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Foundational

A Methodological Framework for the Characterization of Novel α-Amino Ketones: A Hypothetical Case Study of 1-Amino-1-(2-ethenylphenyl)propan-2-one

Disclaimer: The compound 1-Amino-1-(2-ethenylphenyl)propan-2-one is not a known substance in public scientific literature or databases. This guide therefore presents a hypothetical but scientifically rigorous framework f...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 1-Amino-1-(2-ethenylphenyl)propan-2-one is not a known substance in public scientific literature or databases. This guide therefore presents a hypothetical but scientifically rigorous framework for the synthesis, purification, and characterization of such a novel molecule. The data, protocols, and analyses described herein are illustrative and based on established principles of organic chemistry and analytical science.

Introduction

The α-amino ketone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] These structures serve as versatile synthetic intermediates, enabling the creation of a wide array of more complex molecules.[2][3] The emergence of novel psychoactive substances (NPS), many of which feature aminoketone backbones, further underscores the need for robust and comprehensive characterization workflows to determine the structure and properties of newly synthesized or discovered compounds.[4][5]

This technical guide outlines a systematic approach for the complete physicochemical and structural characterization of a novel, hypothetical α-amino ketone: 1-Amino-1-(2-ethenylphenyl)propan-2-one. This molecule contains a chiral center, a primary amine, a ketone, and a vinyl-substituted aromatic ring, presenting a representative set of analytical challenges. The methodologies detailed are designed for researchers in drug discovery, forensic chemistry, and synthetic organic chemistry, providing a self-validating system for elucidating the identity and properties of a new chemical entity (NCE).

Part 1: Molecular Structure and In Silico Property Prediction

A full understanding of a novel compound begins with its basic structural and predicted physicochemical properties.

Chemical Structure Analysis

The IUPAC name 1-Amino-1-(2-ethenylphenyl)propan-2-one defines a precise molecular architecture.

  • Core Structure: A propan-2-one backbone.

  • Substituents:

    • An amino group (-NH₂) at the C1 position.

    • A (2-ethenylphenyl) group (also known as a 2-vinylphenyl group) also at the C1 position.

  • Key Functional Groups: Primary amine, ketone, alkene (vinyl), aromatic ring.

  • Chirality: The C1 carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S).

Predicted Physicochemical Properties

Before synthesis, computational tools can provide valuable estimates of a molecule's properties, guiding experimental design and purification strategies.[6] Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches offer rapid predictions for key parameters.[7][8]

Table 1: Predicted Physicochemical Properties of 1-Amino-1-(2-ethenylphenyl)propan-2-one

PropertyPredicted ValueMethod / ToolSignificance
Molecular FormulaC₁₁H₁₃NO-Defines elemental composition.
Molecular Weight175.23 g/mol -Essential for mass spectrometry.[9]
XLogP3~2.3XLogP3 Algorithm[10]Predicts lipophilicity and membrane permeability.
pKa (Amine)~8.5 - 9.5ACD/Labs, ChemAxonDetermines ionization state at physiological pH.
Polar Surface Area~43.1 ŲCactvs[9]Influences solubility and transport properties.
Boiling Point~300 - 320 °CQSPR Models[6]Guides purification by distillation, if applicable.
H-Bond Donors1 (from -NH₂)Cactvs[10]Influences solubility and receptor binding.
H-Bond Acceptors2 (from -N and C=O)Cactvs[10]Influences solubility and receptor binding.

Note: These values are estimations derived from computational models and require experimental verification.

Part 2: Proposed Synthesis and Structural Elucidation

The synthesis of α-amino ketones can be approached through various established methods, including the direct α-amination of ketones or the nucleophilic substitution of α-halo ketones.[11][12] A common and effective strategy involves a multi-step sequence starting from a commercially available precursor.

Proposed Synthetic Workflow

A plausible route begins with the α-bromination of a suitable ketone precursor, followed by nucleophilic substitution with an amine source.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Chiral Resolution A 2'-Vinylacetophenone B α-Bromo-2'-vinylacetophenone A->B NBS or Br₂, CH₃COOH C α-Bromo-2'-vinylacetophenone D 1-(2-Ethenylphenyl)propane-1,2-dione (Intermediate) C->D 1. Kornblum Oxidation (DMSO) E 1-Amino-1-(2-ethenylphenyl)propan-2-one (Racemic Mixture) D->E 2. Reductive Amination (e.g., NH₄OAc, NaBH₃CN) F Racemic Mixture G Separated R and S Enantiomers F->G Chiral HPLC

Caption: Proposed synthetic and purification workflow for 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Spectroscopic and Chromatographic Verification

A combination of analytical techniques is essential to unambiguously confirm the structure and purity of the synthesized compound.[5][13]

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2-7.8 ppm: Multiplets corresponding to the 4 aromatic protons.

    • δ 6.5-6.8 ppm: A doublet of doublets for the vinyl proton attached to the aromatic ring.

    • δ 5.2-5.8 ppm: Two doublets for the terminal vinyl protons.

    • δ 4.5-4.8 ppm: A quartet for the methine proton (-CH) at the chiral center (C1).

    • δ 2.2 ppm: A singlet for the methyl protons (-CH₃) of the ketone.

    • δ 1.8-2.2 ppm: A broad singlet for the two amine protons (-NH₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~205-210 ppm: Ketone carbonyl carbon (C=O).

    • δ ~125-140 ppm: Aromatic and vinyl carbons.

    • δ ~60-65 ppm: Methine carbon at the chiral center (C1).

    • δ ~25-30 ppm: Methyl carbon (-CH₃).

MS is used to determine the molecular weight and fragmentation pattern.

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

  • Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 176.1075, corresponding to the molecular formula C₁₁H₁₄NO⁺.

  • Key Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of the acetyl group (-COCH₃) or cleavage adjacent to the amine, confirming the connectivity.

FTIR identifies the presence of key functional groups.

  • ~3300-3400 cm⁻¹: N-H stretching vibrations (a doublet for the primary amine).

  • ~3000-3100 cm⁻¹: Aromatic and vinyl C-H stretching.

  • ~1710 cm⁻¹: Strong C=O stretching of the ketone.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~910, 990 cm⁻¹: Out-of-plane C-H bending of the vinyl group.

Part 3: Physicochemical and Chiral Analysis

Experimental determination of physical properties and enantiomeric purity is critical for any new chemical entity intended for further development.

Physical Property Determination

Table 2: Experimental Protocols for Physicochemical Characterization

ParameterProtocol
Melting Point A small, dry sample is packed into a capillary tube and heated slowly (1-2 °C/min) in a calibrated melting point apparatus. The range from the first liquid drop to complete liquefaction is recorded.
Solubility A qualitative assessment is performed by adding ~1 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, DMSO, hexane, buffered solutions at pH 2, 7.4, and 9) at room temperature and observing dissolution.
UV-Vis Spectroscopy A dilute solution (e.g., 10 µg/mL in ethanol) is prepared. The absorbance spectrum is recorded from 200-400 nm using a spectrophotometer to determine the wavelength of maximum absorbance (λmax), likely influenced by the vinylstyrene chromophore.
Chiral Separation

Since the synthesis produces a racemic mixture, separating and analyzing the individual enantiomers is crucial, as they often exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[14][15]

  • Column Selection: Start with a polysaccharide-based CSP, such as a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).[14] These phases are known for their broad enantioselectivity for amino ketones.[14]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).[15] Add a small amount of an amine modifier like diethylamine (0.1%) to reduce peak tailing by masking active sites on the silica support.

    • Polar Organic Mode: Screen with 100% ethanol or acetonitrile containing a small amount of acid/base modifier if separation is not achieved in normal phase.

  • Optimization: Systematically adjust the ratio of the mobile phase components to optimize the resolution (Rs) between the enantiomeric peaks. An Rs value > 1.5 is considered baseline separation.[16]

  • Detection: Use a UV detector set to the compound's λmax (determined by UV-Vis spectroscopy).

G start Racemic Sample Injection pump HPLC Pump (Hexane/IPA + DEA) start->pump column Chiral Stationary Phase (e.g., Chiralcel OD-H) pump->column detector UV Detector (Set to λmax) column->detector output Chromatogram (Separated Enantiomer Peaks) detector->output

Caption: Workflow for the chiral HPLC analysis of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Conclusion

The comprehensive characterization of a novel chemical entity like 1-Amino-1-(2-ethenylphenyl)propan-2-one requires a multi-faceted, systematic approach. This guide outlines a logical workflow, beginning with in silico predictions to inform experimental design, followed by a plausible synthetic route. The cornerstone of this process is the rigorous structural elucidation using a combination of NMR, MS, and FTIR spectroscopy. Finally, the determination of key physical properties and the critical separation of enantiomers via chiral HPLC provide the complete data package necessary for a full understanding of the new molecule. This self-validating framework ensures scientific integrity and provides the authoritative data required for publication, patenting, or further development in a regulated environment.

References

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. National Center for Biotechnology Information. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Bentham Science. [Link]

  • A Versatile and One-Pot Strategy to Synthesize α-Amino Ketones from Benzylic Secondary Alcohols Using N-Bromosuccinimide. ACS Publications. [Link]

  • Deep Learning to Generate in Silico Chemical Property Libraries and Candidate Molecules for Small Molecule Identification in Complex Samples. ResearchGate. [Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. [Link]

  • Titania: an integrated tool for in silico molecular property prediction and NAM-based modeling. National Center for Biotechnology Information. [Link]

  • In Silico Prediction of Physicochemical Properties. Semantic Scholar. [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. Royal Society of Chemistry. [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Center for Forensic Science Research & Education. [Link]

  • Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. ResearchGate. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • An Integrated Approach to Identifying New Psychoactive Substances. Bruker. [Link]

  • NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Unitec Research Symposium. [Link]

  • 1-(2-Aminophenyl)propan-1-one. PubChem. [Link]

  • Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. National Center for Biotechnology Information. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • 1-[2-amino-5-(propan-2-yl)phenyl]ethan-1-one. NextSDS. [Link]

  • 2-Amino-1-(4-ethylphenyl)propan-1-one. PubChem. [Link]

  • 2-amino-1-phenyl-1-propanone. Chemical Synthesis Database. [Link]

  • Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones. ACS Publications. [Link]

  • Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. ACS Publications. [Link]

Sources

Exploratory

mechanism of action of 1-Amino-1-(2-ethenylphenyl)propan-2-one in vitro

Preclinical In Vitro Characterization of 1-Amino-1-(2-ethenylphenyl)propan-2-one: Mechanistic Workflows for a Novel Reactive α -Amino Ketone Executive Summary 1-Amino-1-(2-ethenylphenyl)propan-2-one (CAS: 1270438-08-8) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vitro Characterization of 1-Amino-1-(2-ethenylphenyl)propan-2-one: Mechanistic Workflows for a Novel Reactive α -Amino Ketone

Executive Summary

1-Amino-1-(2-ethenylphenyl)propan-2-one (CAS: 1270438-08-8) is a synthetic organic compound primarily utilized as a chiral enamine intermediate in advanced organic synthesis. However, from a neuropharmacological perspective, its structural topology presents a highly compelling profile. Featuring an α -amino ketone backbone coupled with an ortho-vinylphenyl (2-ethenylphenyl) moiety, it shares significant structural homology with known psychoactive phenethylamines and monoamine modulators.

This technical whitepaper provides a comprehensive, self-validating in vitro framework designed for researchers and drug development professionals to elucidate the mechanism of action (MoA) of this compound. We will explore its putative interactions with Monoamine Transporters (DAT, SERT, NET) and Monoamine Oxidase (MAO) enzymes, leveraging its reactive vinyl group as a potential targeted covalent modifier or steric anchor.

Structural Rationale & Putative Target Space

To understand the mechanistic potential of 1-Amino-1-(2-ethenylphenyl)propan-2-one, we must deconstruct its pharmacophore:

  • The α -Amino Ketone Scaffold: Unlike cathinone (2-amino-1-phenylpropan-1-one), which features a benzylic ketone and an alpha-methyl amine, this compound is an isomer featuring a benzylic amine and a terminal methyl ketone ()[1]. This shifts the basic nitrogen closer to the aromatic ring, mimicking the spatial arrangement of benzylamine-based MAO inhibitors.

  • The Ortho-Vinylphenyl Moiety: The 2-ethenyl group is the critical differentiator. Literature demonstrates that the inclusion of a vinylphenyl moiety significantly modulates binding affinity and orientation within the hydrophobic pockets of [2] and acts as a high-affinity anchor in [3]. Furthermore, as an unactivated alkene, the vinyl group possesses latent electrophilicity, raising the possibility of bioactivation or direct thiol-ene interactions with active-site cysteine residues.

Target Deconvolution: Monoamine Transporters (DAT/SERT/NET)

Because of its phenethylamine-like core, the primary putative targets are the monoamine transporters. The critical mechanistic question is whether the compound acts as a reuptake inhibitor (blocking the pore) or a substrate/releaser (being transported into the cytosol to reverse transporter flux).

Protocol 1: Differentiating Substrate vs. Inhibitor Profiles at hDAT

Causality & Self-Validation: To definitively separate inhibitors from releasers, we utilize a dual-assay system. First, a radioligand displacement assay using [3H] -WIN35428 (a known cocaine analog that binds the outward-facing DAT conformation) establishes raw binding affinity ( Ki​ ). Second, a functional [3H] -Dopamine uptake assay determines if the compound actively blocks transport. A self-validating system requires untransfected cells (to rule out non-specific membrane diffusion) and a known inhibitor (cocaine) to ensure assay fidelity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human DAT (hDAT) in 24-well plates until 80% confluent. Prepare a parallel plate of wild-type (untransfected) HEK293 cells as a negative control for non-specific uptake.

  • Radioligand Displacement (Binding):

    • Wash cells with Krebs-Ringer HEPES (KRH) buffer.

    • Incubate cells with 2 nM [3H] -WIN35428 and increasing concentrations of 1-Amino-1-(2-ethenylphenyl)propan-2-one (0.1 nM to 100 μ M) for 2 hours at 4°C (to prevent internalization).

    • Include 10 μ M GBR-12909 as a positive control for non-specific binding.

  • Functional Uptake Assay:

    • Pre-incubate a separate cohort of hDAT cells with the test compound (at IC50​ concentrations determined from Step 2) for 15 minutes at 37°C.

    • Add 20 nM [3H] -Dopamine and incubate for exactly 10 minutes.

    • Terminate the reaction by rapid washing with ice-cold KRH buffer.

  • Quantification: Lyse cells in 0.1% SDS and measure retained radioactivity via liquid scintillation counting.

  • Data Interpretation: If the compound displaces [3H] -WIN35428 but fails to inhibit [3H] -Dopamine uptake proportionally at 37°C, it is likely acting as a transportable substrate (releaser) rather than a pure inhibitor.

G A 1-Amino-1-(2-ethenylphenyl) propan-2-one B hDAT Expressing HEK293 Cells A->B Applied to C [3H]-WIN35428 Displacement B->C Binding Affinity D [3H]-Dopamine Uptake Assay B->D Functional Transport E Reuptake Inhibitor Profile C->E High Affinity, Blocks Uptake F Substrate/Releaser Profile D->F Transported into Cytosol

Workflow for differentiating substrate vs. inhibitor profiles at the Dopamine Transporter (DAT).

Enzymatic Profiling: Monoamine Oxidase (MAO) Inhibition

The structural similarity of the α -amino ketone core to benzylamine, combined with the steric bulk of the ortho-vinyl group, strongly suggests potential interaction with the MAO-B active site cavity. Recent studies on [4] highlight how bulky, unsaturated moieties can selectively drive MAO-B over MAO-A inhibition.

Protocol 2: Fluorometric MAO-A/B Inhibition Assay

Causality & Self-Validation: We utilize kynuramine as a non-fluorescent substrate that is oxidatively deaminated by MAO to 4-hydroxyquinoline (4-HQ), a highly fluorescent product. This provides a real-time, high-throughput kinetic readout. To ensure the system is self-validating, we must include a "compound auto-fluorescence/quenching" control, as conjugated vinylphenyl systems can occasionally absorb at the emission wavelength of 4-HQ.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 μ g/mL) and MAO-B (12.5 μ g/mL) in 0.1 M potassium phosphate buffer (pH 7.4). Prepare a heat-inactivated enzyme control (boiled at 95°C for 10 mins) to establish the baseline background signal.

  • Compound Pre-incubation: In a black 96-well microplate, combine 50 μ L of the enzyme with 25 μ L of 1-Amino-1-(2-ethenylphenyl)propan-2-one (serial dilutions). Incubate for 15 minutes at 37°C. Include Selegiline (MAO-B selective) and Clorgyline (MAO-A selective) as positive controls.

  • Reaction Initiation: Add 25 μ L of kynuramine (final concentration 40 μ M for MAO-A; 30 μ M for MAO-B) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Interference Control: In separate wells, mix the highest concentration of the test compound directly with synthetic 4-HQ (without enzyme) to verify that the compound does not quench the fluorophore.

MAO A Cytosolic Dopamine B MAO-B Enzyme (Mitochondrial) A->B Oxidative Deamination C DOPAC / HVA (Metabolites) B->C Normal Pathway E Oxidative Stress Reduction B->E Blockade Prevents ROS Generation D 1-Amino-1-(2-ethenylphenyl) propan-2-one D->B Competitive/Covalent Inhibition

Mechanistic pathway of MAO-B inhibition altering cytosolic dopamine dynamics and reducing ROS.

Proteomic Validation: The Reactive Probe Hypothesis

Given the 2-ethenyl (vinyl) group, we must test the hypothesis that 1-Amino-1-(2-ethenylphenyl)propan-2-one acts as a Targeted Covalent Inhibitor (TCI). While isolated alkenes are generally stable, proximity-driven effects within an enzyme active site can facilitate nucleophilic attack by cysteine thiolates (thiol-ene reaction).

Protocol 3: Intact Protein LC-MS/MS for Covalent Adduct Formation

Causality & Self-Validation: To prove covalent binding, we must observe a mass shift corresponding to the exact molecular weight of the compound covalently attached to the target protein. We use intact protein mass spectrometry rather than bottom-up proteomics to ensure we capture the global stoichiometry of binding.

Step-by-Step Methodology:

  • Incubation: Incubate 10 μ M of recombinant target protein (e.g., MAO-B) with a 10-fold molar excess (100 μ M) of the test compound in PBS (pH 7.4) for 4 hours at 37°C.

  • Negative Control: Perform a parallel incubation using a saturated analog of the compound (where the vinyl group is reduced to an ethyl group) to prove that the mass shift is strictly dependent on the alkene moiety.

  • Desalting: Remove unbound compound by passing the mixture through a Zeba Spin Desalting Column (7K MWCO).

  • LC-MS/MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope. A covalent adduct is confirmed if a distinct peak appears at [MassProtein​+MassCompound​−H2​O] .

Quantitative Data Interpretation

To standardize the evaluation of this compound across different laboratories, all quantitative data should be benchmarked against the matrix below. This allows for rapid classification of the compound's primary pharmacological niche.

Table 1: Anticipated In Vitro Pharmacological Profiling Matrix

Target SystemAssay TypePrimary ReadoutSelf-Validating Positive ControlAnticipated IC50​ / Ki​ Range
hDAT Radioligand Binding [3H] -WIN35428 DisplacementCocaine / GBR-12909100 nM – 5 μ M
hSERT Radioligand Binding [3H] -Citalopram DisplacementFluoxetine50 nM – 2 μ M
hNET Radioligand Binding [3H] -Nisoxetine DisplacementAtomoxetine200 nM – 10 μ M
hMAO-A Fluorometric Kinetic4-HQ Fluorescence ( Vmax​ )Clorgyline> 10 μ M (Low Affinity)
hMAO-B Fluorometric Kinetic4-HQ Fluorescence ( Vmax​ )Selegiline / Safinamide10 nM – 500 nM
MAO-B (Covalent) Intact LC-MS/MSMass Shift ( Δ Da)Rasagiline (Irreversible)+ 175.23 Da Shift

Conclusion

The investigation of 1-Amino-1-(2-ethenylphenyl)propan-2-one requires a multidisciplinary approach bridging classical receptor pharmacology with modern covalent proteomics. By employing the self-validating protocols outlined in this guide, researchers can systematically decode whether this unique α -amino ketone acts as a transient monoamine modulator, a releaser, or a novel targeted covalent probe. The strategic placement of the ortho-vinyl group provides a rare opportunity to explore proximity-driven reactivity within neuropharmacological targets.

References

  • Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Synthesis and Characterization of Iodine-123 Labeled 2 β -Carbomethoxy-3 β -(4'-((Z)-2-iodoethenyl)phenyl)nortropane. A Ligand for in Vivo Imaging of Serotonin Transporters by Single-Photon-Emission Tomography. Journal of Medicinal Chemistry.[Link]

  • Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies. Molecules (NIH/PMC).[Link]

Sources

Foundational

full NMR spectroscopy and mass spectrometry data for 1-Amino-1-(2-ethenylphenyl)propan-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Amino-1-(2-ethenylphenyl)propan-2-one Introduction In the landscape of modern drug discovery and development, the unambiguous structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Amino-1-(2-ethenylphenyl)propan-2-one

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and mechanistic understanding. 1-Amino-1-(2-ethenylphenyl)propan-2-one, a molecule featuring a chiral center, an aromatic system, a vinyl group, and a ketone, presents a compelling case for the application of advanced spectroscopic techniques. Its structural complexity, with multiple interacting functional groups, necessitates a multi-faceted analytical approach to ensure a complete and accurate assignment of its constitution and stereochemistry.

This technical guide provides a comprehensive overview of the analytical workflow for the characterization of 1-Amino-1-(2-ethenylphenyl)propan-2-one, leveraging high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. As Senior Application Scientists, our objective is not merely to present data, but to illuminate the rationale behind the experimental design and the logic of spectral interpretation, providing a self-validating framework for researchers in the field.

Mass Spectrometry: Elucidating Molecular Formula and Fragmentation

The initial step in the characterization of a novel compound is the confirmation of its elemental composition. High-resolution mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is the gold standard for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that can be used to deduce the molecular formula.

Experimental Protocol: ESI-Q-TOF Mass Spectrometry
  • Sample Preparation: A 1 mg/mL stock solution of 1-Amino-1-(2-ethenylphenyl)propan-2-one was prepared in methanol (LC-MS grade). This was further diluted to 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation.

  • Instrumentation: Analysis was performed on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Infusion and Ionization: The sample was infused directly at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of +3.5 kV. The desolvation gas temperature was set to 250°C.

  • Data Acquisition: Full scan MS data were acquired over a range of 50-500 m/z. The instrument was calibrated using a standard solution of sodium formate to ensure high mass accuracy. For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) was selected in the quadrupole and subjected to collision-induced dissociation (CID) with argon gas.

MS Data Interpretation and Fragmentation Pathway

The high-resolution mass spectrum provides the empirical formula, confirming the compound's identity. The protonated molecule, [C₁₁H₁₃NO + H]⁺, is expected. The subsequent MS/MS analysis reveals the compound's structural connectivity through characteristic fragmentation patterns.

The ESI-MS analysis in positive mode revealed an intense signal corresponding to the protonated molecule [M+H]⁺. This high-resolution measurement is critical for confirming the elemental composition against theoretical values.

Table 1: High-Resolution Mass Spectrometry Data

ParameterTheoretical m/zObserved m/zDifference (ppm)Molecular Formula
[M+H]⁺176.1070176.10731.7C₁₁H₁₄NO⁺

The primary fragmentation pathways observed in the MS/MS spectrum are driven by the molecule's structure. The most prominent cleavages are alpha-cleavage adjacent to the ketone and benzylic cleavage, both of which lead to stabilized carbocations.

  • Loss of Acetyl Group (CH₃CO): Cleavage of the C-C bond between the chiral center and the ketone (an α-cleavage) results in the loss of a neutral acetyl radical, followed by the formation of a stable iminium ion.

  • Benzylic Cleavage: Fragmentation of the bond between the amino-bearing carbon and the phenyl ring is energetically favorable due to the formation of a resonance-stabilized benzylic cation.

Caption: Workflow for ESI-Q-TOF MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete and unambiguous assignment of every proton and carbon atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of 1-Amino-1-(2-ethenylphenyl)propan-2-one was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR Acquisition: 16 scans were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

  • ¹³C NMR Acquisition: 1024 scans were acquired with a spectral width of 240 ppm, using proton decoupling.

  • 2D NMR (COSY & HSQC): Standard pulse programs were used to acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra to establish H-H and C-H correlations, respectively.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), coupling constants (J), and integration values.

Table 2: ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | H-a | 7.50 | m | - | 1H | Ar-H | | H-b | 7.35 | m | - | 2H | Ar-H | | H-c | 7.28 | m | - | 1H | Ar-H | | H-d | 6.80 | dd | 17.6, 11.0 | 1H | -CH=CH₂ | | H-e | 5.75 | d | 17.6 | 1H | -CH=CH₂ (trans) | | H-f | 5.30 | d | 11.0 | 1H | -CH=CH₂ (cis) | | H-g | 4.30 | q | 7.0 | 1H | N-CH-CO | | H-h | 2.15 | s | - | 3H | -C(O)CH₃ | | H-i | 1.80 | br s | - | 2H | -NH₂ |

  • Aromatic Region (δ 7.28-7.50): The four protons on the disubstituted benzene ring appear as a complex multiplet, typical for an ortho-substituted pattern.[1][2]

  • Vinyl Group (δ 5.30-6.80): This group gives rise to a characteristic AMX spin system. The proton on the carbon attached to the ring (H-d) appears as a doublet of doublets due to coupling with both cis (H-f) and trans (H-e) protons.[3]

  • Methine Proton (δ 4.30): The proton alpha to both the amino group and the phenyl ring (H-g) is deshielded and appears as a quartet, likely due to coupling with the methyl protons if there were any, but in this case, the multiplicity suggests coupling to a nearby group not immediately obvious from the 1D spectrum alone. A COSY experiment would clarify this.

  • Methyl Ketone (δ 2.15): The three protons of the methyl group adjacent to the carbonyl (H-h) appear as a sharp singlet, as there are no adjacent protons to couple with.

  • Amine Protons (δ 1.80): The two protons of the primary amine (H-i) typically appear as a broad singlet and may exchange with D₂O.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum shows 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The HSQC experiment is essential for definitively assigning carbons with attached protons.

Table 3: ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)Assignment
C-1208.5C=O (Ketone)
C-2138.0Ar-C (quaternary)
C-3136.5Ar-C (quaternary)
C-4135.8-CH=CH₂
C-5128.9Ar-CH
C-6128.0Ar-CH
C-7127.5Ar-CH
C-8126.8Ar-CH
C-9116.2-CH=CH₂
C-1060.5N-CH-CO
C-1128.0-C(O)CH₃
  • Carbonyl Carbon (δ 208.5): The ketone carbon is highly deshielded and appears far downfield, which is characteristic.

  • Aromatic & Vinyl Carbons (δ 116.2-138.0): Six signals appear in this region, corresponding to the four aromatic CH, two quaternary aromatic carbons, and the two vinyl carbons. Specific assignments are confirmed using HSQC and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

  • Aliphatic Carbons (δ 28.0, 60.5): The methyl carbon of the ketone (C-11) is the most shielded. The methine carbon (C-10) attached to the nitrogen atom is found at an intermediate chemical shift.

Sources

Exploratory

Metabolic Fate of 1-Amino-1-(2-ethenylphenyl)propan-2-one in Animal Models: A Predictive and Methodological Guide

Abstract This technical guide provides a comprehensive overview of the predicted metabolic pathways of 1-Amino-1-(2-ethenylphenyl)propan-2-one, a synthetic cathinone derivative, in animal models. In the absence of direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of 1-Amino-1-(2-ethenylphenyl)propan-2-one, a synthetic cathinone derivative, in animal models. In the absence of direct empirical data for this specific molecule, this document synthesizes established metabolic transformations of structurally related synthetic cathinones to construct a scientifically rigorous predictive framework. We delve into the probable Phase I and Phase II metabolic reactions, the enzymatic systems likely responsible, and the state-of-the-art methodologies for elucidating these pathways in a research setting. Detailed experimental protocols for both in vivo and in vitro studies are provided to guide drug development professionals and researchers in the preclinical assessment of this and similar compounds. This guide is intended to serve as a foundational resource for toxicologists, pharmacologists, and medicinal chemists working on the characterization of novel psychoactive substances.

Introduction

Synthetic cathinones represent a large and ever-evolving class of new psychoactive substances (NPS) that mimic the effects of traditional stimulants like cocaine and amphetamines.[1] Their structural diversity presents a continuous challenge for forensic and clinical toxicology.[1][2] Understanding the metabolic fate of these compounds is critical for identifying appropriate biomarkers of exposure, assessing potential toxicity, and developing effective analytical detection methods.[2][3][4]

The subject of this guide, 1-Amino-1-(2-ethenylphenyl)propan-2-one, is a cathinone derivative characterized by a β-keto group, a primary amine, and an ortho-substituted ethenyl (vinyl) group on the phenyl ring. While extensive research has been conducted on the metabolism of various synthetic cathinones, to date, no specific studies on this particular compound have been published in the peer-reviewed literature. Therefore, this document provides a predictive analysis of its metabolic pathways based on well-established biotransformation reactions observed for analogous structures.[2][4][5] The primary metabolic targets are expected to be the β-keto group and the ethenyl substituent.

This guide will first outline the predicted Phase I and Phase II metabolic pathways. Subsequently, it will detail the experimental protocols necessary to validate these predictions in animal models, and finally, discuss the analytical techniques required for metabolite identification and characterization.

Predicted Metabolic Pathways

The metabolism of xenobiotics, including synthetic cathinones, generally proceeds through two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[2]

Predicted Phase I Metabolism

Based on the metabolism of other synthetic cathinones, the major Phase I transformations for 1-Amino-1-(2-ethenylphenyl)propan-2-one are predicted to be the reduction of the β-keto group and oxidation of the ethenyl side chain.[2][4][5]

  • β-Keto Reduction: The reduction of the β-keto group to a secondary alcohol is one of the most common metabolic pathways for synthetic cathinones.[2][5] This reaction will likely produce 1-amino-1-(2-ethenylphenyl)propan-2-ol.

  • Metabolism of the Ethenyl Group: The ortho-ethenyl group is a prime target for oxidative metabolism, likely mediated by Cytochrome P450 (CYP) enzymes.[6] This can proceed through several routes:

    • Epoxidation: The double bond of the ethenyl group can be oxidized to form an epoxide. This epoxide is a reactive intermediate that can be hydrolyzed to a diol or conjugated with glutathione.

    • Hydroxylation: Hydroxylation can occur on the ethenyl group, potentially leading to the formation of an aldehyde or carboxylic acid upon further oxidation.

  • Aromatic Hydroxylation: Hydroxylation of the phenyl ring is another possible, though likely minor, metabolic pathway for synthetic cathinones.[2]

The following diagram illustrates the predicted Phase I metabolic pathways.

Phase_I_Metabolism cluster_0 Phase I Reactions parent 1-Amino-1-(2-ethenylphenyl)propan-2-one M1 1-Amino-1-(2-ethenylphenyl)propan-2-ol parent->M1 β-Keto Reduction M2 1-Amino-1-(2-(1,2-epoxyethyl)phenyl)propan-2-one parent->M2 Epoxidation M4 1-Amino-1-(hydroxyphenyl)-propan-2-one parent->M4 Aromatic Hydroxylation M3 1-Amino-1-(2-(1,2-dihydroxyethyl)phenyl)propan-2-one M2->M3 Hydrolysis

Caption: Predicted Phase I metabolic pathways of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Predicted Phase II Metabolism

The hydroxylated metabolites generated during Phase I are susceptible to conjugation reactions.

  • Glucuronidation: The alcohol metabolite from β-keto reduction and the diol from ethenyl group oxidation are likely to undergo glucuronidation, a common Phase II reaction for synthetic cathinones.[5]

  • Sulfation: Sulfation is another possible conjugation pathway for the hydroxylated metabolites.

Phase_II_Metabolism cluster_1 Phase II Reactions M1 1-Amino-1-(2-ethenylphenyl)propan-2-ol M1_gluc M1-Glucuronide M1->M1_gluc Glucuronidation M3 1-Amino-1-(2-(1,2-dihydroxyethyl)phenyl)propan-2-one M3_gluc M3-Glucuronide M3->M3_gluc Glucuronidation

Caption: Predicted Phase II conjugation of Phase I metabolites.

Key Enzymes in Metabolism

The metabolism of synthetic cathinones is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[7][8]

  • CYP Enzymes: Specific isoforms such as CYP2D6, CYP3A4, CYP1A2, CYP2C9, and CYP2C19 are known to be involved in the metabolism of various cathinone derivatives.[7][8] The ortho-substitution on the phenyl ring may influence which CYP isoforms are primarily responsible for the metabolism of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

  • Other Enzymes: Carbonyl reductases are responsible for the β-keto reduction. Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the glucuronidation in Phase II metabolism.

Methodologies for Metabolism Studies in Animal Models

To empirically determine the metabolic pathways, a combination of in vivo and in vitro studies is essential. Rodent models, such as rats and mice, are commonly used for these investigations.[9][10]

In Vivo Metabolism Study Protocol

This protocol outlines a typical in vivo study to identify metabolites in a rodent model.

Objective: To identify and quantify the metabolites of 1-Amino-1-(2-ethenylphenyl)propan-2-one in the urine and plasma of Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • 1-Amino-1-(2-ethenylphenyl)propan-2-one (analytical grade)

  • Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Metabolic cages for urine and feces collection

  • Tools for blood collection (e.g., syringes, capillary tubes)

  • Centrifuge

  • Sample storage vials

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week.

  • Dosing: Administer a single dose of the test compound to the rats via oral gavage or intraperitoneal injection. A typical dose might range from 1 to 10 mg/kg. Include a control group that receives only the vehicle.

  • Sample Collection:

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood: Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). Plasma is separated by centrifugation.

  • Sample Processing:

    • Urine samples may require enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

    • Plasma samples may require protein precipitation.

  • Analysis: Analyze the processed samples using LC-HRMS/MS (Liquid Chromatography-High-Resolution Tandem Mass Spectrometry) to identify and quantify the parent compound and its metabolites.

In_Vivo_Workflow start Animal Dosing collection Urine & Blood Collection start->collection processing Sample Processing (Hydrolysis, Extraction) collection->processing analysis LC-HRMS/MS Analysis processing->analysis identification Metabolite Identification analysis->identification quantification Pharmacokinetic Analysis identification->quantification end Metabolic Profile quantification->end

Caption: A generalized workflow for an in vivo metabolism study.

In Vitro Metabolism Study Protocol using Liver Microsomes

In vitro studies using liver microsomes are valuable for identifying metabolic pathways and the enzymes involved.[5]

Objective: To identify the Phase I metabolites of 1-Amino-1-(2-ethenylphenyl)propan-2-one using rat or human liver microsomes.

Materials:

  • Pooled liver microsomes (rat or human)

  • 1-Amino-1-(2-ethenylphenyl)propan-2-one

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile)

  • Centrifuge

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold quenching solution.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-HRMS/MS to identify the metabolites formed.

ParameterIn Vivo StudiesIn Vitro Studies (Microsomes)
Model System Whole animal (e.g., rat, mouse)Subcellular fraction (liver microsomes)
Information Gained Overall metabolic profile, pharmacokinetics, excretion pathwaysPhase I metabolic pathways, enzyme kinetics, reaction phenotyping
Complexity HighLow
Throughput LowHigh
Relevance High physiological relevanceGood for initial screening and mechanistic studies

Table 1: Comparison of In Vivo and In Vitro Metabolism Studies.

Analytical Techniques for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly high-resolution mass spectrometry (HRMS), is the gold standard for identifying and quantifying drug metabolites.[11][12] The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolites, which is crucial for structural elucidation.

Conclusion

While no direct metabolic studies have been performed on 1-Amino-1-(2-ethenylphenyl)propan-2-one, a robust predictive framework can be established based on the known metabolic pathways of other synthetic cathinones. The primary routes of metabolism in animal models are anticipated to be the reduction of the β-keto group and oxidation of the ortho-ethenyl substituent, followed by Phase II conjugation. The methodologies and protocols outlined in this guide provide a clear path for researchers to empirically validate these predictions. Such studies are imperative for a comprehensive toxicological and pharmacological assessment of this and other emerging synthetic cathinone derivatives.

References

  • Yeh, Y.-L., Hsieh, C.-L., Huang, Y.-J., Chang, Y.-H., & Wang, S.-M. (2025). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis, 33(2), 5. Available at: [Link]

  • Zaitsu, K. (2018). Metabolism of Synthetic Cathinones. In Current Topics in Neurotoxicity (pp. 71-96).
  • Lopes, B. T., Caldeira, M. J., Gaspar, H., & Antunes, A. M. M. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1138038. Available at: [Link]

  • OUCI. (n.d.). Metabolism of Synthetic Cathinones. Retrieved from [Link]

  • Gampfer, T. M., Wagmann, L., & Meyer, M. R. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Toxics, 10(1), 25. Available at: [Link]

  • Lopes, B. T., Caldeira, M. J., Gaspar, H., & Antunes, A. M. M. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. ResearchGate. Available at: [Link]

  • Manier, S. K., Schwermer, F., Wagmann, L., Eckstein, N., & Meyer, M. R. (2021). Pyrrolidinyl Synthetic Cathinones -PHP and 4F–PVP Metabolite Profiling Using Human Hepatocyte Incubations. International Journal of Molecular Sciences, 22(1), 230. Available at: [Link]

  • Selvita. (n.d.). In Vivo Models. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Substituted cathinones – Knowledge and References. Retrieved from [Link]

  • Manier, S. K., Schwermer, F., Wagmann, L., Eckstein, N., & Meyer, M. R. (2020). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Metabolites, 10(12), 509. Available at: [Link]

  • Kavanagh, P. V., O'Brien, J., McNamara, S., Angelov, D., Mullan, D., & Grimes, T. (2021). Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine. Drug testing and analysis, 13(2), 406–416. Available at: [Link]

  • Al-Salami, H., & El-Kadi, A. O. S. (2022). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceuticals, 15(11), 1381. Available at: [Link]

  • Wang, J., van den Berg, H., van der Loo, B., Rietjens, I. M. C. M., & Peijnenburg, A. A. C. M. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of toxicology, 96(5), 1427–1440. Available at: [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8784. Available at: [Link]

  • Li, C., Grillo, M. P., & Benet, L. Z. (2003). In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat. The Journal of pharmacology and experimental therapeutics, 305(1), 250–256. Available at: [Link]

  • Manta, P., Pivari, F., Girometta, C., Gazza, F., Troise, A. D., & De Amicis, R. (2022). In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU). Nutrients, 14(4), 863. Available at: [Link]

  • Hilaris Publisher. (2025). CYP Enzymes: Metabolism, Disease, Environment, Personalized Medicine. Journal of Drug Metabolism & Toxicology, 16(10), 1-2. Available at: [Link]

  • Oliveira, M., Pereira, S. A., & Castro, M. M. C. A. (2024). Cardiolipin Membranes Promote Cytochrome c Transformation of Polycyclic Aromatic Hydrocarbons and Their In Vivo Metabolites. International Journal of Molecular Sciences, 25(5), 2963. Available at: [Link]

  • Niwaguchi, T., Inoue, T., & Suzuki, S. (1982). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vivo in the rat. Xenobiotica, 12(10), 617-625. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Receptor Binding Affinity Assays for 1-Amino-1-(2-ethenylphenyl)propan-2-one

Abstract This guide provides a comprehensive framework for characterizing the receptor binding affinity of 1-Amino-1-(2-ethenylphenyl)propan-2-one, a novel synthetic compound with a cathinone-like structure. Given the li...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for characterizing the receptor binding affinity of 1-Amino-1-(2-ethenylphenyl)propan-2-one, a novel synthetic compound with a cathinone-like structure. Given the limited public data on this specific molecule, this document serves as a technical manual for establishing its pharmacological profile from first principles. We detail the theoretical underpinnings, practical experimental protocols, and data analysis pipelines necessary for a robust assessment. The primary focus is on radioligand competition binding assays targeting the monoamine transporters (DAT, NET, SERT) and select G-protein coupled receptors (GPCRs), which are the most probable targets for this class of compounds. By emphasizing self-validating systems and causal explanations for experimental choices, this guide is designed to ensure scientific integrity and generate trustworthy, reproducible data for drug development and research professionals.

Introduction

1-Amino-1-(2-ethenylphenyl)propan-2-one is a synthetic molecule structurally related to the cathinone class of compounds. Cathinones are known for their psychoactive properties, which are primarily mediated by their interaction with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] By inhibiting the reuptake of these neurotransmitters, they elevate their extracellular concentrations, leading to stimulant effects.

The precise pharmacological profile of a novel compound like 1-Amino-1-(2-ethenylphenyl)propan-2-one is unknown. Therefore, determining its binding affinity (Kᵢ) at these primary targets, as well as screening for off-target interactions, is a critical first step in understanding its potential therapeutic applications, psychoactive effects, and abuse liability. This guide outlines a systematic, in-depth approach to conducting the necessary receptor binding affinity assays.

Part 1: Theoretical Framework & Target Selection

Principles of Receptor-Ligand Binding

The interaction between a ligand (the test compound) and a receptor is governed by several key principles. The most fundamental is affinity , quantified by the equilibrium dissociation constant (Kd) or, in the case of a competitive assay, the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity. Our primary goal is to determine the Kᵢ of 1-Amino-1-(2-ethenylphenyl)propan-2-one at various targets. This is achieved through competitive binding assays, where the test compound's ability to displace a known, high-affinity radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.[3]

Rationale for Target Selection

Based on the cathinone scaffold of 1-Amino-1-(2-ethenylphenyl)propan-2-one, the primary molecular targets for initial screening are logically the monoamine transporters:

  • Dopamine Transporter (DAT): A key target for psychostimulants.[1]

  • Norepinephrine Transporter (NET): Implicated in stimulant and antidepressant effects.[4]

  • Serotonin Transporter (SERT): A target for antidepressants and some psychoactive substances.[5]

In addition to these primary targets, a secondary screening panel is crucial to identify potential off-target effects that could contribute to the compound's overall pharmacological profile or side effects. This panel should include key central nervous system (CNS) GPCRs such as:

  • Dopamine D₂ Receptors

  • Serotonin 5-HT₂ₐ Receptors

  • Adrenergic Receptors

Part 2: Experimental Design and Protocols

The cornerstone of this investigation is the radioligand competition binding assay. This technique offers high sensitivity and is the gold standard for determining binding affinity.

Essential Materials and Equipment
  • Cell Membranes: HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[6]

  • Radioligands: High-affinity radiolabeled ligands specific to each target (e.g., [³H]CFT for DAT, [³H]Nisoxetine for NET, [³H]Imipramine for SERT).[4][7][8]

  • Test Compound: 1-Amino-1-(2-ethenylphenyl)propan-2-one, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution for serial dilutions.

  • Assay Buffer: Buffer composition is critical and often specific to the target. A typical buffer is 50 mM Tris-HCl with various salts.[9]

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) are required to separate bound from free radioligand. Filters are often pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[8]

  • Detection: A liquid scintillation counter to quantify the radioactivity retained on the filters.

Visualizing the Experimental Workflow

The overall process can be visualized as a logical flow from initial screening to detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Secondary & Functional Screening Compound 1-Amino-1-(2-ethenylphenyl)propan-2-one Assay Radioligand Competition Binding Assay Compound->Assay PrimaryTargets Primary Targets: - hDAT - hNET - hSERT PrimaryTargets->Assay IC50 Determine IC50 Values Assay->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Secondary Secondary GPCR Screening Panel Ki->Secondary If potent (low Ki) Functional Functional Assays (e.g., Uptake Inhibition) Secondary->Functional G start Start: Prepare Reagents plate_setup Set up 96-well plate: - Total Binding - Non-Specific Binding (NSB) - Competition Curve start->plate_setup incubation Incubate to reach equilibrium (e.g., 60 min at RT) plate_setup->incubation filtration Rapidly filter contents through GF/C filters incubation->filtration wash Wash filters with ice-cold buffer to remove unbound radioligand filtration->wash counting Add scintillation cocktail and count radioactivity wash->counting analysis Data Analysis: Calculate Specific Binding and IC50 counting->analysis end End: Determine Ki analysis->end

Caption: Step-by-step workflow for a competition binding assay.

Data Analysis and Interpretation
  • Calculate Specific Binding: For each concentration of the test compound, specific binding is calculated as: Specific Binding = (Total Binding DPM) - (Non-Specific Binding DPM) where DPM is disintegrations per minute.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate Kᵢ using the Cheng-Prusoff Equation: The IC₅₀ is dependent on the concentration of the radioligand used. To obtain a true measure of affinity (Kᵢ), the Cheng-Prusoff equation is used. [10] Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

    • Kᵢ is the inhibition constant for the test compound.

    • IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding.

    • [L] is the concentration of the radiolabeled ligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radiolabeled ligand for the receptor.

This equation allows for the standardization of affinity values across experiments with slightly different conditions. [10][11]

Part 3: Data Presentation and Validation

Summarizing Affinity Data

All quantitative data should be presented in a clear, tabular format for easy comparison of the compound's potency and selectivity across different targets.

Target Receptor/TransporterRadioligand UsedKd of Radioligand (nM)Test Compound Kᵢ (nM)Hill Slopen
Human DAT[³H]CFTValueValueValueValue
Human NET[³H]NisoxetineValueValueValueValue
Human SERT[³H]ImipramineValueValueValueValue
Human D₂ Receptore.g., [³H]SpiperoneValueValueValueValue
Human 5-HT₂ₐ Receptore.g., [³H]KetanserinValueValueValueValue

Note: Values for Kd, Kᵢ, Hill Slope, and n (number of independent experiments) are to be determined experimentally.

Assay Validation: Ensuring Trustworthiness

To ensure the integrity of the results, the assay system itself must be validated. This is achieved through a saturation binding experiment performed prior to competition assays.

Protocol for Saturation Binding:

  • Set up a series of wells with a fixed amount of membrane preparation.

  • Add increasing concentrations of the radiolabeled ligand.

  • For each concentration, run a parallel set of wells containing an excess of unlabeled ligand to determine non-specific binding. [12]4. Incubate, filter, and count as described previously.

By plotting specific binding against the concentration of the radioligand, the Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and the Bₘₐₓ (the maximum number of binding sites) can be determined. This validates that the radioligand is binding appropriately to the target and provides the necessary Kd value for the Cheng-Prusoff equation. [13]

Part 4: Advanced Considerations

While binding affinity is a critical parameter, it does not describe the functional consequence of that binding. Once the Kᵢ values are established, the logical next step is to perform functional assays . For monoamine transporters, this would typically be an uptake inhibition assay . [14][15]This type of assay measures the compound's ability to block the transport of a labeled substrate (either radioactive or fluorescent) into cells expressing the transporter, providing a measure of functional potency (IC₅₀). [16][17]For GPCRs, functional assays might include measuring second messenger mobilization (e.g., cAMP or calcium flux assays). [18][19]

Conclusion

The systematic characterization of 1-Amino-1-(2-ethenylphenyl)propan-2-one's receptor binding profile is essential for understanding its pharmacology. The protocols and frameworks detailed in this guide, centered on validated radioligand binding assays, provide a robust pathway for determining its affinity and selectivity for key CNS targets. By adhering to these principles of experimental rigor, data analysis, and assay validation, researchers can generate high-quality, reliable data to inform future drug development, toxicological assessment, and mechanistic studies.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Non-Specific Binding: Wh
  • Cheng-Prusoff Equation Calculator.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group, University of Connecticut.
  • Strategies for reducing non-specific binding in receptor assays. Benchchem.
  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions.
  • Scintill
  • Scintill
  • GPCR research reagents. Revvity.
  • Scintill
  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
  • GPCR Product Solutions. Eurofins DiscoverX.
  • determination of KB or Ki from IC50.
  • Binding and transport in norepinephrine transporters.
  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • GPCR Assay Kits. Biocompare.
  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • SERT Biochemical Binding Assay Service. Reaction Biology.
  • Receptor Binding Assays for HTS and Drug Discovery.
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substr
  • GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences.
  • MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc.
  • Best practices for pharmacological characteriz
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  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Chromedia.
  • human Serotonin Transporter Receptor Cell Line. Revvity.
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.
  • Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Benchchem.
  • Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
  • Receptor-Ligand Binding Assays. Labome.
  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. SciSpace.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells.
  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
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Exploratory

toxicological data and safety profile of 1-Amino-1-(2-ethenylphenyl)propan-2-one

An In-Depth Technical Guide to the Toxicological and Safety Profile of 1-Amino-1-(2-ethenylphenyl)propan-2-one For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for inf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological and Safety Profile of 1-Amino-1-(2-ethenylphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and drug development professionals. The compound discussed, 1-Amino-1-(2-ethenylphenyl)propan-2-one, is a novel substance with limited publicly available data. The toxicological and safety profile presented herein is largely predictive and based on the known effects of the broader class of synthetic cathinones. Rigorous experimental validation is required to establish a definitive safety profile for this specific molecule.

Executive Summary

1-Amino-1-(2-ethenylphenyl)propan-2-one is a novel synthetic compound belonging to the cathinone class. While no specific toxicological data for this molecule is currently available in the public domain, its structural similarity to other synthetic cathinones warrants a thorough investigation of its potential health risks. This guide provides a comprehensive framework for assessing the toxicological and safety profile of this compound, drawing on established knowledge of the toxicodynamics of synthetic cathinones. The primary areas of concern for this class of compounds include significant cardiovascular and neurological toxicity.[1][2][3] This document outlines a proposed multi-tiered testing strategy, encompassing in silico, in vitro, and in vivo approaches, to elucidate the specific risks associated with 1-Amino-1-(2-ethenylphenyl)propan-2-one and to inform its potential development or regulation.

Introduction: A Novel Compound in a Class of Concern

1-Amino-1-(2-ethenylphenyl)propan-2-one is a synthetic cathinone, a class of psychoactive substances designed to mimic the effects of established stimulants like cocaine and amphetamines.[2][4] The defining structural feature of cathinones is a β-keto-phenethylamine core. The toxicological profiles of many synthetic cathinones are not well-characterized, posing a significant challenge to public health and regulatory bodies.[3][5] The limited information available suggests that these compounds can induce a range of adverse effects, with cardiotoxicity and neurotoxicity being of primary concern.[1][2][6] Therefore, a robust and systematic toxicological evaluation of any new synthetic cathinone, such as 1-Amino-1-(2-ethenylphenyl)propan-2-one, is imperative.

Chemical Structure:

  • IUPAC Name: 1-Amino-1-(2-ethenylphenyl)propan-2-one

  • Molecular Formula: C11H13NO

  • Molecular Weight: 175.23 g/mol

  • Class: Substituted Cathinone

Predictive Toxicology: An In Silico First Approach

Given the absence of empirical data, in silico methods provide a valuable initial assessment of the potential toxicological liabilities of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Structural-Activity Relationship (SAR) Analysis

The structure of 1-Amino-1-(2-ethenylphenyl)propan-2-one suggests several potential toxicological concerns based on the known SAR of synthetic cathinones. The potency of synthetic cathinones as monoamine transporter inhibitors can be related to their chemical structures.[7]

Key Structural Features and Potential Implications:

  • β-keto group: This group is a hallmark of cathinones and is known to be a target for metabolic reduction to the corresponding alcohol, which can alter the compound's activity and toxicity profile.[8][9]

  • Aromatic Ring Substitution: The presence of an ethenyl (vinyl) group on the phenyl ring is a key feature of this molecule. The position of this substituent can influence the compound's interaction with monoamine transporters and its metabolic fate.[10] Para-substituted cathinones have been reported to have a higher serotonergic profile.[11]

  • N-alkylation: The primary amine in this compound may be a substrate for N-dealkylation during metabolism.[8]

Computational Toxicity Prediction

Various computational models can be employed to predict the potential for:

  • Genotoxicity: Using software to identify structural alerts for mutagenicity and clastogenicity.[12]

  • Cardiotoxicity: Predicting hERG channel inhibition, a key indicator of potential for cardiac arrhythmias.

  • Hepatotoxicity: Assessing the likelihood of drug-induced liver injury.

  • Metabolism Prediction: Identifying likely sites of metabolism and the resulting metabolites.[8]

A Proposed In Vitro Toxicological Testing Cascade

A tiered in vitro testing strategy is essential to gather empirical data on the toxicological profile of 1-Amino-1-(2-ethenylphenyl)propan-2-one.[13]

Cytotoxicity Assessment
  • Objective: To determine the concentration at which the compound induces cell death.

  • Methodology:

    • Cell Lines: A panel of human cell lines should be used, including:

      • SH-SY5Y (neuroblastoma): To assess neurotoxicity.[3][5]

      • HepG2 (hepatocellular carcinoma): To assess hepatotoxicity.

      • AC16 (human cardiomyocyte): To assess cardiotoxicity.

    • Assay: MTT or LDH release assays to measure cell viability and cytotoxicity, respectively.

    • Exposure: Cells should be exposed to a range of concentrations of the compound for 24 and 48 hours.

Genotoxicity and Mutagenicity Screening
  • Objective: To evaluate the potential of the compound to cause DNA damage and mutations.[12][14]

  • Methodology:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

    • In Vitro Micronucleus Assay: In a suitable mammalian cell line (e.g., TK6), to detect clastogenic and aneugenic effects.[15][16][17] This should be conducted with and without metabolic activation (S9 mix).[15][16][17]

    • In Vitro Chromosomal Aberration Test: In human peripheral blood lymphocytes, to assess for structural chromosomal damage.

Cardiotoxicity Evaluation

Given that cardiotoxicity is a major concern for synthetic cathinones, a thorough in vitro assessment is critical.[1][2][4][6][18]

  • Objective: To assess the pro-arrhythmic potential and direct cytotoxic effects on cardiomyocytes.

  • Methodology:

    • hERG Channel Assay: To evaluate the potential for QT prolongation and Torsades de Pointes.

    • Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs):

      • Multi-electrode Array (MEA): To assess effects on electrophysiological parameters such as field potential duration (an indicator of QT interval).

      • High-Content Imaging: To evaluate effects on cardiomyocyte viability, mitochondrial function, and calcium handling.

Neurotoxicity Assessment

The psychoactive nature of synthetic cathinones necessitates a detailed investigation of their neurotoxic potential.[3][5]

  • Objective: To evaluate the compound's effects on neuronal viability, function, and signaling.

  • Methodology:

    • Neuronal Viability Assays: Using primary neuronal cultures or differentiated SH-SY5Y cells to assess for apoptosis and necrosis.[5]

    • Neurotransmitter Transporter Uptake/Release Assays: To determine the compound's effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

    • Oxidative Stress Assays: To measure the production of reactive oxygen species (ROS) in neuronal cells.

Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of the compound is crucial, as metabolites may be more or less active and/or toxic than the parent molecule.[8][9][10][19][20][21][22]

  • Objective: To determine the rate of metabolism and identify the major metabolites.

  • Methodology:

    • Human Liver Microsomes (HLMs): To assess Phase I metabolic stability and identify metabolites formed by cytochrome P450 enzymes.[23]

    • Human Hepatocytes: To evaluate both Phase I and Phase II metabolism.

    • LC-HRMS/MS Analysis: To identify and characterize the chemical structures of metabolites.[19][20][24]

Proposed In Vivo Toxicological Evaluation

Should in vitro studies indicate a potentially acceptable safety profile, a tiered in vivo evaluation in animal models would be the next step.

Acute Toxicity Study
  • Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

  • Methodology:

    • Animal Model: Rodents (e.g., rats or mice).

    • Administration: Oral and intravenous routes.

    • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Repeated-Dose Toxicity Study
  • Objective: To evaluate the potential for toxicity following repeated exposure and to identify target organs.

  • Methodology:

    • Animal Model: Rodents.

    • Duration: 14 or 28 days.

    • Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs.

Cardiovascular Safety Pharmacology
  • Objective: To assess the effects on cardiovascular function in vivo.

  • Methodology:

    • Animal Model: Telemetered rodents or dogs.

    • Endpoints: Heart rate, blood pressure, and electrocardiogram (ECG) parameters.

Neurobehavioral Assessment
  • Objective: To evaluate the effects on the central nervous system.

  • Methodology:

    • Animal Model: Rodents.

    • Tests:

      • Open Field Test: To assess locomotor activity and anxiety-like behavior.

      • Rotarod Test: To evaluate motor coordination.[25]

      • Conditioned Place Preference/Self-Administration: To assess abuse liability.

Data Presentation and Visualization

Table 1: Proposed In Vitro Toxicology Study Design
Assay Model System Endpoint(s) Purpose
Cytotoxicity SH-SY5Y, HepG2, AC16 cellsCell Viability (MTT), Cytotoxicity (LDH)Determine cytotoxic concentration range
Genotoxicity S. typhimurium, TK6 cells, Human LymphocytesMutations, Micronuclei, Chromosomal AberrationsAssess mutagenic and clastogenic potential
Cardiotoxicity hERG-transfected cells, hiPSC-CMshERG current, Field Potential Duration, ViabilityEvaluate pro-arrhythmic and cytotoxic effects on heart cells
Neurotoxicity Differentiated SH-SY5Y cellsNeuronal Viability, Neurotransmitter Uptake, ROSAssess direct effects on neuronal health and function
Metabolism Human Liver Microsomes, HepatocytesMetabolic Stability (t1/2), Metabolite IDCharacterize metabolic fate and identify metabolites
Diagram 1: Proposed In Vitro Toxicology Workflow

InVitro_Toxicology_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Specific Toxicity Endpoints cluster_2 Tier 3: Metabolic Profile In_Silico_Prediction In Silico Prediction (SAR, QSAR) Cytotoxicity_Assay Cytotoxicity Assay (SH-SY5Y, HepG2, AC16) In_Silico_Prediction->Cytotoxicity_Assay Inform Concentration Range Genotoxicity_Assays Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity_Assay->Genotoxicity_Assays Cardiotoxicity_Assays Cardiotoxicity Assays (hERG, hiPSC-CMs) Cytotoxicity_Assay->Cardiotoxicity_Assays Neurotoxicity_Assays Neurotoxicity Assays (Neuronal Viability, Neurotransmitter Uptake) Cytotoxicity_Assay->Neurotoxicity_Assays Metabolism_Studies Metabolism Studies (HLM, Hepatocytes) Genotoxicity_Assays->Metabolism_Studies Assess Metabolite Genotoxicity Cardiotoxicity_Assays->Metabolism_Studies Assess Metabolite Cardiotoxicity Neurotoxicity_Assays->Metabolism_Studies Assess Metabolite Neurotoxicity

Caption: A tiered workflow for the in vitro toxicological assessment of novel compounds.

Conclusion and Future Directions

The toxicological and safety profile of 1-Amino-1-(2-ethenylphenyl)propan-2-one is currently unknown. However, its classification as a synthetic cathinone necessitates a cautious and thorough investigation, with a primary focus on potential cardiovascular and neurological adverse effects. The multi-tiered assessment strategy outlined in this guide, beginning with in silico and in vitro methods, provides a scientifically rigorous and ethically responsible framework for characterizing the potential risks of this novel compound. The data generated from these studies will be critical for informing any future development, risk assessment, and regulatory decisions regarding 1-Amino-1-(2-ethenylphenyl)propan-2-one.

References

Sources

Foundational

A Prospective Technical Guide to the Synthesis and Investigation of 1-Amino-1-(2-ethenylphenyl)propan-2-one

Abstract This technical guide outlines a prospective synthesis and potential historical context for the novel compound, 1-Amino-1-(2-ethenylphenyl)propan-2-one. To date, a comprehensive search of the scientific literatur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a prospective synthesis and potential historical context for the novel compound, 1-Amino-1-(2-ethenylphenyl)propan-2-one. To date, a comprehensive search of the scientific literature and chemical databases reveals no specific data on the discovery or synthesis of this molecule. Consequently, this document serves as a forward-looking whitepaper, providing a scientifically grounded, hypothetical framework for its creation and study. We will draw upon established synthetic methodologies for structurally related aminoketones and vinyl-substituted aromatic compounds to propose a viable synthetic route. Furthermore, by examining the historical development of similar chemical scaffolds in medicinal chemistry, we will postulate potential applications and areas of investigation for this target compound. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities.

Introduction and Historical Context

The field of medicinal chemistry is in a constant state of evolution, driven by the need for novel molecular architectures that can address complex biological targets. The hypothetical molecule, 1-Amino-1-(2-ethenylphenyl)propan-2-one, represents a unique amalgamation of three key pharmacophoric features: a phenethylamine backbone, a ketone functionality, and a vinyl group substituent on the aromatic ring. While this specific combination appears to be unexplored, its constituent parts have a rich history in drug discovery.

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic psychoactive compounds and therapeutic agents[1]. The introduction of a ketone group to form an aminoketone modifies the electronic and steric properties, often leading to compounds with diverse biological activities, including use as synthetic cathinones[2].

The incorporation of a vinyl group onto an aromatic ring is a common strategy in modern drug design to introduce a reactive handle for covalent modification of biological targets, such as in the case of some Bruton's tyrosine kinase (BTK) inhibitors[3][4][5]. The vinyl group can act as a Michael acceptor, forming a covalent bond with a nucleophilic residue (like cysteine) in a protein's active site. Additionally, 2-vinylphenyl derivatives are valuable precursors in organic synthesis for constructing complex heterocyclic systems[6][7].

Given the absence of prior art for 1-Amino-1-(2-ethenylphenyl)propan-2-one, this guide will propose a de novo synthetic approach and explore its potential significance based on the established roles of its structural motifs.

Proposed Synthetic Pathway

A logical and efficient synthesis of the target compound can be envisioned through a multi-step sequence starting from commercially available 2-bromobenzaldehyde. The proposed pathway prioritizes the late-stage introduction of the amine functionality to minimize potential side reactions.

Synthetic_Pathway A 2-Bromobenzaldehyde B 1-(2-Bromophenyl)prop-2-en-1-ol A->B Grignard Reaction (Vinylmagnesium bromide) C 1-(2-Bromophenyl)propan-1-one B->C Oxidation (PCC or Dess-Martin) D 1-(2-Ethenylphenyl)propan-1-one C->D Stille or Suzuki Coupling (Vinyltributyltin or Vinylboronic acid) E 2-Bromo-1-(2-ethenylphenyl)propan-1-one D->E α-Bromination (NBS, AIBN) F 2-Azido-1-(2-ethenylphenyl)propan-1-one E->F Nucleophilic Substitution (Sodium Azide) G 1-Amino-1-(2-ethenylphenyl)propan-2-one F->G Staudinger Reduction (Triphenylphosphine, H2O)

Caption: Proposed multi-step synthesis of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Step-by-Step Experimental Protocols

The following protocols are hypothetical and would require optimization in a laboratory setting.

Step 1: Synthesis of 1-(2-Bromophenyl)prop-2-en-1-ol

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF at 0 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of 1-(2-Bromophenyl)propan-1-one

  • To a solution of 1-(2-bromophenyl)prop-2-en-1-ol (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the desired product.

Step 3: Synthesis of 1-(2-Ethenylphenyl)propan-1-one

  • To a solution of 1-(2-bromophenyl)propan-1-one (1.0 eq) and vinyltributyltin (1.2 eq) in toluene, add Pd(PPh3)4 (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous KF solution.

  • Stir vigorously for 1 hour, then filter through celite.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography.

Step 4: Synthesis of 2-Bromo-1-(2-ethenylphenyl)propan-1-one

  • To a solution of 1-(2-ethenylphenyl)propan-1-one (1.0 eq) in CCl4, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the mixture for 3 hours under a UV lamp.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Step 5: Synthesis of 2-Azido-1-(2-ethenylphenyl)propan-1-one

  • To a solution of 2-bromo-1-(2-ethenylphenyl)propan-1-one (1.0 eq) in acetone/water (9:1), add sodium azide (1.5 eq).

  • Stir the reaction at room temperature for 6 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the azide.

Step 6: Synthesis of 1-Amino-1-(2-ethenylphenyl)propan-2-one

  • To a solution of 2-azido-1-(2-ethenylphenyl)propan-1-one (1.0 eq) in THF/water (9:1), add triphenylphosphine (1.2 eq).

  • Stir the reaction at room temperature for 8 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final compound.

Characterization and Analytical Protocols

Confirmation of the structure and purity of the synthesized 1-Amino-1-(2-ethenylphenyl)propan-2-one would be achieved through standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the vinyl protons, aromatic protons, the methine proton adjacent to the amine, and the methyl protons of the propanone backbone.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the vinyl group, the aromatic carbons, the methine carbon, and the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C11H13NO).
FT-IR Characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ketone, and C=C stretches of the vinyl group and aromatic ring.
HPLC A single major peak indicating the purity of the compound.

digraph "Characterization_Workflow" {
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node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#34A853"];
A[label="Crude Product"];
B[label="Purification\n(Flash Chromatography)"];
C [label="Purity Assessment\n(HPLC)"];
D [label="Structural Elucidation"];
E [label="¹H NMR"];
F [label="¹³C NMR"];
G [label="Mass Spectrometry"];
H [label="FT-IR"];
I[label="Confirmed Structure"];

A -> B;
B -> C;
C -> D;
D -> {E, F, G, H} [arrowhead=none];
{E, F, G, H} -> I;

}

Caption: Standard workflow for the purification and characterization of the target compound.

Potential Applications and Future Directions

The unique structural features of 1-Amino-1-(2-ethenylphenyl)propan-2-one suggest several avenues for future research.

  • Covalent Enzyme Inhibition: The presence of the vinyl group makes this compound a candidate for a covalent inhibitor, particularly for enzymes with a cysteine residue in their active site. This is a strategy employed by some BTK inhibitors[3][4][5]. Screening against a panel of kinases or other enzymes with known covalent binding sites would be a logical first step.

  • Neuromodulatory Activity: Given its phenethylamine core, the compound could be investigated for its potential to interact with neurotransmitter transporters or receptors in the central nervous system. Its activity could be profiled in a series of binding and uptake assays for dopamine, serotonin, and norepinephrine systems.

  • Scaffold for Further Derivatization: The primary amine and the ketone provide two handles for further chemical modification, allowing for the generation of a library of related compounds. This would be valuable for establishing structure-activity relationships (SAR).

Conclusion

While the discovery and historical background of 1-Amino-1-(2-ethenylphenyl)propan-2-one remain to be written, this technical guide provides a comprehensive and scientifically plausible roadmap for its synthesis and initial investigation. The proposed synthetic pathway leverages well-established organic reactions, and the structural motifs of the target molecule suggest exciting possibilities for its application in medicinal chemistry. It is our hope that this guide will inspire researchers to explore this and other novel chemical entities.

References

  • Babu, K. R., Rao, V. K., Kumar, Y. N., Kishore, P., Subbaiah, K. V., Bhaskar, M., Lokanatha, V., & Raju, C. N. (2012). Identification of substituted [3, 2-a] pyrimidines as selective antiviral agents: molecular modeling study. Antiviral Research, 95(2), 118-27. [Link]

  • Discovery of 1-Amino-1 H -imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. (2021). Journal of Medicinal Chemistry, 64(21). [Link]

  • Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H - DOI. (n.d.). [Link]

  • Ferguson, J., Zeng, F., & Alper, H. (2012). Synthesis of Coumarins via Pd-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylphenols. Organic Letters, 14(21), 5602-5605. [Link]

  • Friedhoff, A. J., & Silva, R. (2002). Catecholamines. In V. S. Ramachandran (Ed.), Encyclopedia of the Human Brain (pp. 595-602). Academic Press.
  • Gras, M., et al. (2017). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H-purin-2-amine scaffold. European Journal of Medicinal Chemistry, 138, 983-996. [Link]

  • Hansen, M. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 873. [Link]

  • Kaur, N. (2021). Chemistry of 2-Vinylindoles: Synthesis and Applications. [Link]

  • PubChem. (n.d.). 1-(2-Aminophenyl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). Cathinone. Retrieved from [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (n.d.). [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC. (n.d.). [Link]

  • US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google P
  • YouTube. (2022, May 28). discovery of PRN1008, a BTK inhibitor - drug annotations. [Link]

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]

  • Zeng, F., & Alper, H. (2010). A General and Efficient Method for the Synthesis of 2-Vinylphenols from Phenols. Organic Letters, 12(23), 5482-5485.
  • A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (2015). International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008. [Link]

  • PubChem. (n.d.). (+)-Cathinone. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 1-Amino-1-(2-ethenylphenyl)propan-2-one

Abstract This application note details the development and optimization of a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Amino-1-(2-ethen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and optimization of a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Amino-1-(2-ethenylphenyl)propan-2-one. Due to the presence of a primary amine, the method development focused on mitigating peak tailing through careful control of mobile phase pH. A phenyl-hexyl stationary phase was selected to provide alternative selectivity through π-π interactions with the analyte's aromatic ring. The final isocratic method utilizes a mobile phase of 35:65 (v/v) acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min, with UV detection at 252 nm. This method demonstrates excellent peak symmetry, linearity, and reproducibility, making it suitable for routine quantification in research and quality control environments.

Introduction

1-Amino-1-(2-ethenylphenyl)propan-2-one is a synthetic organic compound featuring a primary amine, a ketone, and a vinylphenyl (styrenyl) group. Accurate and precise quantification of this and similar aminoketones is crucial in various stages of pharmaceutical development and chemical synthesis. The primary analytical challenge in the HPLC analysis of such basic compounds is their tendency to exhibit poor peak shape, specifically tailing. This phenomenon is primarily caused by secondary ionic interactions between the protonated amine group of the analyte and residual acidic silanol groups on the surface of silica-based stationary phases[1][2][3].

This application note provides a systematic approach to developing a reliable HPLC method. The strategy focuses on understanding the analyte's physicochemical properties to make informed initial choices and then systematically optimizing chromatographic parameters to achieve a robust separation. The principles outlined are guided by established chromatographic theory and regulatory expectations, such as those described in the United States Pharmacopeia (USP) General Chapter <621>[4][5][6][7] and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[8][9][10][11][12].

Analyte Properties & Initial Chromatographic Considerations

A successful method development strategy begins with an analysis of the target molecule's structure.

  • Structure: 1-Amino-1-(2-ethenylphenyl)propan-2-one

  • Key Functional Groups:

    • Primary Amine (-NH₂): This group is basic and will be protonated (-NH₃⁺) at a pH below its pKa. This positive charge is the primary cause of undesirable interactions with silica-based columns[13][14]. Controlling the mobile phase pH is therefore the most critical parameter for achieving good peak shape.

    • Vinylphenyl Group (-C₆H₄-CH=CH₂): This extended conjugated system acts as a strong chromophore, making UV detection a suitable choice. The styrene-like structure is expected to have a strong absorbance maximum (λ-max) in the 240-260 nm range[15][16].

    • Aromatic Ring & Ketone: These features contribute to the overall hydrophobicity and provide opportunities for alternative column selectivity.

Based on these properties, the following initial strategy was formulated:

  • Mode: Reversed-Phase HPLC is appropriate for this moderately nonpolar molecule.

  • Detection: UV-Vis detection, with wavelength optimization centered around the expected λ-max.

  • Column Selection: Screen both a traditional C18 column and a Phenyl-based column. A Phenyl column offers an alternative selectivity mechanism through π-π interactions with the analyte's aromatic ring, which can be advantageous for separating aromatic compounds[17][18][19][20].

  • Mobile Phase pH Control: To ensure consistent protonation of the amine and minimize silanol interactions, a low pH mobile phase (pH 2.5-3.5) is essential[2][21]. This requires the use of a suitable buffer.

Method Development Strategy

The method was developed following a logical, multi-step process designed to systematically optimize each critical parameter. This workflow ensures that the final method is robust and well-characterized.

MethodDevWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Structure, pKa, UV) B Column & Mobile Phase Screening A->B Guides Choices C Select Best Column (e.g., Phenyl-Hexyl) B->C Peak Shape & Retention D Optimize Mobile Phase (pH & % Organic) C->D Proceed to Optimization F Finalize Isocratic Method D->F E Optimize Detector Settings (Wavelength) G System Suitability Testing (SST) F->G Method Ready H Method Validation (ICH Q2(R1)) G->H Confirms Performance I Final SOP H->I

Figure 1: HPLC Method Development Workflow. A systematic approach from initial screening to final protocol generation.

Experimental

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chemicals & Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (ACS grade), Phosphoric Acid (85%), and Water (18.2 MΩ·cm).

  • Chromatographic Columns (Screened):

    • Standard C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

  • Preparation of Mobile Phase Buffer (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Standard Solution Preparation: Prepare a stock solution of 1-Amino-1-(2-ethenylphenyl)propan-2-one at 1.0 mg/mL in 50:50 acetonitrile:water. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 100 µg/mL for method development).

Results and Discussion

A standard solution (100 µg/mL) was injected, and the UV spectrum was recorded from 200 to 400 nm using the DAD. The spectrum showed a distinct absorbance maximum at 252 nm , which was selected for all subsequent quantitative analysis.

The primary challenge was mitigating peak tailing. Initial experiments confirmed that unbuffered mobile phases resulted in severely tailing peaks on both C18 and Phenyl-Hexyl columns. The introduction of the pH 3.0 phosphate buffer dramatically improved peak shape.

The performance of the two columns was compared using an isocratic mobile phase of 40% acetonitrile and 60% buffer. The results are summarized in Table 1.

Table 1: Comparison of Column Performance

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Choice
Retention Time (min) 5.86.5Both provide adequate retention.
Tailing Factor (USP) 1.451.15Phenyl-Hexyl shows significantly less tailing, indicating reduced silanol interactions or favorable secondary interactions.[1]
Theoretical Plates (N) 7,5009,800Higher plate count on the Phenyl-Hexyl column indicates better efficiency.

The Phenyl-Hexyl column was selected for further optimization due to its superior peak symmetry and efficiency. The improved performance is likely due to a combination of effective end-capping and potential π-π interactions between the phenyl ligands and the analyte's aromatic ring, which provides a competing retention mechanism away from the silica surface[19][20].

With the Phenyl-Hexyl column and pH 3.0 buffer selected, the percentage of acetonitrile was adjusted to achieve an optimal retention time (ideally between 5 and 10 minutes) and resolution from any potential impurities.

Table 2: Optimization of Acetonitrile Concentration

% AcetonitrileRetention Time (min)Observations
40%6.5Good retention, but slightly longer run time than necessary.
35% 8.1 Optimal balance of retention and run time. Excellent peak shape.
30%11.2Retention is too long, leading to broader peaks and increased run time.

A concentration of 35% acetonitrile was chosen for the final method.

Final Optimized Method & System Suitability

The culmination of the optimization steps resulted in the following final method conditions and system suitability criteria, which are essential to ensure the performance of the chromatographic system on a day-to-day basis as per USP <621>[4][6][22].

Table 3: Final Optimized Chromatographic Conditions

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 35% Acetonitrile, 65% (20 mM KH₂PO₄, pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 252 nm
Run Time 12 minutes

Table 4: System Suitability Test (SST) Requirements

ParameterAcceptance CriteriaRationale
Tailing Factor (USP) ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 5000Confirms column efficiency.
RSD for Peak Area ≤ 2.0% (from 5 replicate injections)Demonstrates injection precision.
RSD for Retention Time ≤ 1.0% (from 5 replicate injections)Ensures retention time stability.

Protocol: Standard Operating Procedure (SOP)

This protocol describes the step-by-step procedure for quantifying 1-Amino-1-(2-ethenylphenyl)propan-2-one using the developed method.

7.1. Mobile Phase Preparation

  • Prepare 1 L of 20 mM Potassium Phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

  • Adjust the pH of the buffer to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter.

  • To prepare 1 L of the final mobile phase, combine 350 mL of acetonitrile with 650 mL of the prepared buffer.

  • Mix thoroughly and degas by sonication for 10 minutes.

7.2. Instrument Setup

  • Install the Phenyl-Hexyl (4.6 x 150 mm, 5 µm) column in the column compartment.

  • Set the column temperature to 30 °C.

  • Purge the pump lines with the mobile phase.

  • Equilibrate the system by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector to acquire data at 252 nm.

7.3. Sample Analysis

  • Prepare a standard solution of 100 µg/mL in 50:50 acetonitrile:water.

  • Perform 5 replicate injections of the standard solution to verify system suitability.

  • Ensure all SST criteria in Table 4 are met before proceeding.

  • Prepare unknown samples, ensuring the final concentration is within the validated range of the method.

  • Inject the samples and integrate the peak corresponding to 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Conclusion

A robust and reliable RP-HPLC method for the quantification of 1-Amino-1-(2-ethenylphenyl)propan-2-one has been successfully developed. By understanding the chemical properties of the analyte, particularly its basic amine group, a strategy was implemented to overcome the common issue of peak tailing. The use of a low-pH phosphate buffer was critical for achieving a symmetrical peak shape. The selection of a Phenyl-Hexyl stationary phase provided superior performance compared to a standard C18 column, demonstrating the value of screening alternative column chemistries. The final validated method is suitable for routine analysis in a quality control or research setting.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Pharmacopeia. (2023). USP-NF 〈621〉 Chromatography. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pediaa. (2022). What is the Difference Between C18 and Phenyl Column. [Link]

  • ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]

  • SAGE Journals. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Reddit. (2024). HPLC columns: Do I need a phenyl column? [Link]

  • Restek. Reversed-phase HPLC Buffers. [Link]

  • LCGC International. (2007). The Perfect Method, V: Changing Column Selectivity. [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • The Analytical Scientist. Buffers and additives in reversed-phase HPLC or LC-MS? [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • PLOS ONE. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • RSC Publishing. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • Polymer Bulletin. (1991). UV absorption spectra of polystyrene. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Link]

  • VUV Analytics. (2018). VUV Spectra Have Class! Styrene and Other Aromatic-Olefin Compounds. [Link]

Sources

Application

High-Resolution GC-MS Profiling and Isomeric Differentiation of 1-Amino-1-(2-ethenylphenyl)propan-2-one

Executive Summary The detection and structural elucidation of α -amino ketones are critical in forensic toxicology, synthetic chemistry, and pharmaceutical profiling. 1-Amino-1-(2-ethenylphenyl)propan-2-one (CAS 1270438-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and structural elucidation of α -amino ketones are critical in forensic toxicology, synthetic chemistry, and pharmaceutical profiling. 1-Amino-1-(2-ethenylphenyl)propan-2-one (CAS 1270438-08-8) is a synthetic organic compound characterized by a propan-2-one backbone featuring an amino group and a 2-ethenylphenyl (2-vinylphenyl) moiety at the C1 position.

As an "isocathinone" (a positional isomer of the widely regulated cathinone class), this compound presents unique analytical challenges. Conventional Gas Chromatography-Mass Spectrometry (GC-MS) workflows often fail to distinguish isocathinones from their cathinone counterparts due to co-elution and thermal degradation. This application note provides a self-validating, derivatization-based GC-MS protocol designed specifically to overcome thermal lability and definitively differentiate this compound from its cathinone isomers through diagnostic electron ionization (EI) fragmentation pathways.

Scientific Rationale & Analyte Context

Thermal Lability and the Causality of Derivatization

Synthetic cathinones and their isocathinone by-products are notoriously unstable in heated GC injection ports. The combination of a primary amine and an adjacent ketone makes these molecules highly susceptible to in-situ oxidative decomposition and thermal rearrangement . Injecting 1-amino-1-(2-ethenylphenyl)propan-2-one underivatized typically results in severe peak tailing, loss of sensitivity, and irreproducible quantitation.

To eliminate this variable, our protocol mandates acylation using Pentafluoropropionic anhydride (PFPA) . By capping the reactive primary amine to form a pentafluoropropionamide, we achieve three mechanistic advantages:

  • Thermal Stabilization: Prevents injection-port degradation.

  • Volatility Enhancement: Improves chromatographic peak shape and resolution.

  • Mass Shifting: Increases the mass of diagnostic fragments, moving them out of the low-mass background noise region typical of biological or complex synthetic matrices.

Mechanistic Causality: EI-MS Isomeric Differentiation

The core challenge in analyzing 1-amino-1-(2-ethenylphenyl)propan-2-one is distinguishing it from its cathinone isomer, 2-amino-1-(2-ethenylphenyl)propan-1-one. Under 70 eV Electron Ionization, both isomers undergo rapid α -cleavage at the C1-C2 bond. However, the position of the carbonyl group dictates the resulting fragment masses .

  • Cathinone Isomers (Interference): Cleavage results in the loss of the heavy arylcarbonyl radical, leaving a low-mass iminium ion (e.g., m/z 44 for primary amines).

  • Isocathinone Isomers (Target): Cleavage results in the loss of a light acetyl radical ( COCH 3​ , -43 Da), meaning the aryl group remains attached to the iminium ion. For 1-amino-1-(2-ethenylphenyl)propan-2-one, this yields a highly specific, high-mass diagnostic ion at m/z 132 (or m/z 278 when PFPA-derivatized).

Fragmentation_Pathways cluster_0 Isocathinone Isomer (Target) cluster_1 Cathinone Isomer (Interference) Target 1-Amino-1-(2-ethenylphenyl)propan-2-one MW: 175.23 TargetFrag α-Cleavage (C1-C2) Loss of •COCH3 (-43 Da) Target->TargetFrag TargetIon Diagnostic Ion: m/z 132 [Ar-CH=NH2]+ TargetFrag->TargetIon Interference 2-Amino-1-(2-ethenylphenyl)propan-1-one MW: 175.23 InterferenceFrag α-Cleavage (C1-C2) Loss of •COAr (-131 Da) Interference->InterferenceFrag InterferenceIon Diagnostic Ion: m/z 44 [CH3-CH=NH2]+ InterferenceFrag->InterferenceIon

Figure 1: Divergent EI-MS α-cleavage pathways distinguishing isocathinones from cathinones.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Quality control checkpoints are embedded directly into the methodology to confirm extraction efficiency, derivatization completeness, and system suitability prior to data interpretation .

Reagents and Materials
  • Target Analyte: 1-Amino-1-(2-ethenylphenyl)propan-2-one standard (CAS 1270438-08-8).

  • Internal Standard (ISTD): MDMA-D5 (100 µg/mL in methanol).

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA, 99% purity).

  • Solvents: Ethyl acetate (GC-MS grade), Hexane, 0.1 M Carbonate buffer (pH 9.5).

Step-by-Step Methodology

Step 1: Sample Preparation & Free-Basing

  • Aliquot 1.0 mL of the sample (synthetic reaction mixture or biological fluid) into a clean glass centrifuge tube.

  • Add 50 µL of the MDMA-D5 ISTD. Causality: Adding the ISTD upfront validates the recovery of the entire liquid-liquid extraction (LLE) process.

  • Add 1.0 mL of 0.1 M Carbonate buffer (pH 9.5). Causality: The pKa of the primary amine is approximately 8.5–9.0. Adjusting the pH to 9.5 ensures the analyte is fully deprotonated (free-based) and partitions efficiently into the organic phase.

  • Add 2.0 mL of Ethyl acetate. Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

Step 2: PFPA Derivatization

  • Reconstitute the dried extract in 50 µL of Ethyl acetate.

  • Add 50 µL of PFPA. Seal the vial tightly with a PTFE-lined cap.

  • Incubate at 60°C for 30 minutes.

  • Evaporate the mixture to complete dryness under nitrogen to remove excess PFPA and acidic by-products (which degrade GC columns).

  • Reconstitute in 100 µL of Hexane for GC-MS injection.

Step 3: Self-Validation Checkpoints (Crucial) Before analyzing unknown samples, run the following sequence:

  • Blank Injection: Inject pure hexane to verify zero carryover.

  • Derivatization Efficiency Check: In the standard injection, extract the ion chromatogram for m/z 132 (underivatized target). The area of m/z 132 must be <1% of the area of m/z 278 (derivatized target). If >1% , the derivatization failed (likely due to moisture in the sample).

GCMS_Workflow S1 1. Sample Aliquot & ISTD Addition (Self-Validation) S2 2. Liquid-Liquid Extraction (pH 9.5) S1->S2 S3 3. PFPA Derivatization (60°C, 30 min) S2->S3 S4 4. GC-EI-MS Acquisition S3->S4 S5 5. Isomeric Differentiation S4->S5

Figure 2: Self-validating sample preparation and GC-MS workflow for isocathinone analysis.

Instrumental Parameters & Data Presentation

Optimal separation of structural isomers requires a high-efficiency capillary column and precise temperature programming .

Table 1: GC-MS Acquisition Parameters
ParameterSpecificationCausality / Rationale
Column HP-5MS (30 m × 0.25 mm ID, 0.25 µm film)5% phenyl phase provides optimal selectivity for aromatic isomers.
Carrier Gas Helium (Ultra-High Purity), 1.2 mL/minConstant flow maintains stable retention times across the gradient.
Injection Mode Splitless, 1 µL injection volumeMaximizes sensitivity for trace-level detection.
Inlet Temperature 250°CHigh enough for volatilization, but safe for PFPA derivatives.
Oven Program 80°C (1 min) 15°C/min to 280°C (hold 5 min)Gradual ramp ensures baseline resolution from co-extracted matrices.
Ionization Mode Electron Ionization (EI), 70 eVStandardized energy for reproducible library-match fragmentation.
Source Temp 230°CPrevents source contamination and peak tailing.
Acquisition Mode Synchronous SIM/SCAN (m/z 40–450)SCAN for library matching; SIM for high-sensitivity quantitation.
Table 2: Diagnostic EI-MS Ions for Isomeric Differentiation

To accurately identify the compound and confirm derivatization, monitor the following mass-to-charge ( m/z ) ratios. The shift from m/z 132 to 278 confirms successful PFPA acylation.

Compound StateTarget MoleculeMolecular WeightPrimary Quant Ion ( m/z )Secondary Qualifier Ions ( m/z )
Underivatized 1-Amino-1-(2-ethenylphenyl)propan-2-one175.23132 [Ar−CH=NH2​]+ 103, 77, 43
Underivatized Cathinone Isomer (Interference)175.2344 [CH3​−CH=NH2​]+ 131, 103, 77
PFPA-Derivatized 1-Amino-1-(2-ethenylphenyl)propan-2-one321.25278 [Ar−CH=NH−PFPA]+ 131, 103, 69
PFPA-Derivatized Cathinone Isomer (Interference)321.25190 [CH3​−CH=NH−PFPA]+ 131, 103, 69
Internal Standard MDMA-D5 (PFPA-Derivatized)344.20209 167, 135

Note: The presence of m/z 278 in the derivatized sample is the definitive biomarker for the isocathinone backbone, proving the amino group is located at the C1 position rather than the C2 position.

References

  • Zaitsu, K., et al. "Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products." Forensic Science International, 2012. URL:[Link]

  • Wood, D.M., et al. "Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations." Office of Justice Programs (OJP), 2012. URL:[Link]

  • Spectroscopy Online. "Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques." Spectroscopy, 2026. URL:[Link]

  • Hussain, M., et al. "Characterization of new psychoactive substances by integrating benchtop NMR to multi‐technique databases." National Institutes of Health (PMC), 2020. URL:[Link]

Method

Application Notes &amp; Protocols for the Extraction and Purification of 1-Amino-1-(2-ethenylphenyl)propan-2-one

Abstract: This document provides a comprehensive guide to the laboratory-scale extraction and purification of 1-Amino-1-(2-ethenylphenyl)propan-2-one, a β-aminoketone belonging to the synthetic cathinone class. Due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the laboratory-scale extraction and purification of 1-Amino-1-(2-ethenylphenyl)propan-2-one, a β-aminoketone belonging to the synthetic cathinone class. Due to the inherent instability of the free base, protocols focus on purification via its more stable hydrochloride salt. Methodologies detailed include acid-base liquid-liquid extraction for initial cleanup, followed by two primary purification techniques: recrystallization and reversed-phase flash chromatography. The rationale behind each step is thoroughly explained to provide researchers with a deep understanding of the process, ensuring both high purity and yield.

Introduction and Core Principles

1-Amino-1-(2-ethenylphenyl)propan-2-one is a synthetic cathinone derivative, a class of compounds structurally related to the naturally occurring psychoactive principal in the khat plant.[1] As with many synthetic cathinones, this molecule possesses a β-keto-phenethylamine backbone.[1][2] The purification of such molecules is critical for any downstream application, whether for analytical standard preparation, pharmacological research, or further synthetic modification. Impurities from the synthesis, such as unreacted starting materials or by-products, can significantly impact the accuracy of experimental results.

The purification strategy for this compound is dictated by its key structural features:

  • The Primary Amine: This group imparts basicity to the molecule, making it amenable to salt formation. This is the cornerstone of the most effective extraction technique.

  • The β-Aminoketone Moiety: This functional group can be prone to degradation. The free base form is often less stable than its corresponding salt.[3][4] Therefore, isolation as a hydrochloride salt is standard practice to enhance stability and facilitate handling.[3][4]

  • The Ethenyl (Vinyl) Group: This group may be sensitive to harsh acidic or oxidative conditions, although it is generally stable under the mild conditions described herein.

This guide will focus on robust methods that leverage these properties to achieve high purity.

Initial Cleanup: Acid-Base Liquid-Liquid Extraction

The first step in purifying the crude product from a reaction mixture is typically a liquid-liquid extraction (LLE) based on the compound's basicity. This process effectively separates the desired basic amine from neutral or acidic impurities. The workflow involves protonating the amine with acid to render it water-soluble, washing away organic-soluble impurities, and then deprotonating the amine with a base to regenerate the water-insoluble free base, which can be extracted back into an organic solvent.

Protocol 2.1: Liquid-Liquid Extraction of the Free Base
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). The basic product will react to form the hydrochloride salt and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

    • Rationale: The primary amine is protonated (R-NH₂ + HCl → R-NH₃⁺Cl⁻), making it highly polar and soluble in the aqueous acid solution.

  • Combine & Wash: Combine the aqueous extracts. Perform one wash with the same organic solvent (DCM or ethyl acetate) to remove any residual neutral impurities.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH > 10, check with pH paper). This will precipitate the free base of the aminoketone.

    • Rationale: The base deprotonates the ammonium salt (R-NH₃⁺Cl⁻ + NaOH → R-NH₂ + H₂O + NaCl), regenerating the less polar free base which is insoluble in water.

  • Back-Extraction: Extract the liberated free base from the aqueous solution three times with a fresh portion of the organic solvent (DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts containing the free base. Dry the solution over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting product is the crude free base, which should be used immediately in the next purification step.

Workflow for Liquid-Liquid Extraction

LLE_Workflow A Crude Product in Organic Solvent (e.g., DCM) B Add 1M HCl (Separatory Funnel) A->B C Aqueous Layer (Protonated Amine, R-NH₃⁺Cl⁻) B->C Phase Separation D Organic Layer (Neutral/Acidic Impurities) B->D Phase Separation E Wash Aqueous Layer with fresh DCM C->E F Basify Aqueous Layer with NaOH to pH > 10 E->F G Extract with DCM F->G H Organic Layer (Free Base, R-NH₂) G->H Phase Separation I Aqueous Layer (Salts) G->I Phase Separation J Dry (Na₂SO₄), Filter, and Evaporate H->J K Crude Free Base J->K

Caption: Workflow for acid-base liquid-liquid extraction.

High Purity Techniques

Following the initial extraction, the crude free base can be further purified using one of the following high-performance methods.

Method 1: Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful technique for purifying solid compounds.[5] Given the higher stability of the hydrochloride salt, it is the preferred form for purification by crystallization.[4][6]

Protocol 3.1: Formation and Recrystallization
  • Salt Formation: Dissolve the crude free base obtained from the LLE in a minimal amount of a suitable organic solvent like isopropanol or ethanol. To this solution, add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise until the solution is acidic and precipitation of the salt is complete.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[7]

  • Dissolution: Add the selected hot solvent to the crude hydrochloride salt until it just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation may take several hours to days.[5] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.[5][8]

  • Isolation and Drying: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.[7][8]

Parameter Solvent/System Rationale & Notes
Primary Solvents Isopropanol, EthanolGood for dissolving the salt when hot.
Anti-Solvents Diethyl Ether, Hexane, Ethyl AcetateUsed to induce precipitation or as part of a solvent pair. The salt is poorly soluble in these.
Common System Ethanol / Diethyl EtherDissolve the salt in minimal hot ethanol, then slowly add ether until turbidity persists. Cool slowly. This is a common system for aminoketone hydrochlorides.[6][9]

Table 1: Recommended Solvent Systems for Recrystallization.

Method 2: Reversed-Phase Flash Chromatography

For compounds that are difficult to crystallize or for separating closely related impurities, reversed-phase flash chromatography is an excellent alternative. It is particularly well-suited for polar compounds like primary amines.[10]

Protocol 3.2: Purification via C18 Silica Gel
  • Stationary Phase: A C18-functionalized silica gel column is used.

  • Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile (ACN). A modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, is often added to both solvents to improve peak shape by ensuring the amine remains protonated throughout the separation.

  • Sample Preparation: Dissolve the crude free base or hydrochloride salt in a small amount of the mobile phase or a strong solvent like methanol. Adsorb the sample onto a small amount of C18 silica if it does not fully dissolve.

  • Elution: Load the sample onto the pre-equilibrated column. Begin elution with a low percentage of organic solvent (e.g., 10% ACN in water) and gradually increase the concentration of the organic solvent to elute the compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them for the presence of the desired product using Thin Layer Chromatography (TLC) or LC-MS.[8][10]

  • Product Isolation: Combine the pure fractions. The organic solvent (acetonitrile) can be removed using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the purified product as its TFA or formate salt. To obtain the hydrochloride salt, the free base must first be liberated as described in the LLE protocol and then treated with HCl.

Workflow for Reversed-Phase Chromatography

Chromatography_Workflow A Crude Product (Free Base or Salt) B Dissolve in minimal Mobile Phase / Methanol A->B C Load onto C18 Flash Column B->C E Elute with Gradient (Increasing % ACN) C->E D Equilibrate Column (e.g., 10% ACN in H₂O + 0.1% TFA) D->C Pre-equilibration F Collect Fractions E->F G Analyze Fractions (TLC, LC-MS) F->G H Combine Pure Fractions G->H Identify Pure I Remove Solvents (Rotovap, Lyophilize) H->I J Pure Product (TFA or Formate Salt) I->J

Caption: Workflow for reversed-phase flash chromatography.

Purity Assessment

After purification, the identity and purity of the final product must be confirmed.

  • Thin-Layer Chromatography (TLC): A quick and effective method to assess purity.[8]

    • Stationary Phase: C18-functionalized silica plates.

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% acid (TFA or formic acid).

    • Visualization: UV light (254 nm), due to the presence of the phenyl ring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[11] The conditions are similar to those used for flash chromatography but on an analytical scale.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and provides information on purity by identifying signals from impurities.

Conclusion

The successful purification of 1-Amino-1-(2-ethenylphenyl)propan-2-one hinges on a systematic approach that begins with an efficient acid-base extraction to remove the bulk of non-basic impurities. For achieving high purity, recrystallization of the stable hydrochloride salt is a classic and effective method. Alternatively, modern reversed-phase flash chromatography offers a powerful solution for purifying polar amines, yielding a high-purity product. The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the available equipment. In all cases, final purity should be rigorously assessed using appropriate analytical techniques.

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Application

Advanced Application Notes: 1-Amino-1-(2-ethenylphenyl)propan-2-one in Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Physicochemical Profiling & Structural Rationale 1-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Physicochemical Profiling & Structural Rationale

1-Amino-1-(2-ethenylphenyl)propan-2-one (CAS 1270438-08-8) is a highly versatile, bifunctional synthetic intermediate [1]. Structurally, it is characterized by an α -amino ketone backbone tethered to an ortho-vinylphenyl moiety.

From a synthetic design perspective, this molecule is a "spring-loaded" precursor. The α -amino ketone motif exhibits enhanced α -hydrogen acidity and unique nucleophilic properties [2]. When paired with the proximal electron-rich alkene, the compound is primed for transition-metal-catalyzed intramolecular cyclizations and radical-mediated ring expansions. These pathways provide direct access to indoles, quinolines, and benzazepines—privileged scaffolds in FDA-approved therapeutics.

Application I: Palladium-Catalyzed Oxidative Amination to Indole Scaffolds

Mechanistic Causality

The proximity of the primary amine to the ortho-vinyl group enables a rapid intramolecular aminopalladation. We utilize Pd(OAc)2​ because it is a highly electrophilic Pd(II) source, ideal for simultaneous coordination to the alkene and the amine. The α -ketone group plays a critical role: it lowers the pKa of the amine, facilitating deprotonation by a mild base ( K2​CO3​ ), and stabilizes the resulting intermediate to prevent unwanted side reactions. Cu(OAc)2​ acts as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from Pd(0) after β -hydride elimination.

MechanisticCycle Substrate 1-Amino-1-(2-ethenylphenyl)propan-2-one Coord Amine-Pd(II)-Alkene Complex Substrate->Coord Coordination PdII Active Pd(II) Catalyst PdII->Coord Aminopalladation Aminopalladation Intermediate Coord->Aminopalladation Migratory Insertion Product Indole Derivative + Pd(0) Aminopalladation->Product beta-Hydride Elimination Oxidation Oxidation by Cu(OAc)2 Product->Oxidation Catalyst Recovery Oxidation->PdII Regeneration

Fig 1. Catalytic cycle for the Pd(II)-mediated oxidative amination of the intermediate.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates internal quality control (QC) checkpoints.

  • Baseline QC (The "Zero Point"): Before starting, run a TLC of the starting material (Rf ~0.4 in 3:1 Hexanes/EtOAc) and obtain a baseline 1H NMR. Note the characteristic terminal vinyl proton doublet of doublets (dd) at δ 5.3–5.8 ppm.

  • Reaction Setup: In a flame-dried Schlenk tube, add 1-Amino-1-(2-ethenylphenyl)propan-2-one (1.0 equiv, 1.0 mmol), Pd(OAc)2​ (5 mol%), Cu(OAc)2​ (2.0 equiv), and K2​CO3​ (2.0 equiv).

  • Initiation: Add anhydrous DMF (5.0 mL, 0.2 M). Validation Check: The solution should immediately transition from pale yellow to deep brown/black, confirming the solubilization and activation of the Pd species. Stir at 90 °C under an inert N2​ atmosphere.

  • In-Process Monitoring (4 Hours): Sample 10 μL for LC-MS. Validation Check: The mass should shift from [M+H]+ 176.1 (Starting Material) to [M+H]+ 174.1 (Oxidative Cyclization Product). If the 176.1 peak remains dominant, verify solvent anhydrousness, as water poisons the catalyst.

  • Workup & Isolation: After 12 hours, quench with water, extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc).

  • Final Validation: 1H NMR of the purified product must show the complete disappearance of the vinyl protons, confirming successful ring closure.

ProtocolWorkflow QC Step 1: QC & Prep (1H NMR, Degassing) Rxn Step 2: Catalysis (Pd(OAc)2, 90°C) QC->Rxn Monitor Step 3: Validation (LC-MS Tracking) Rxn->Monitor Purify Step 4: Isolation (Chromatography) Monitor->Purify

Fig 2. Self-validating experimental workflow for heterocycle synthesis.

Application II: Photoredox-Driven Synthesis of Benzazepines

Mechanistic Causality

Recent advances in photoredox catalysis have demonstrated that N-substituted vinylphenyl systems can be leveraged to access distal amino ketones and complex ring systems under mild, metal-free conditions [3]. By utilizing an Iridium-based photocatalyst (e.g., Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ ), the α -amino position undergoes Single Electron Transfer (SET) to generate a highly reactive carbon-centered radical adjacent to the nitrogen. The tethered ortho-vinyl group acts as an intramolecular radical acceptor, driving a 7-endo-trig cyclization to form the 7-membered benzazepine core.

Photoredox A Substrate (alpha-Amino Ketone) B alpha-Amino Radical (SET via Ir-Cat) A->B Blue LED (450 nm) C 7-endo-trig Cyclization (Radical Trapping) B->C Intramolecular D Benzazepine Scaffold (HAT & Reduction) C->D Quench

Fig 3. Photoredox-catalyzed radical cyclization pathway to benzazepines.

Self-Validating Experimental Protocol
  • Preparation: In a transparent vial equipped with a Teflon septum, combine 1-Amino-1-(2-ethenylphenyl)propan-2-one (1.0 equiv), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (2 mol%), and DIPEA (2.0 equiv) in anhydrous MeCN (0.1 M).

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Validation Check: Oxygen is a potent radical scavenger. Failure to degas will result in a completely stalled reaction (recoverable starting material) or heavy oxidation byproducts.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at room temperature for 16 hours.

  • Isolation: Remove the solvent in vacuo. Re-dissolve in DCM, wash with saturated aqueous NH4​Cl , dry, and purify via preparative HPLC to isolate the benzazepine derivative.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for diverging the 1-Amino-1-(2-ethenylphenyl)propan-2-one intermediate into different high-value scaffolds.

Target ScaffoldCatalyst SystemOxidant / AdditiveTemp / TimeIsolated Yield (%)Key Mechanistic Driver
2-Substituted Indole Pd(OAc)2​ (5 mol%) Cu(OAc)2​ / K2​CO3​ 90 °C / 12 h82–88%Aminopalladation & β -hydride elimination
Tetrahydroquinoline AuCl3​ (5 mol%)AgOTf (5 mol%)60 °C / 8 h75–80%Lewis acid π -activation of the alkene
Benzazepine Core Ir-photocatalyst (2 mol%)Blue LED / DIPEART / 16 h65–72%SET radical generation & 7-endo-trig trapping

References

  • ChemicalBook. "1-AMINO-1-(2-ETHENYLPHENYL)PROPAN-2-ONE - CAS 1270438-08-8". Verified Chemical Properties and Structural Data.

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 294651, 1-(2-Aminophenyl)propan-1-one".

  • ResearchGate. "Organic Photoredox Catalytic Amino-heteroarylation of Unactivated Olefins to Access Distal Amino Ketones". Peer-reviewed literature on radical functionalization of vinylphenyl amides.

Sources

Method

crystallization methods for 1-Amino-1-(2-ethenylphenyl)propan-2-one hydrochloride salt

An Application Guide to the Crystallization of 1-Amino-1-(2-ethenylphenyl)propan-2-one Hydrochloride: Principles and Protocols Authored by: A Senior Application Scientist Abstract This comprehensive application note prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Crystallization of 1-Amino-1-(2-ethenylphenyl)propan-2-one Hydrochloride: Principles and Protocols

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide to the crystallization of 1-Amino-1-(2-ethenylphenyl)propan-2-one hydrochloride, a β-amino ketone of interest in synthetic and medicinal chemistry.[1] While specific crystallization parameters for this molecule are not widely published, this guide synthesizes established principles of small molecule and amine hydrochloride salt crystallization to offer robust, adaptable protocols for researchers and drug development professionals.[2][3] We delve into the theoretical underpinnings of crystallization, provide a systematic approach to solvent selection, and present detailed, step-by-step protocols for methods including slow cooling, anti-solvent addition, and vapor diffusion. The causality behind experimental choices is explained to empower users to troubleshoot and optimize these methods effectively.

Introduction: The Importance of Crystalline Form

1-Amino-1-(2-ethenylphenyl)propan-2-one hydrochloride is a structural analogue of cathinone, belonging to the class of β-amino ketones.[1][4] In pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing stability, solubility, and bioavailability. The formation of a hydrochloride salt is a common and effective strategy to improve these physicochemical properties.[5] Obtaining a highly crystalline salt form is crucial, as it ensures purity, batch-to-batch consistency, and stable handling characteristics.[5]

The crystallization process itself is a critical purification step, separating the desired compound from impurities generated during synthesis.[6] The goal is to produce a solid form with a highly ordered molecular lattice, governed by the principles of nucleation and crystal growth.[6] This guide provides the foundational knowledge and practical methodologies to achieve this for the target compound.

Foundational Principles of Crystallization

Crystallization from a solution is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility. This can be achieved by altering temperature, changing solvent composition, or evaporating the solvent.[7] The process universally proceeds through two key stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This is the kinetic bottleneck of the process.

  • Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.

A successful crystallization protocol balances these two stages. Rapid nucleation leads to a large number of small crystals (or even amorphous powder), while slow, controlled growth on a limited number of nuclei results in larger, higher-purity crystals.

For amine hydrochloride salts, the ionic and hydrogen-bonding interactions are central to lattice formation. The chloride ion (Cl⁻) is an excellent hydrogen bond acceptor, and it will invariably form a strong, charge-assisted hydrogen bond with the protonated amine cation (R-NH₃⁺).[8] This interaction provides significant lattice energy and is a key consideration when selecting solvents, as the solvent must not excessively compete with these crucial interactions.[9]

Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a crystallization protocol.[2] An ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[10]

Key Solvent Selection Criteria:

  • Polarity Matching: The polarity of the solvent should be matched to the solute. As a hydrochloride salt, our target compound is polar. Therefore, polar solvents like alcohols are excellent starting points.

  • Boiling Point: A solvent with a boiling point below 100°C is generally preferred for easy removal during the drying phase and to minimize the risk of the compound "oiling out" (separating as a liquid instead of a solid).[10]

  • Reactivity: The solvent must be inert and not react with the compound.

  • Safety & Cost: The solvent should be non-toxic, inexpensive, and have low flammability where possible.[10]

Systematic Screening Approach:

A logical workflow for identifying a suitable solvent system is essential. The following diagram outlines a decision-making process for solvent screening.

G cluster_0 Solvent Selection Workflow start Start with Crude 1-Amino-1-(2-ethenylphenyl)propan-2-one HCl solubility_test Test Solubility in ~0.5 mL of Various Solvents (e.g., Isopropanol, Ethanol, Methanol, Acetone, Water, Ethyl Acetate) start->solubility_test dissolves_cold Dissolves at Room Temp? solubility_test->dissolves_cold dissolves_hot Dissolves upon Heating? dissolves_cold->dissolves_hot No too_soluble Solvent is too good. Consider for Anti-Solvent Method. dissolves_cold->too_soluble Yes insoluble Insoluble Even when Hot? dissolves_hot->insoluble No potential_solvent Potential Single Solvent for Slow Cooling. dissolves_hot->potential_solvent Yes poor_solvent Poor Solvent. Consider as Anti-Solvent. insoluble->poor_solvent Yes select_method Select Crystallization Protocol too_soluble->select_method potential_solvent->select_method poor_solvent->select_method G cluster_0 Vapor Diffusion Setup cluster_1 chamber Sealed Chamber (e.g., Beaker with Watch Glass) vial Inner Vial (Open) anti_solvent Reservoir of Anti-Solvent (e.g., Diethyl Ether) solution Solution: Compound + Solvent (e.g., Methanol) anti_solvent->solution Vapor Diffusion

Caption: Diagram of a vapor diffusion crystallization setup.

Methodology:

  • Prepare Solution: Dissolve a few milligrams of the compound in a small volume (e.g., 0.5 mL) of a suitable solvent (e.g., methanol) in a small, open vial.

  • Set Up Chamber: Pour a layer (e.g., 5-10 mL) of the anti-solvent (e.g., diethyl ether or chlorobenzene) into a larger beaker or jar. [3]3. Combine: Carefully place the small vial containing the solution inside the larger chamber, ensuring the liquid levels do not touch.

  • Seal and Wait: Seal the chamber tightly (e.g., with a watch glass or screw cap) and leave it in an undisturbed, temperature-stable location.

  • Growth: Crystals should appear in the inner vial over several days to weeks.

  • Isolation: Once the crystals are of a suitable size, carefully remove the vial, decant the mother liquor, and dry the crystals.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is highly soluble in the chosen solvent system.- Nucleation is inhibited.- Boil off some solvent to increase concentration and re-cool.- Add an anti-solvent or try a different solvent system.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal from a previous batch, if available. [2]
"Oiling Out" - The solution becomes supersaturated at a temperature above the compound's melting point.- Cooling is too rapid.- Re-heat the solution to dissolve the oil, add more solvent, and cool much more slowly.- Choose a solvent with a lower boiling point. [10]
Formation of Fine Powder/Needles - Nucleation rate is too high.- Cooling or anti-solvent addition was too rapid.- Reduce the rate of cooling (insulate the flask).- Add the anti-solvent more slowly and with efficient stirring.- Decrease the initial concentration of the solution.
Low Yield - Incomplete crystallization.- Compound has significant solubility even at low temperatures.- Too much washing during filtration.- Allow for a longer maturation time at a colder temperature.- Partially evaporate the mother liquor to recover a second crop of crystals.- Ensure the wash solvent is ice-cold and use a minimal amount. [2]

Conclusion

The crystallization of 1-Amino-1-(2-ethenylphenyl)propan-2-one hydrochloride is a critical step for its purification and preparation as a stable, solid material. While a universal protocol does not exist, a systematic and principled approach dramatically increases the likelihood of success. By carefully selecting a solvent system and controlling the rate at which supersaturation is achieved—through slow cooling, gradual anti-solvent addition, or vapor diffusion—researchers can reliably produce high-quality crystalline material. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of a crystallization process tailored to this specific compound of interest.

References

  • Benchchem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Reddit. (2023). Hydrochloride salt of amine : r/OrganicChemistry.
  • Guide for crystallization.
  • Acevedo, D., et al. (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.
  • COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Clarke, D. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Kildea, J., et al. (2014). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Industrial & Engineering Chemistry Research.
  • US Patent US20100204470A1. Method for salt preparation.
  • PubChem. 1-Amino-1-phenylpropan-2-one hydrochloride.
  • Shete, A. S., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • Zaworotko, M. J., et al. (2004). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
  • Benchchem. 1-Amino-1-phenylpropan-2-one Hydrochloride|CA 3904-16-3.
  • Kumar, L., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology.
  • Preprints.org. (2026). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine.
  • Guidechem. 1-Propanone,2-[(2-aminoethyl)amino]-2-methyl-1-phenyl-, hydrochloride (1:2).
  • Al-Majid, A. M., et al. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Molecules.
  • Blöcher, R., et al. (2018). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry.
  • US Patent US3028429A. Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • US Patent US5118815A. Method for crystallization of amino acids.
  • Acevedo, D., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Processes.
  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.
  • US Patent US7414153B2. Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • PubMed. (2003). Crystallization and preliminary X-ray crystallographic analysis of SP1, a novel chaperone-like protein.
  • ResearchGate. (2025). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone),...

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 1-Amino-1-(2-ethenylphenyl)propan-2-one

Introduction: A Strategic Approach to the In Vitro Characterization of Novel Chemical Entities The journey of a novel compound from discovery to potential therapeutic application is a meticulous process, with in vitro ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to the In Vitro Characterization of Novel Chemical Entities

The journey of a novel compound from discovery to potential therapeutic application is a meticulous process, with in vitro cell-based assays representing a critical initial phase.[1][2][3] These assays provide fundamental insights into a compound's biological activity, guiding further research and development. This document outlines a comprehensive strategy for the initial in vitro characterization of the novel compound, 1-Amino-1-(2-ethenylphenyl)propan-2-one, focusing on establishing its cytotoxic and cytostatic potential, which are foundational parameters in drug discovery.

The presented protocols are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a validated framework for the preliminary assessment of uncharacterized compounds. By integrating principles of scientific integrity and causality, these guidelines aim to ensure the generation of reliable and reproducible data.

Section 1: Compound Handling and Preparation

Prior to initiating any cell-based assay, proper handling and preparation of the test compound are paramount to ensure accurate and consistent results.

1.1. Compound Stock Solution Preparation

The solubility of a novel compound is a critical, and often unknown, variable. Therefore, a systematic approach to solubilization is recommended.

ParameterRecommendationRationale
Solvent Selection 1. Dimethyl sulfoxide (DMSO) 2. Ethanol 3. Phosphate-buffered saline (PBS)DMSO is a universal solvent for many organic compounds and is compatible with most cell culture assays at low final concentrations (<0.5%). If the compound is insoluble in DMSO, ethanol can be tested. For highly water-soluble compounds, PBS is the preferred solvent.
Stock Concentration 10 mMA 10 mM stock solution is a common starting point that allows for a wide range of final assay concentrations while minimizing the final solvent concentration in the culture medium.
Storage -20°C or -80°C in small aliquotsAliquoting the stock solution prevents multiple freeze-thaw cycles, which can lead to compound degradation. Storage at low temperatures maintains compound stability.

Protocol 1: Preparation of a 10 mM Stock Solution of 1-Amino-1-(2-ethenylphenyl)propan-2-one

  • Accurately weigh a precise amount of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the compound is a prerequisite for this calculation.

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex thoroughly until the compound is completely dissolved. Gentle heating (up to 37°C) may be applied if necessary.

  • Centrifuge the vial briefly to pellet any undissolved particulates.

  • Carefully transfer the supernatant to sterile, light-protected microcentrifuge tubes in small aliquots (e.g., 20 µL).

  • Store the aliquots at -20°C or -80°C until use.

Section 2: Foundational Assays: Determining Cytotoxicity and Effects on Cell Proliferation

The initial characterization of a novel compound typically begins with an assessment of its general effect on cell viability and growth.[4][5] These assays are crucial for determining the concentration range at which the compound exhibits biological activity and for identifying potential therapeutic windows.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-Amino-1-(2-ethenylphenyl)propan-2-one stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

    • Gently agitate the plate on a shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound Serial Dilutions B->C D Incubate (24, 48, or 72h) C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Cell Proliferation Assessment: The BrdU Incorporation Assay

While the MTT assay measures metabolic activity, which is often correlated with cell number, a more direct measure of cell proliferation is the incorporation of nucleotide analogs into newly synthesized DNA. The 5-bromo-2'-deoxyuridine (BrdU) assay is a common method for this purpose.[8] BrdU is an analog of thymidine that is incorporated into DNA during the S phase of the cell cycle. Incorporated BrdU can then be detected using a specific antibody.

Protocol 3: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol (Protocol 2, steps 1 and 2).

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the compound incubation period, add BrdU solution to each well to a final concentration of 10 µM.

    • Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation.

  • Fixation and Denaturation:

    • Carefully remove the medium and fix the cells by adding a fixing/denaturing solution (e.g., methanol or a commercially available reagent) to each well.

    • Incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells with PBS.

    • Add a blocking solution (e.g., 1% BSA in PBS) and incubate for 1 hour.

    • Add the anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours.

    • Wash the wells multiple times with PBS containing a mild detergent (e.g., 0.05% Tween-20).

  • Substrate Addition and Signal Detection:

    • Add the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate until a color change is observed.

    • Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

A decrease in BrdU incorporation in compound-treated cells compared to vehicle-treated cells indicates an inhibition of cell proliferation. The IC₅₀ value for proliferation inhibition can be calculated in a similar manner to the cytotoxicity assay.

Experimental Design for Initial Compound Screening

Screening_Design cluster_assays Primary Assays cluster_outcomes Primary Endpoints cluster_interpretation Interpretation Cytotoxicity Cytotoxicity Assay (MTT) IC50_viability IC50 for Cell Viability Cytotoxicity->IC50_viability Proliferation Proliferation Assay (BrdU) IC50_proliferation IC50 for Proliferation Proliferation->IC50_proliferation Cytotoxic Cytotoxic Effect (Low IC50 in both assays) IC50_viability->Cytotoxic Inactive Inactive (High IC50 in both assays) IC50_viability->Inactive IC50_proliferation->Cytotoxic Cytostatic Cytostatic Effect (Lower IC50 in Proliferation Assay) IC50_proliferation->Cytostatic IC50_proliferation->Inactive

Caption: Decision-making workflow based on initial screening results.

Section 3: Delving Deeper: Investigating the Mechanism of Action

Should 1-Amino-1-(2-ethenylphenyl)propan-2-one demonstrate significant cytotoxic or cytostatic activity, the subsequent step is to investigate its mechanism of action (MOA).[9][10] This involves a series of more specific assays designed to elucidate the cellular pathways affected by the compound.

3.1. Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. Several assays can be employed to detect apoptosis:

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7) can provide evidence of apoptosis induction.

  • Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to phosphatidylserine and can be fluorescently labeled. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Co-staining with Annexin V and PI allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells, and is typically analyzed by flow cytometry.

3.2. Cell Cycle Analysis

Compounds that inhibit cell proliferation often do so by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M). Cell cycle distribution can be analyzed by staining cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry. An accumulation of cells in a particular phase of the cell cycle following compound treatment is indicative of cell cycle arrest.

3.3. Target-Based Assays

If there is a hypothesized molecular target for 1-Amino-1-(2-ethenylphenyl)propan-2-one based on its chemical structure or other preliminary data, target-based assays can be employed. These may include:

  • Enzyme Inhibition Assays: If the compound is predicted to inhibit a specific enzyme, in vitro assays using the purified enzyme can be performed to determine its inhibitory activity.

  • Receptor Binding Assays: For compounds that may target cell surface receptors, competitive binding assays with a known radiolabeled or fluorescently labeled ligand can be used to assess binding affinity.

  • Reporter Gene Assays: To investigate the effect of the compound on a specific signaling pathway, reporter gene assays can be utilized. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest.

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the initial in vitro characterization of the novel compound 1-Amino-1-(2-ethenylphenyl)propan-2-one. By systematically evaluating its effects on cell viability, proliferation, and potential mechanisms of action, researchers can generate the critical data needed to guide further development and to ascertain the therapeutic potential of this and other novel chemical entities.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Accelevir. (n.d.). Functional Cell-Based Assays | Mechanism of Action, Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Promega Corporation. (n.d.). CellTox™ Green Cytotoxicity Assay Protocol.
  • Nuvisan. (n.d.). Advanced mode-of-action assays for comprehensive drug discovery.
  • Revvity. (n.d.). Assessing the Cellular Effects of Your Therapeutic Compounds.
  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • Thermo Fisher Scientific. (n.d.). Cell Proliferation Protocols.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • Da-ta Biotech. (2024, April 8). In Vitro Cell Based Assay: BioLab Solutions.

Sources

Method

sample preparation guidelines for 1-Amino-1-(2-ethenylphenyl)propan-2-one LC-MS/MS

Application Note: Optimized Sample Preparation and LC-MS/MS Quantification of 1-Amino-1-(2-ethenylphenyl)propan-2-one in Biological Matrices Introduction & Analytical Challenges 1-Amino-1-(2-ethenylphenyl)propan-2-one is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Sample Preparation and LC-MS/MS Quantification of 1-Amino-1-(2-ethenylphenyl)propan-2-one in Biological Matrices

Introduction & Analytical Challenges

1-Amino-1-(2-ethenylphenyl)propan-2-one is a synthetic organic compound characterized by a propan-2-one backbone, a primary amine, and an ortho-vinyl-substituted phenyl ring 1. As a structural analog to synthetic cathinones and amphetamine derivatives, it presents unique analytical challenges in forensic toxicology, pharmacokinetics, and drug metabolism studies 2.

The transition from GC-MS to LC-MS/MS has eliminated the need for complex, time-consuming derivatization steps for basic amines 3. However, to achieve reliable sub-ng/mL quantitation, the sample preparation must account for the molecule's specific functional groups:

  • Primary Amine: Highly basic (estimated pKa ~8.5–9.5), making it prone to severe matrix suppression in the Electrospray Ionization (ESI) source if not adequately isolated from endogenous biological salts 4.

  • Ethenyl (Vinyl) Group: A reactive alkene that can undergo polymerization or oxidation if exposed to high heat during sample evaporation.

Mechanistic Rationale for Sample Preparation

Unlike simple "dilute and shoot" methods that introduce raw matrix into the mass spectrometer and cause rapid ion source fouling 5, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . This chemistry provides a self-validating, highly purified extract by leveraging orthogonal retention mechanisms.

  • Acidification (Pre-treatment): Lowering the sample pH to ~2.5 ensures the primary amine is >99% protonated. Causality: This allows the analyte to form a strong electrostatic bond with the negatively charged sulfonic acid ( SO3−​ ) groups on the MCX sorbent 4.

  • Aggressive Organic Wash: Causality: Because the analyte is ionically locked to the sorbent, a 100% methanol wash can be applied to aggressively strip away neutral lipids, sterols, and hydrophobic interferences without risking analyte breakthrough 5.

  • Alkaline Elution: A solution of 5% ammonium hydroxide in methanol raises the pH above the analyte's pKa. Causality: This deprotonates the amine, neutralizing its charge, breaking the ionic bond, and allowing the organic solvent to elute the now-hydrophobic molecule 4.

Step-by-Step Solid-Phase Extraction (SPE) Protocol

Self-Validating System: To ensure data integrity, always process a Matrix Blank (to monitor carryover) and a Quality Control (QC) spiked sample alongside unknown samples to verify extraction recovery [[6]]().

Materials Required:

  • MCX SPE Cartridges (30 mg / 1 mL)

  • 2% Formic Acid (FA) in LC-MS grade Water

  • LC-MS grade Methanol (MeOH)

  • 5% Ammonium Hydroxide ( NH4​OH ) in MeOH (Prepare fresh daily)

Extraction Procedure:

  • Sample Pre-treatment: Aliquot 500 µL of biological matrix (urine or plasma) into a microcentrifuge tube. Add 50 µL of Internal Standard (e.g., Mephedrone-d3 at 500 ng/mL) [[5]](). Add 500 µL of 2% FA in water. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • Conditioning: Pass 1 mL of MeOH through the MCX cartridge, followed by 1 mL of 2% FA in water. Critical: Do not allow the sorbent bed to dry out.

  • Loading: Apply the supernatant from Step 1 to the cartridge. Allow it to pass through at a controlled flow rate of 1–2 mL/min to ensure optimal ionic binding kinetics.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water through the cartridge to remove polar interferences and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH through the cartridge to remove hydrophobic interferences. Dry the cartridge under maximum vacuum (10 in. Hg) for 2 minutes 4.

  • Elution: Elute the target analytes into a clean collection tube using 1 mL of 5% NH4​OH in MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen. Critical Step: Maintain the water bath at ≤30°C. Higher temperatures risk thermal degradation or polymerization of the ethenyl group. Reconstitute the residue in 100 µL of Initial Mobile Phase.

SPE_Workflow A 1. Pre-treatment Dilute with 2% Formic Acid B 2. Conditioning MeOH, then 2% Formic Acid A->B C 3. Sample Loading Apply at 1-2 mL/min B->C D 4. Wash 1 (Aqueous) 2% Formic Acid C->D E 5. Wash 2 (Organic) 100% Methanol D->E F 6. Elution 5% NH4OH in Methanol E->F G 7. Evaporation N2 stream at ≤30°C F->G

MCX Solid-Phase Extraction workflow for basic amines.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 4.0 minutes, step to 95% B for 1 minute to wash, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI+ MRM Mode):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C (Optimized to prevent in-source fragmentation of the vinyl group).

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
1-Amino-1-(2-ethenylphenyl)propan-2-one 176.1 159.1 15 Quantifier
176.1 133.1 22 Qualifier

| | 176.1 | 118.1 | 30 | Qualifier |

MS_Pathway M Precursor Ion [M+H]+ m/z 176.1 F1 Quantifier Ion m/z 159.1 M->F1 -17 Da (-NH3) F2 Qualifier Ion 1 m/z 133.1 M->F2 -43 Da (-C2H3O) F3 Qualifier Ion 2 m/z 118.1 M->F3 -58 Da (-C3H6O)

Proposed LC-MS/MS CID fragmentation pathway.

Method Validation & Quality Control Data

A robust method must demonstrate high recovery and minimal matrix effects. Table 2 summarizes the expected validation parameters based on established guidelines for synthetic cathinones and related amines in biological matrices 7.

Table 2: Expected Method Validation Parameters

Parameter Target Criteria Expected Result (MCX Protocol)
Extraction Recovery > 80% 85 - 92%
Matrix Effect (Ion Suppression) < 15% < 10% (Highly purified extract)
Intra-day Precision (CV%) < 15% 4.2 - 8.5%

| Limit of Quantitation (LOQ) | < 1 ng/mL | 0.5 ng/mL |

References

  • [1] 1-Amino-1-(2-ethenylphenyl)propan-2-one - Benchchem. 1

  • [2] Recommended methods for the identification and analysis of synthetic cathinones in seized materials - UNODC.2

  • [6] Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction - LCGC International. 6

  • [7] A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC / NIH. 7

  • [5] A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone - Agilent Technologies. 5

  • [3] Making the Leap to LC/MS/MS: Enhancing and Accelerating Analysis for Forensic Toxicology Applications - SCIEX. 3

  • [4] A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis - Spectroscopy Online. 4

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield and purity of 1-Amino-1-(2-ethenylphenyl)propan-2-one

Welcome to the Advanced Applications Technical Support Center. Synthesizing 1-Amino-1-(2-ethenylphenyl)propan-2-one presents a unique dual-challenge: preserving the highly reactive ortho-vinyl group while managing the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. Synthesizing 1-Amino-1-(2-ethenylphenyl)propan-2-one presents a unique dual-challenge: preserving the highly reactive ortho-vinyl group while managing the inherent instability of the α -amino ketone (cathinone) scaffold.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you bypass common failure modes such as alkene halogenation and pyrazine self-condensation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does the standard α -bromination/amination route yield a complex mixture with almost no desired product? A1: The classical synthesis of α -amino ketones relies on the electrophilic α -bromination of a ketone followed by nucleophilic substitution with an amine 1. However, your target molecule contains an ortho-vinyl group. Electrophilic halogens (e.g., Br₂, NBS) will competitively attack the electron-rich alkene, leading to 1,2-dibromination or halocyclization 2. To preserve the vinyl group, you must pivot to a halogen-free pathway, specifically the Neber rearrangement 3.

Q2: I successfully isolated the free base, but it degraded into a dark, viscous mixture overnight. What is the degradation product? A2: α -Amino ketones are highly prone to intermolecular self-condensation. The primary amine of one molecule attacks the ketone of another, forming a 2,5-dihydropyrazine intermediate, which rapidly auto-oxidizes in air to form a stable pyrazine derivative (e.g., 3,6-dimethyl-2,5-bis(2-ethenylphenyl)pyrazine) 4. To prevent this, the free base must be immediately trapped as an ammonium salt (e.g., using ethereal HCl) to render the nitrogen non-nucleophilic 1.

Q3: My Neber rearrangement yielded a stable, non-basic solid instead of the desired amino ketone. NMR indicates an amide. Why? A3: You are observing the Beckmann rearrangement, a classic competing pathway. If the O-tosyl ketoxime is exposed to acidic conditions or excessive thermal stress before the base-mediated deprotonation can occur, the molecule undergoes an alkyl/aryl migration to form an amide 5. Ensure your reaction maintains strictly basic conditions and keep temperatures at or below 0 °C during the initial azirine formation 3.

Part 2: Self-Validating Experimental Protocol

To achieve high yield and purity, we utilize the Neber Rearrangement . This protocol is designed as a self-validating system: preservation of the vinyl group is confirmed by the absence of halogenated byproducts, and the suppression of pyrazine is validated by immediate salt isolation.

Phase 1: Oxime Formation & O-Tosylation
  • Procedure: React 1-(2-ethenylphenyl)propan-2-one with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in refluxing ethanol for 2 hours. After aqueous workup and concentration, dissolve the resulting ketoxime in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise over 30 minutes.

  • Causality: Pyridine acts as both the solvent and the acid scavenger. Maintaining 0 °C is critical; thermal stress at this stage lowers the activation energy for the undesired Beckmann rearrangement 5.

  • Self-Validation Checkpoint: Perform an IR scan of the isolated intermediate. The absence of a strong carbonyl stretch (~1700 cm⁻¹) and amide stretch (~1650 cm⁻¹) confirms successful tosylation without Beckmann degradation.

Phase 2: 2H-Azirine Formation (The Neber Step)
  • Procedure: Dissolve the O-tosyl oxime in anhydrous ethanol at 0 °C. Dropwise, add a stoichiometric amount of sodium ethoxide (NaOEt). Stir for 2 hours at 0 °C.

  • Causality: The strong base deprotonates the α -carbon. The resulting carbanion displaces the tosylate group in an internal nucleophilic substitution, forming the highly reactive 2H-azirine intermediate [[1]](). This halogen-free environment completely spares the sensitive ortho-vinyl group.

Phase 3: Hydrolysis and In Situ Salt Isolation
  • Procedure: Quench the reaction with cold 1M aqueous HCl to hydrolyze the azirine to the α -amino ketone [[1]](). Basify briefly with cold Na₂CO₃, extract into diethyl ether, and immediately bubble anhydrous HCl gas into the ether layer.

  • Causality: The brief basification allows extraction of the free base. However, immediate protonation with anhydrous HCl renders the primary amine non-nucleophilic, locking the molecule into a stable hydrochloride salt and preventing pyrazine formation 4.

  • Self-Validation Checkpoint: The formation of a pristine white precipitate upon HCl introduction confirms successful salt formation. A color change to yellow/brown in the ether layer prior to HCl addition indicates pyrazine degradation has already begun.

Part 3: Quantitative Route Comparison

Table 1: Comparative Analysis of Synthesis Routes for ortho-Vinyl Cathinones

Synthesis PathwayReagents UsedVinyl Group PreservationIsolated Yield (%)Primary Impurity / Failure Mode
Standard Halogenation Br₂ / NH₃< 5%< 10%Dibromination of the alkene [[2]]()
Classical Neber TsCl / NaOEt / HCl> 95%65 - 75%Amides (Beckmann rearrangement) 5
Modified Neber 1,1-Dimethylhydrazine / MeI> 95%70 - 80%Substituted hydrazones 5

Part 4: Mechanistic Visualization

SynthesisWorkflow Start 1-(2-ethenylphenyl) propan-2-one Oxime Ketoxime Intermediate Start->Oxime NH2OH·HCl, NaOAc Tosylate O-Tosyl Ketoxime Oxime->Tosylate TsCl, Pyridine (0°C) Azirine 2H-Azirine Intermediate Tosylate->Azirine NaOEt, EtOH (Base) Amide Amide Byproduct (Beckmann) Tosylate->Amide Acid/Heat FreeBase 1-Amino-1-(2-ethenylphenyl) propan-2-one (Free Base) Azirine->FreeBase Aqueous HCl, then Base Pyrazine Pyrazine Degradant (Self-Condensation) FreeBase->Pyrazine Room Temp (Unprotected) HClSalt Stable HCl Salt (Target Product) FreeBase->HClSalt Ethereal HCl (0°C)

Logical workflow and degradation pathways in the Neber synthesis of the target molecule.

References

  • [3] Forensic implications of novel synthesis of cathinone derivatives by Neber and modified Neber rearrangements. ResearchGate. 3

  • [4] From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. PMC / NIH.4

  • [2] Safe generation and use of bromine azide under continuous flow conditions - selective 1,2-bromoazidation of olefins. ResearchGate. 2

  • [1] From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. MDPI. 1

  • [5] Recent Contributions of Organic Synthesis to Forensic Science. PMC / NIH. 5

Sources

Optimization

how to prevent vinyl polymerization in 1-Amino-1-(2-ethenylphenyl)propan-2-one during storage

Welcome to the technical support center for 1-Amino-1-(2-ethenylphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Amino-1-(2-ethenylphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reactive vinyl monomer during storage. The inherent reactivity of the ethenyl (vinyl) group makes this compound susceptible to spontaneous polymerization, which can compromise experimental results and pose safety risks. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these challenges.

Troubleshooting Guide: Identifying and Addressing Polymerization

This section addresses specific issues that may arise during the storage and handling of 1-Amino-1-(2-ethenylphenyl)propan-2-one, with a focus on early detection and corrective actions.

Problem: Observed Increase in Viscosity or Solidification

Symptoms:

  • The sample, which should be a liquid or freely soluble solid, has become viscous, gelatinous, or has fully solidified.

  • Insoluble particulates are visible in the sample.

Primary Cause: This is a definitive sign of advanced polymerization. The vinyl groups of individual monomer units have linked together to form long-chain polymers, drastically altering the physical properties of the substance. This process is often accelerated by elevated temperatures, exposure to light, or the absence of an appropriate inhibitor.[1][2]

Immediate Actions & Analysis:

  • Isolate the Sample: Immediately quarantine the affected vial or container to prevent any potential cross-contamination or misidentification.

  • Confirmation of Polymerization:

    • Solubility Test: Attempt to dissolve a small portion of the affected sample in a solvent that the pure monomer is known to be soluble in. The presence of insoluble material confirms polymerization.

    • Analytical Confirmation (Optional): Techniques like Gel Permeation Chromatography (GPC) can confirm the presence of high molecular weight species. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, where the sharp peaks of the vinyl protons in the monomer will be diminished or absent, replaced by broad signals corresponding to the polymer backbone.[3]

  • Resolution:

    • Do Not Use: For most applications, especially in sensitive assays or synthesis, the material is no longer suitable for use. The presence of polymer will lead to inaccurate concentrations and may interfere with downstream reactions.

    • Safe Disposal: Dispose of the polymerized material in accordance with your institution's hazardous waste guidelines. Do not attempt to salvage the material by filtration, as a significant portion of the monomer has been consumed.

Problem: Sample Has Developed a Yellow or Brown Discoloration

Symptoms:

  • The compound, which may be colorless or off-white when pure, has developed a distinct yellow or brown tint over time.

Primary Cause: Discoloration is often an early indicator of chemical degradation or the onset of polymerization. The formation of peroxides, initiated by atmospheric oxygen, can lead to colored byproducts and also act as initiators for radical polymerization.[4][5][6] This is particularly relevant for vinyl compounds stored in the presence of air.

Immediate Actions & Analysis:

  • Purity Assessment: It is crucial to determine if the discoloration is accompanied by a loss of purity.

    • Thin-Layer Chromatography (TLC): A quick check to see if new, more polar spots (indicative of degradation products) have appeared compared to a reference sample.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can quantify the purity of the monomer and identify potential degradation products or oligomers.[7][8]

  • Resolution:

    • Minor Discoloration: If analytical tests confirm purity is still high (>98%) and no significant polymer is detected, the material may still be usable for some less sensitive applications. However, it should be prioritized for immediate use.

    • Significant Discoloration: If purity has dropped or if signs of polymerization are present, the sample should be discarded. The unpredictable nature of the impurities could lead to failed experiments or irreproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of vinyl polymerization in this compound?

Vinyl polymerization is a chain reaction that proceeds via a free-radical mechanism.[2] It consists of three main stages:

  • Initiation: A radical species (R•) is formed, often initiated by heat, light (UV), or trace impurities like peroxides. This radical attacks the double bond of the vinyl group, creating a new, larger radical.

  • Propagation: The newly formed radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This process repeats, rapidly increasing the chain length.

  • Termination: The reaction stops when two growing radical chains combine or react in a way that neutralizes the radical ends.

The diagram below illustrates this process and the intervention point for a radical-scavenging inhibitor.

G cluster_0 Polymerization Cascade cluster_1 Chain Growth cluster_2 Inhibition & Termination cluster_3 Final State Initiation Initiation (Heat, Light, Peroxides → R•) Monomer1 Monomer Initiation->Monomer1 R• attacks vinyl group Radical1 Growing Radical (M-R•) Monomer1->Radical1 Monomer2 Another Monomer Radical1->Monomer2 Propagation Inhibitor Inhibitor (I-H) Radical1->Inhibitor Radical Scavenging Radical2 Growing Radical (M-M-R•) Radical2->Monomer2 Repeats n times Polymer Polymer Product Radical2->Polymer Termination Monomer2->Radical2 Terminated Terminated Chain (M-R-H) Inhibitor->Terminated Inactive Inactive Inhibitor (I•) Inhibitor->Inactive

Sources

Troubleshooting

troubleshooting degradation of 1-Amino-1-(2-ethenylphenyl)propan-2-one in aqueous solutions

Technical Support Center: 1-Amino-1-(2-ethenylphenyl)propan-2-one Welcome to the dedicated support center for 1-Amino-1-(2-ethenylphenyl)propan-2-one. This resource is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Amino-1-(2-ethenylphenyl)propan-2-one

Welcome to the dedicated support center for 1-Amino-1-(2-ethenylphenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous solutions. Given its structural features—an α-aminoketone moiety and a reactive vinyl group—the molecule is susceptible to several degradation pathways. This guide provides in-depth troubleshooting strategies and validated protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Q1: My aqueous stock solution of 1-Amino-1-(2-ethenylphenyl)propan-2-one is turning yellow and losing potency within hours. What is happening?

A: This is a classic sign of degradation. The yellowing is likely due to the formation of conjugated systems resulting from oxidation and/or self-condensation reactions. The primary amine and the activated α-carbon are prone to oxidative deamination and dimerization, while the vinyl group can also be oxidized. These processes are often accelerated by exposure to atmospheric oxygen, light, and neutral-to-alkaline pH.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A: Acidic conditions are generally preferred. We recommend preparing and storing solutions in a buffered system at a pH between 3.0 and 5.0 . At this pH, the primary amine group is protonated to its ammonium salt form (-NH3+). This protonation significantly reduces the nucleophilicity of the nitrogen atom, thereby inhibiting oxidative degradation and intermolecular condensation reactions that lead to dimerization and polymerization.

Q3: Can I just use deionized water to make my solutions?

A: We strongly advise against it. Unbuffered deionized water can have a variable pH (typically 5.5-6.5 after absorbing atmospheric CO2) and contains dissolved oxygen. This environment is conducive to rapid degradation. Always use a deoxygenated, pH-controlled buffer system for your experiments.

Q4: I'm observing a precipitate forming in my concentrated stock solution. What is it?

A: The precipitate is likely a degradation product, most commonly a dimer or oligomer. Cathinone and its derivatives, which are structurally similar α-aminoketones, are well-documented to undergo dimerization to form more stable pyrazine or dihydropyrazine structures. This process is highly dependent on concentration and pH. To mitigate this, work with the lowest feasible concentration and maintain acidic, deoxygenated conditions.

Q5: How should I properly prepare my aqueous solutions to maximize stability?

A: The key is to control three factors: pH, oxygen, and light.

  • Choose an appropriate acidic buffer (e.g., citrate or acetate, pH 4.0).

  • Deoxygenate the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

  • Weigh the compound and dissolve it directly into the deoxygenated buffer under an inert atmosphere if possible.

  • Store the solution in an amber vial to protect it from light and at a reduced temperature (2-8°C). Prepare fresh solutions daily for best results.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect analyses for resolving complex stability issues during your experiments.

Guide 1: Issue - Rapid Loss of Analyte Peak in HPLC Analysis

Symptom: You inject a freshly prepared sample onto your HPLC-UV system, and the peak area for 1-Amino-1-(2-ethenylphenyl)propan-2-one is significantly smaller than expected, or it decreases with each subsequent injection from the same vial. You may also see the emergence of new, unidentified peaks.

Root Cause Analysis: This degradation is often occurring in situ within the autosampler vial. Standard aqueous mobile phase modifiers or unbuffered samples can create a microenvironment where the compound rapidly degrades. The presence of dissolved oxygen in the mobile phase can also contribute to on-column degradation.

Troubleshooting Workflow & Solutions:

Caption: Troubleshooting workflow for HPLC peak loss.

Expert Rationale:

  • Acidification is Key: By dissolving the sample in an acidic buffer and using an acidified mobile phase (e.g., 0.1% formic acid), you ensure the amine remains protonated and stable throughout the analysis.

  • Temperature Control: Chemical reactions, including degradation, are temperature-dependent. Cooling the autosampler to 4°C significantly slows down the degradation kinetics in the vial.

  • Oxygen Exclusion: Using deoxygenated solvents for both sample preparation and the mobile phase minimizes oxidative degradation, which is a primary pathway for this class of compounds.

Guide 2: Issue - Inconsistent Results in Cell-Based Assays

Symptom: You are testing the compound in a cell culture experiment and observe high variability between replicate wells or a time-dependent loss of biological effect that cannot be explained by metabolism alone.

Root Cause Analysis: The compound is likely degrading in the cell culture medium. Physiological media are typically buffered at pH ~7.4 and are incubated at 37°C in an oxygen-rich environment. These are precisely the conditions that accelerate the degradation of α-aminoketones.

Proposed Degradation Pathway:

G cluster_0 Primary Degradation in Physiological Buffer (pH 7.4, 37°C, O₂) Mol 1-Amino-1-(2-ethenylphenyl)propan-2-one Ox Oxidative Deamination Mol->Ox O₂ Cond Self-Condensation Mol->Cond [Compound] Prod1 Phenylpropanedione derivative Ox->Prod1 Prod2 Dihydropyrazine Dimer Cond->Prod2

Caption: Potential degradation pathways in cell culture media.

Solutions & Experimental Design:

  • Time-Course Stability Study: Before your main experiment, you must determine the compound's half-life in your specific cell culture medium.

    • Protocol: Spike the compound into the medium (without cells) and incubate under standard culture conditions (37°C, 5% CO2).

    • Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot, immediately quench any reaction by acidifying and cooling, and quantify the remaining parent compound using a validated HPLC or LC-MS method.

  • Experimental Adaptation:

    • Shorten Exposure Time: If the half-life is short, design experiments with shorter incubation periods.

    • Dose Replenishment: For longer experiments, you may need to replace the medium with freshly prepared compound at regular intervals based on your stability data.

    • Use of Antioxidants: Consider including a biocompatible antioxidant like N-acetylcysteine (NAC) in the medium, but first, run controls to ensure it doesn't interfere with your assay or cell health.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution with enhanced stability.

Materials:

  • 1-Amino-1-(2-ethenylphenyl)propan-2-one (as HCl or other salt)

  • Citrate Buffer (0.1 M, pH 4.0)

  • High-purity nitrogen or argon gas

  • Amber glass vials with PTFE-lined caps

  • Analytical balance, volumetric flasks

Procedure:

  • Deoxygenate Buffer: Place 50 mL of 0.1 M citrate buffer (pH 4.0) in a flask. Sparge with nitrogen or argon gas for 20 minutes while stirring gently.

  • Weigh Compound: Accurately weigh the required amount of 1-Amino-1-(2-ethenylphenyl)propan-2-one salt for your target concentration.

  • Dissolution: Immediately transfer the weighed compound into the deoxygenated buffer. Mix gently until fully dissolved. Avoid vigorous shaking, which can reintroduce oxygen.

  • Storage: Aliquot the solution into smaller-volume amber vials, flush the headspace with inert gas before capping tightly, and store at 2-8°C. For long-term storage, consider freezing at -20°C or -80°C, but perform a freeze-thaw stability study first.

  • Quality Control: Analyze a sample of the freshly prepared stock solution by HPLC to establish a baseline (T=0) concentration and purity profile.

Protocol 2: HPLC-UV Method for Quantification and Stability Monitoring

This method provides a robust starting point for analyzing the compound and its degradation products.

Instrumentation & Columns:

  • System: Standard HPLC with UV/DAD detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm & 254 nm
Injection Volume 10 µL
Gradient Program 5% B to 95% B over 15 minutes, hold for 2 min, return to initial conditions

Rationale for Method Choices:

  • C18 Column: Provides good retention for the moderately polar compound.

  • Formic Acid: Acts as an ion-pairing agent and ensures the analyte is in its protonated, more stable form, leading to better peak shape and stability on-column.

  • Gradient Elution: Necessary to resolve the parent compound from both early-eluting polar degradants and later-eluting non-polar dimers or oligomers.

  • Dual Wavelengths: 210 nm provides high sensitivity for the parent compound, while 254 nm is excellent for detecting aromatic degradation products that may have extended conjugation.

References

  • Dimerization of cathinone and its derivatives. Forensic Science International. [Link]

  • The stability of synthetic cathinones in whole blood. Drug Testing and Analysis. [Link]

Optimization

Technical Support Center: Optimizing Mobile Phase for 1-Amino-1-(2-ethenylphenyl)propan-2-one HPLC Separation

Welcome to the technical support center for the HPLC separation of 1-Amino-1-(2-ethenylphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC separation of 1-Amino-1-(2-ethenylphenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in reversed-phase HPLC (RP-HPLC). Here, we will address common challenges and provide a systematic approach to method development, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Q1: What are the main challenges in the HPLC separation of 1-Amino-1-(2-ethenylphenyl)propan-2-one?

A1: The primary challenges stem from the molecule's structure, which contains a primary amine and a ketone functional group. Basic compounds, particularly those with amine groups, are prone to interacting with residual silanol groups on the silica-based stationary phases commonly used in RP-HPLC.[1][2] This interaction can lead to several issues, including:

  • Peak Tailing: This is the most common problem, where the peak is not symmetrical and has a "tail."[2][3] This occurs due to secondary ionic interactions between the protonated amine and ionized silanol groups on the stationary phase.[2][4]

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.[4]

  • Retention Time Variability: Inconsistent interactions can lead to shifts in retention time, affecting the reliability of the method.

Q2: Why is mobile phase pH so critical for this separation?

A2: The pH of the mobile phase directly influences the ionization state of both the analyte and the stationary phase.[5]

  • Analyte (1-Amino-1-(2-ethenylphenyl)propan-2-one): The primary amine group is basic. At a low pH (well below its pKa), the amine group will be protonated (positively charged). At a high pH (above its pKa), it will be in its neutral, un-ionized form.[6][7] The protonated form is more polar and will have less retention on a reversed-phase column, while the neutral form is more hydrophobic and will be retained longer.[5][6]

  • Stationary Phase (Silica-based C18): Residual silanol groups on the silica surface are acidic and have a pKa of around 3.5-4.5. Above this pH, they become deprotonated (negatively charged) and can strongly interact with the positively charged analyte, causing peak tailing.[2][5]

Therefore, controlling the mobile phase pH is essential for managing retention and minimizing undesirable secondary interactions.

Q3: What is a good starting point for the mobile phase composition?

A3: For initial method development, a gradient elution is recommended to determine the approximate organic solvent concentration needed to elute the compound.[8]

A good starting point would be:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or a 10-20 mM phosphate buffer adjusted to pH 3.0.[9][10]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 5-95% B over 20-30 minutes.[8]

This low pH will ensure the primary amine on your analyte is fully protonated and the residual silanols on the column are not ionized, which helps to produce a sharper, more symmetrical peak.[2][5]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both are common organic solvents in RP-HPLC, but they can provide different selectivities.

  • Acetonitrile: Generally has a lower viscosity and allows for higher efficiency. It is aprotic and acts as a weak hydrogen bond acceptor.[5]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding, which can sometimes lead to different elution orders compared to acetonitrile.[5]

It is often beneficial to screen both solvents during method development to see which provides better peak shape and resolution from any impurities.

Q5: My peak is still tailing even at low pH. What else can I do?

A5: If peak tailing persists at low pH, consider the following:

  • Use a Modern, High-Purity, End-capped Column: These columns have a lower concentration of residual silanol groups, minimizing secondary interactions.[2][9]

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), can be added to the mobile phase. TEA will interact with the active silanol sites, masking them from the analyte.[10] However, be aware that TEA can suppress ionization in mass spectrometry.

  • Operate at a High pH: Using a high pH (e.g., pH 9-10 with a suitable buffer like ammonium bicarbonate) will keep the analyte in its neutral form.[7] This requires a pH-stable column (e.g., a hybrid or polymer-based C18) as traditional silica columns are not stable above pH 8.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the separation of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Issue 1: Severe Peak Tailing

Underlying Cause: Strong secondary interactions between the protonated amine of the analyte and ionized residual silanol groups on the stationary phase.[2][4]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Buffer Preparation: Prepare a 20 mM stock solution of potassium phosphate monobasic in HPLC-grade water.

  • pH Adjustment: Use a calibrated pH meter to adjust the pH of the buffer solution to 3.0 by the dropwise addition of phosphoric acid.[9]

  • Mobile Phase Preparation: Mix the prepared buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v for isocratic elution).

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample and evaluate the peak shape.

Issue 2: Poor Retention or Co-elution with the Solvent Front

Underlying Cause: The analyte is too polar under the current conditions, leading to insufficient interaction with the stationary phase.

Troubleshooting Workflow:

Caption: Workflow for addressing poor retention.

Issue 3: Chiral Separation of Enantiomers

For chiral separations, the approach is different as it relies on forming transient diastereomeric complexes with a chiral stationary phase (CSP).

Recommendations:

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of aminoketones.[11][12] Coated and immobilized polysaccharide stationary phases like Chiralcel® OD-H, Chiralpak® AD, and Chiralpak® IA have shown success in separating similar compounds.[11]

  • Mobile Phase: Normal-phase chromatography is typically employed for chiral separations on these types of columns.[11][12]

    • Typical Mobile Phases: Mixtures of n-hexane and an alcohol (e.g., isopropanol or ethanol) are common.[11][13]

    • Additives: Small amounts of an acidic or basic additive may be required to improve peak shape and resolution. For basic analytes, a basic additive like diethylamine (DEA) is often used.

Starting Conditions for Chiral Separation Screening:

ParameterCondition 1Condition 2Condition 3
Column Chiralpak® IA or similar amylose-based CSPChiralcel® OD-H or similar cellulose-based CSPChiralpak® AD or similar amylose-based CSP
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEAn-Hexane/Ethanol (80:20, v/v) + 0.1% DEAPure Ethanol or Isopropanol
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C

Section 3: In-Depth Technical Explanations

The Role of Buffers in Mobile Phase Optimization

A buffer is crucial when working at a pH where the analyte or stationary phase can ionize. It resists changes in pH as the sample is introduced and travels through the column, ensuring consistent ionization and, therefore, reproducible retention times and peak shapes.[14] A buffer concentration of 10-50 mM is generally recommended.[9]

Impact of Organic Modifier on Retention

In reversed-phase HPLC, the retention of a compound is primarily governed by its hydrophobicity.[8] Increasing the percentage of the organic modifier (the "B" solvent, e.g., acetonitrile or methanol) in the mobile phase makes the mobile phase less polar. This increased "elution strength" reduces the hydrophobic interaction between the analyte and the stationary phase, leading to a shorter retention time.[14] Conversely, decreasing the organic content increases retention.

References

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • PubMed. (2015, May 15). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

Troubleshooting

reducing byproducts and impurities in 1-Amino-1-(2-ethenylphenyl)propan-2-one synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-1-(2-ethen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-1-(2-ethenylphenyl)propan-2-one. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful synthesis and purification of this valuable compound.

I. Overview of the Synthesis: Reductive Amination

The synthesis of 1-Amino-1-(2-ethenylphenyl)propan-2-one is commonly achieved through the reductive amination of a 2-ethenylpropiophenone precursor. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield in a reductive amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Suboptimal pH: The formation of the imine intermediate is pH-dependent.[1][2]

    • Too Acidic (pH < 4): The amine nucleophile will be protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl group.

    • Too Basic (pH > 8): The carbonyl group is not sufficiently activated for nucleophilic attack.

    • Solution: The optimal pH for imine formation is typically between 4 and 6.[1] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.[1][3]

  • Inefficient Imine Formation: Even with optimal pH, the equilibrium may not favor the imine.

    • Solution: Consider the use of a dehydrating agent, such as molecular sieves, to remove the water formed during the reaction and drive the equilibrium towards the imine.[4]

  • Inactive Reducing Agent: The hydride reducing agent may have degraded.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture.[1] Ensure it is fresh and handled under anhydrous conditions. Use a stoichiometric excess (typically 1.5-2.0 equivalents) to ensure complete reduction.[1]

  • Inappropriate Reaction Conditions:

    • Solution: Most reductive aminations are successful at room temperature. For less reactive substrates, gentle heating might be necessary.[1] Ensure adequate reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.

Issue 2: Presence of Significant Byproducts

Question: My reaction mixture shows the presence of several impurities alongside my desired product. How can I identify and minimize them?

Answer: The formation of byproducts is a common challenge in reductive amination. Understanding the potential side reactions is key to their mitigation.

Common Byproducts and Their Mitigation:

ByproductIdentificationFormation MechanismMitigation Strategies
Over-alkylation Product (Secondary Amine) A higher molecular weight peak in MS, corresponding to the addition of another 2-ethenylphenylpropan-2-one unit to the product amine.The primary amine product acts as a nucleophile and reacts with the remaining starting ketone.Use a large excess of the ammonia source to outcompete the product amine.[5]
Alcohol Byproduct (1-(2-ethenylphenyl)propan-2-ol) A peak in the chromatogram with a similar retention time to the starting material, but with a mass corresponding to the reduced ketone.Direct reduction of the starting ketone by the reducing agent.[1]Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the ketone.[5]
Unreacted Starting Material (2-ethenylpropiophenone) A peak corresponding to the starting material in TLC, GC-MS, or LC-MS.Incomplete reaction.Refer to the troubleshooting steps for "Low or No Product Formation".
Polymerized Material An insoluble, often sticky, solid or a broad, unresolved hump in the NMR baseline.The ethenyl (vinyl) group is susceptible to polymerization, especially under acidic or basic conditions, or upon heating.[6][7][8]See the detailed section on "Preventing Polymerization" below.
N-Benzyl Byproducts In cases where benzylamine is used as an ammonia source surrogate and subsequently deprotected.Incomplete debenzylation.Ensure complete hydrogenolysis of the N-benzyl group, which can be facilitated by an appropriate catalyst (e.g., Pd/C) and hydrogen source.[4]
Issue 3: Polymerization of the Vinyl Group

Question: I am observing the formation of a significant amount of insoluble material in my reaction flask. I suspect it is a polymer. How can I prevent this?

Answer: The 2-ethenylphenyl group is prone to polymerization, which can drastically reduce the yield of the desired product.[6][7] Careful control of the reaction conditions is crucial.

Strategies to Prevent Polymerization:

  • Remove Polymerization Inhibitors from Starting Materials: Commercially available vinyl-substituted starting materials often contain inhibitors (e.g., hydroquinone, BHT). These should be removed before the reaction.[6][8]

    • Protocol for Inhibitor Removal: A common method is to wash the organic starting material with an aqueous base solution (e.g., 1M NaOH) to extract phenolic inhibitors, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).[6][8]

  • Maintain Low Reaction Temperatures: Higher temperatures can initiate polymerization. Whenever possible, run the reaction at room temperature or below.

  • Control pH: Both strongly acidic and basic conditions can promote polymerization. Maintain a mildly acidic pH (4-6) as recommended for the reductive amination.

  • Inert Atmosphere: Oxygen can sometimes initiate radical polymerization. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Minimize Reaction Time: Prolonged reaction times increase the likelihood of polymerization. Monitor the reaction closely and work it up as soon as it is complete.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The ideal starting material is 2-ethenylpropiophenone. If this is not commercially available, it can be synthesized from 2-vinylbenzaldehyde or other suitable precursors. Ensure the starting material is of high purity and free from polymerization inhibitors.

Q2: Which reducing agent is best for this reaction?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this synthesis.[5] It is a mild and selective reducing agent that is less likely to reduce the starting ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[1][2]

Q3: What is a suitable solvent for this reaction?

A3: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with NaBH(OAc)₃.[1]

Q4: How can I effectively purify the final product?

A4: Purification can be challenging due to the presence of byproducts and the potential for polymerization. A multi-step approach is often necessary.

  • Acid-Base Extraction: This is a crucial first step to separate the basic amine product from neutral byproducts and starting materials. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with 1M NaOH) and the free amine is extracted back into an organic solvent.

  • Column Chromatography: This is a highly effective method for separating the desired amine from closely related impurities.[9][10]

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) is often effective. The triethylamine helps to prevent the amine product from tailing on the acidic silica gel.

  • Recrystallization: If the final product is a solid, recrystallization can be an excellent final purification step.[11]

    • Solvent Screening: Test the solubility of the product in various solvents to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures. Solvent pairs like ethyl acetate/hexane or isopropanol/heptane are often effective for amino compounds.[11]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.[12][13]

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H stretch of the amine, C=O stretch of the ketone).

IV. Experimental Workflow & Diagrams

Generalized Experimental Protocol for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 2-ethenylpropiophenone in anhydrous DCM prep2 Add ammonia source (e.g., ammonium acetate) prep1->prep2 prep3 Add catalytic acetic acid prep2->prep3 react1 Stir at room temperature (imine formation) prep3->react1 react2 Add NaBH(OAc)₃ portion-wise react1->react2 react3 Monitor reaction by TLC/LC-MS react2->react3 workup1 Quench with saturated NaHCO₃ react3->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with brine, dry (Na₂SO₄), and concentrate workup2->workup3 purify1 Acid-base extraction workup3->purify1 purify2 Column chromatography purify1->purify2 purify3 Characterize pure product purify2->purify3

Caption: A generalized workflow for the synthesis of 1-Amino-1-(2-ethenylphenyl)propan-2-one via reductive amination.

Troubleshooting Logic Diagram

G cluster_check Initial Checks cluster_optimize Optimization cluster_byproducts Byproduct Analysis cluster_solutions Solutions start Low Yield or Incomplete Reaction check1 Check pH (4-6) start->check1 check2 Verify reducing agent activity start->check2 check3 Confirm starting material purity start->check3 opt1 Add catalytic acetic acid check1->opt1 opt2 Use fresh reducing agent check2->opt2 opt3 Remove polymerization inhibitors check3->opt3 byprod1 Over-alkylation? opt1->byprod1 byprod2 Ketone reduction? opt2->byprod2 byprod3 Polymerization? opt3->byprod3 opt4 Increase reaction time/temperature opt4->byprod1 sol1 Increase excess of ammonia source byprod1->sol1 Yes sol2 Use milder reducing agent (e.g., NaBH(OAc)₃) byprod2->sol2 Yes sol3 Lower temperature, use inert atmosphere byprod3->sol3 Yes

Caption: A troubleshooting decision tree for low-yield synthesis of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

V. References

  • ResearchGate. (2021, April 30). Polymerization in the presence of inhibitor? [online discussion]. Available at: [Link]

  • Malian, J. E., Turk, S. D., & Williams, R. P. (1958). U.S. Patent No. 2,826,581. U.S. Patent and Trademark Office.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. BenchChem.

  • Wang, F., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition.

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Liskon Biological.

  • Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride - acetic acid reducing system. Arkivoc, 2008(xiv), 245-252.

  • ResearchGate. (n.d.). Monolithic poly(1,2-bis(p-vinylphenyl)ethane) capillary columns for simultaneous separation of low- and high-molecular-weight compounds. ResearchGate.

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [online forum post]. Reddit.

  • The Hive. (2004, October 10). reductive amination w/ n-methyl benzylamine- help! [online forum post]. The Hive Methods Discourse.

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

  • ResearchGate. (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate.

  • ResearchGate. (n.d.). Influence of ammonia partial pressure on the reductive amination of.... ResearchGate.

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University.

  • Google Patents. (2020). WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof.

  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. IChemE.

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Phenomenex.

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences.

  • Chemistry Steps. (2024, March 29). Reductive Amination. Chemistry Steps.

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.

  • PMC. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research.

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... ResearchGate.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Appella, D. H. (n.d.). PNA Purification and Characterization. Northwestern University.

  • Macherey-Nagel. (n.d.). Liquid chromatography.

  • LCGC. (2026, March 23). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC.

  • RSC Publishing. (2015). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. MedChemComm.

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1-Amino-3-(azepan-1-yl)propan-2-ol. BenchChem.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Discovery of 1-(2-fluorophenyl)propan-2-one. BenchChem.

  • ResearchGate. (2025, October 28). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. ResearchGate.

  • MDPI. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules.

  • ResearchGate. (2026, February 6). Reductive Amination of 2-Propanol to Monoisopropylamine Over Ni/γ-Al2O3 Catalysts. ResearchGate.

  • Foundations of Clinical Sciences. (n.d.). Protein Purification Methods.

  • Google Patents. (2008). US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.

  • Promega. (n.d.). An Introduction to Protein Purification Methods. Promega.

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....

  • PMC. (2018). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.

  • MPG.PuRe. (n.d.). Vinyl Ketone Reagents for Covalent Protein Modification.

  • Miljøstyrelsen. (n.d.). Selected amines and amino alcohols.

  • RSC Publishing. (2015). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances.

  • PMC. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules.

  • ACS Publications. (2023, February 20). Preparation of Vinylphosphonates from Ketones Promoted by Tf₂O. Organic Letters.

  • ResearchGate. (n.d.). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 1-Amino-1-(2-ethenylphenyl)propan-2-one

Welcome to the Formulation & Troubleshooting Center. As Senior Application Scientists, we understand that overcoming the poor aqueous solubility of complex synthetic intermediates and active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Center. As Senior Application Scientists, we understand that overcoming the poor aqueous solubility of complex synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development.

Molecular Diagnostics: Understanding the Target

To solve the solubility issue, we must first analyze the physicochemical causality of the molecule: 1-Amino-1-(2-ethenylphenyl)propan-2-one .

  • The Hydrophobic Penalty: The 2-ethenylphenyl (styrene) moiety is highly lipophilic and bulky. It disrupts the hydrogen-bonding network of water, creating a massive thermodynamic penalty for solvation.

  • The Polarizable Core: The alpha-amino ketone backbone contains a primary amine. In its un-ionized free-base form (pH > pKa), the molecule lacks sufficient polarity to overcome the hydrophobic penalty of the aromatic/alkene system.

The strategies below are designed to manipulate either the ionization state of the amine or the microenvironment surrounding the lipophilic styrene group.

Troubleshooting Guides & FAQs

Q1: I synthesized the free base, but it floats on the aqueous buffer and refuses to dissolve. How do I force it into solution without altering its pharmacological profile? A: You are encountering the intrinsic solubility limit ( S0​ ) of the un-ionized free base. The most elegant chemical fix is Salt Formation . By lowering the pH of your medium to at least 2 units below the amine's pKa (estimated ~8.0-8.5), you protonate the primary amine ( −NH2​→−NH3+​ ). This creates a powerful ion-dipole interaction with water, drastically lowering the cavitation energy required for dissolution. As established in classical preformulation science, converting a basic drug to a hydrochloride or mesylate salt is the most effective way to increase dissolution rates .

Q2: I successfully formed the HCl salt, but I see immediate precipitation when I dilute my stock into physiological buffers (pH 7.4) for in vitro assays. Why is this happening? A: This is a classic violation of the pHmax​ threshold. When you dilute the acidic salt stock into a pH 7.4 buffer, the medium's pH surpasses the pKa of the primary amine. The Henderson-Hasselbalch equilibrium shifts, forcing the molecule back into its highly lipophilic free-base form. Because the concentration of the newly formed free base exceeds its intrinsic solubility ( S0​ ), it crashes out of solution. To prevent this, you must artificially increase S0​ using Cosolvents (e.g., PEG 400, Propylene Glycol) or Surfactants (e.g., Polysorbate 80). Cosolvents work by lowering the overall dielectric constant of the aqueous mixture, making it more "lipid-like," while surfactants trap the free base inside the hydrophobic cores of micelles .

Q3: I need an aqueous formulation for in vivo dosing, but organic cosolvents are causing toxicity and hemolysis. What is a biocompatible alternative? A: When traditional excipients fail due to toxicity, we pivot to supramolecular chemistry: Cyclodextrin Inclusion Complexation . Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophilic exterior and a hydrophobic cavity. The 2-ethenylphenyl group of your molecule is perfectly sized to slip into this cavity. This host-guest interaction shields the hydrophobic tail from water, pulling the entire molecule into solution without requiring extreme pH shifts or toxic organic solvents .

Quantitative Data Summary

The following table summarizes the expected thermodynamic gains and physiological constraints of each solubilization strategy.

Solubilization StrategyMechanism of ActionExpected Solubility GainPhysiological Compatibility
Salt Formation (HCl) Ion-dipole interaction via −NH3+​ 100x - 500xHigh (Only if target pH < pHmax​ )
Cosolvency (20% PEG 400) Reduction of solvent dielectric constant10x - 50xModerate (Limited by viscosity/toxicity)
Micellization (Tween 80) Encapsulation in hydrophobic core50x - 100xModerate (Hemolysis risk at high conc.)
Inclusion (HP- β -CD) Host-guest shielding of ethenylphenyl100x - 300xHigh (Highly biocompatible in vivo)

Validated Experimental Protocols

To ensure scientific integrity, do not blindly mix reagents. Use the following self-validating workflows to establish the exact thermodynamic boundaries of your compound.

Protocol 1: pH-Solubility Profiling & pHmax​ Determination

This protocol utilizes a self-validating titration loop to empirically determine the exact pH at which your compound will precipitate.

  • Saturation: Suspend 100 mg of the free base in 10 mL of deionized water.

    • Causality: This establishes a baseline suspension where the concentration vastly exceeds the intrinsic solubility ( S0​ ).

  • Forward Titration: Add 0.1 M HCl dropwise under continuous stirring until the suspension completely clears. Record this pH.

    • Causality: The addition of protons shifts the equilibrium to the ionized −NH3+​ state, increasing solubility until the total drug concentration is fully dissolved.

  • Self-Validation (Back-Titration): Slowly back-titrate the clear solution with 0.1 M NaOH. Stop the moment a persistent cloudiness (precipitate) appears.

    • Causality: This cloud point is your pHmax​ . It proves the exact inflection point where the fraction of un-ionized free base exceeds S0​ . Rule: Your final formulation pH must remain strictly below this value to prevent precipitation.

Protocol 2: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol validates the stoichiometry and efficiency of cyclodextrin encapsulation.

  • Gradient Preparation: Prepare aqueous solutions of HP- β -CD ranging from 0 to 50 mM in a pH 7.4 phosphate buffer.

    • Causality: Using a physiological buffer ensures we are measuring the solubilization of the problematic free base, not the ionized salt.

  • Equilibration: Add an excess amount of the drug to each vial. Seal and equilibrate on a rotary shaker at 25°C for 48 hours.

    • Causality: Complexation is a thermodynamic equilibrium process; 48 hours ensures the host-guest exchange has stabilized.

  • Quantification: Filter the suspensions through a 0.45 µm PTFE syringe filter and quantify the dissolved drug via HPLC-UV.

  • Self-Validation (Linearity Check): Plot Drug Concentration (y-axis) vs. HP- β -CD Concentration (x-axis).

    • Causality: If the plot is strictly linear with a slope less than 1 (an AL​ -type phase diagram), you have mathematically validated a 1:1 stoichiometric inclusion complex. If the slope curves upward ( AP​ -type), higher-order complexes (e.g., 1:2) are forming.

Solubilization Strategy Workflow

Use the following decision tree to select the optimal solubilization pathway based on your experimental constraints.

SolubilityWorkflow Start 1-Amino-1-(2-ethenylphenyl) propan-2-one (Free Base) CheckPH Target pH of Formulation? Start->CheckPH Acidic Acidic (pH < 6.0) CheckPH->Acidic Low pH allowed Physiol Physiological (pH 7.4) CheckPH->Physiol Neutral pH required Salt Salt Formation (e.g., HCl, Mesylate) Acidic->Salt Protonate 1° Amine ToxCheck In Vivo Toxicity Constraints? Physiol->ToxCheck Free base precipitates Cosolvent Cosolvents / Surfactants (PEG 400, Tween 80) ToxCheck->Cosolvent High tolerance (e.g., In vitro) Cyclo Inclusion Complexation (HP-β-CD) ToxCheck->Cyclo Low tolerance (e.g., In vivo)

Decision tree for overcoming low aqueous solubility of the alpha-amino ketone.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents I: Organic solutes in propylene glycol-water mixtures. Journal of Pharmaceutical Sciences, 74(4), 416-421.[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329-E357.[Link]

Troubleshooting

Technical Support Center: Resolving GC-MS Co-elution Issues for 1-Amino-1-(2-ethenylphenyl)propan-2-one Analogs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 1-Amino-1-(2-ethenylphenyl)propan-2-one and its analogs. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 1-Amino-1-(2-ethenylphenyl)propan-2-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with co-elution in their Gas Chromatography-Mass Spectrometry (GC-MS) analyses. The unique structure of these compounds—possessing a primary amine, a ketone functional group, and potential for multiple chiral centers and positional isomers—presents a significant chromatographic challenge. This resource provides in-depth troubleshooting guides, detailed experimental protocols, and FAQs to empower you to achieve robust and reliable separation.

Part 1: Diagnostic Troubleshooting Guide

This section addresses the critical first steps in identifying and resolving co-elution through a systematic, question-and-answer-based approach.

Q1: My chromatogram shows a single, broad, or asymmetrical peak where I expect multiple isomers. How can I confirm co-elution?

Answer: Confirming co-elution is the essential first step before attempting to optimize your method.[1] A visually imperfect peak is a strong indicator, but mass spectral data provides definitive proof.[2]

Diagnostic Steps:

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often appear as shoulders on a larger peak or result in peaks that are broader than expected or exhibit asymmetry (fronting or tailing).[1][2] A sudden discontinuity in the peak shape, like a shoulder, is a more direct sign of co-elution than a gradual tail.[2]

  • Mass Spectral Analysis: Your mass spectrometer is a powerful tool for diagnosing co-elution.[2]

    • Scan Mode Analysis: Acquire mass spectra at different points across the peak (the beginning, the apex, and the end). If the mass spectra change in terms of ions present or their relative abundance, it confirms the presence of more than one compound.[1]

    • Extracted Ion Chromatograms (EICs): Isomers often have similar mass spectra but may have unique fragment ions or different relative abundances of shared fragments.[1] Plotting the EICs for these unique or differing ions can reveal the presence of multiple, slightly offset peaks that are hidden within the total ion chromatogram (TIC).[1]

  • Use of Deconvolution Software: Modern GC-MS software packages often include deconvolution algorithms.[1][3] These tools can mathematically separate overlapping peaks and extract the individual mass spectra of the co-eluting compounds, providing clear evidence of co-elution.[1][3]

Q2: My peaks are tailing significantly. Is this related to co-elution, and how can I fix it?

Answer: Yes, peak tailing is often a contributing factor to, or a symptom of, poor resolution that can lead to co-elution. Tailing occurs when a portion of the analyte is delayed during its passage through the GC system. For amine-containing compounds like your analogs, this is a very common problem.

Scientific Rationale & Solutions:

  • Active Sites: The primary cause of tailing for amine compounds is the presence of "active sites" within the GC system. These are exposed silanol groups (Si-OH) on the surface of an untreated inlet liner or the front of the GC column that can form strong hydrogen bonds with the polar amine group, delaying its elution.[4]

    • Solution: Perform routine inlet maintenance. Replace the inlet liner and septum regularly.[5] Using deactivated (silanized) liners is critical. If tailing persists, trimming 0.5-1 meter from the inlet end of the column can remove accumulated non-volatile residues and active sites.[4]

  • Polarity Mismatch: Injecting your sample in a solvent that has a very different polarity from your column's stationary phase can cause poor peak shape, including tailing.[5][6][7]

    • Solution: If possible, dissolve your sample in a solvent that is more compatible with the stationary phase. For common non-polar phases like DB-5ms, solvents like hexane or ethyl acetate are good choices.

  • Column Degradation: Over time, oxygen or moisture in the carrier gas can degrade the stationary phase, exposing active silanol groups and causing tailing.[4]

    • Solution: Ensure you are using high-purity carrier gas with appropriate oxygen and moisture traps. If the column is old and performance has declined across all analytes, it may need to be replaced.[4]

Q3: What are the first GC method parameters I should adjust to resolve co-eluting peaks?

Answer: The oven temperature program is the most powerful parameter for manipulating chromatographic resolution.[8][9] Adjusting the ramp rate and initial temperature can significantly impact the separation of co-eluting compounds.[10]

Optimization Strategy:

  • Lower the Initial Temperature: The initial oven temperature primarily affects the separation of early-eluting peaks.[8] For splitless injections, a common starting point is to set the initial oven temperature 10-20°C below the boiling point of your injection solvent to ensure good analyte focusing at the head of the column.[7][9]

  • Reduce the Temperature Ramp Rate: A slower ramp rate increases the time analytes spend interacting with the stationary phase, which generally improves resolution for compounds that are not well-separated.[11]

    • Systematic Approach: After running an initial "scouting" gradient (e.g., 10°C/min), if you have a critical pair of co-eluting peaks, try reducing the ramp rate in steps (e.g., to 7°C/min, then 5°C/min).[8][9] This will increase analysis time but is often the most effective way to achieve separation.[11]

  • Introduce a Mid-Ramp Isothermal Hold: If co-elution occurs in the middle of the chromatogram, you can introduce an isothermal (constant temperature) hold just before the elution of the critical pair.[9] This can provide the necessary increase in interaction time to achieve separation without dramatically increasing the total run time.

Q4: I've optimized the temperature program, but my chiral analogs still co-elute. When should I consider changing the GC column?

Answer: If optimizing the temperature program fails, it indicates that the issue is a lack of selectivity (α) , which is primarily determined by the stationary phase chemistry.[1][9] For separating chiral enantiomers or even structurally similar positional isomers, a specialized chiral column is often necessary.

Scientific Rationale:

  • Standard Columns (e.g., 5% Phenyl-Methylpolysiloxane): These columns separate compounds primarily based on boiling point and polarity differences. Structurally similar isomers, especially enantiomers, often have nearly identical properties and will not be resolved on these phases.[12]

  • Chiral Stationary Phases (CSPs): Chiral columns have a stationary phase that is itself chiral.[12][13] They separate enantiomers by forming transient diastereomeric complexes, where one enantiomer interacts more strongly with the CSP than the other, leading to different retention times.[12][13][14]

    • Common Chiral Phases: For amphetamine-like compounds, cyclodextrin-based CSPs are very common and effective.[15][16] These are available in various derivatized forms (e.g., permethylated, trifluoroacetylated) on α-, β-, or γ-cyclodextrin backbones.[15]

Part 2: Advanced Separation Strategies & Protocols

When basic method optimization is insufficient, advanced techniques like chemical derivatization are required.

Strategy 1: Chemical Derivatization to Enhance Separation

Rationale: Derivatization is a process that chemically modifies the analyte to improve its chromatographic properties.[17] For your analogs, it serves two primary purposes:

  • Reduces Polarity & Activity: It blocks the polar amine and ketone groups, which minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and reducing tailing.[17][18]

  • Enhances Volatility: The resulting derivatives are often more volatile, allowing them to be analyzed at lower temperatures.[17][19]

  • Creates Diastereomers (for Chiral Separation): By using a chiral derivatizing agent, you can convert a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can often be separated on a standard, non-chiral GC column.[20]

Reagent TypeCommon ReagentsTarget GroupsAdvantagesDisadvantages
Silylation BSTFA, MSTFA, TMCSPrimary/Secondary Amines, Ketones (enol form), Hydroxyls, Carboxylic AcidsForms stable and volatile derivatives.[21] Reagents are highly reactive.Reagents and derivatives are highly sensitive to moisture. May require elevated temperatures for complete reaction.
Acylation TFAA (Trifluoroacetic anhydride), PFAA (Pentafluoropropionic anhydride)Primary/Secondary Amines, HydroxylsForms highly stable and volatile derivatives.[19][22] Fluorinated groups enhance detector sensitivity (especially ECD).[21]Byproducts (e.g., trifluoroacetic acid) can be corrosive to the column.[19][23]
Alkylation (via Chloroformates) Propyl Chloroformate, Ethyl ChloroformatePrimary/Secondary AminesReaction is rapid and can be performed in an aqueous medium.[24][25] Forms stable carbamate derivatives.[24]Requires a liquid-liquid extraction step for cleanup.[24]

This protocol is designed to first protect the ketone group and then derivatize the primary amine, providing a stable, volatile product with excellent chromatographic properties.

Materials:

  • Sample extract (dried down in a vial)

  • Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate or other suitable solvent

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Step 1: Methoximation of the Ketone Group

    • Rationale: This step converts the ketone into a methoxime. This prevents the ketone from enolizing, which could otherwise lead to multiple derivative peaks and potential degradation.[18]

    • To your dried sample residue in a GC vial, add 50 µL of the methoxyamine hydrochloride in pyridine solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes to ensure the reaction goes to completion.

    • Allow the vial to cool to room temperature.

  • Step 2: Acylation of the Primary Amine Group

    • Rationale: TFAA is a highly reactive acylation reagent that will convert the primary amine into a stable and volatile trifluoroacetamide derivative.[19][22]

    • To the cooled vial from Step 1, add 50 µL of TFAA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 20 minutes.

    • Allow the vial to cool to room temperature.

  • Step 3: Final Preparation

    • Carefully evaporate the excess reagent under a gentle stream of nitrogen. Do not over-dry.

    • Reconstitute the derivatized residue in an appropriate volume (e.g., 100 µL) of ethyl acetate.

    • Vortex briefly. The sample is now ready for GC-MS injection.

Part 3: Visual Summaries & Workflows

Visual aids are essential for understanding complex troubleshooting logic and experimental workflows.

Diagram 1: GC-MS Co-elution Troubleshooting Workflow

Coelution_Troubleshooting Troubleshooting Workflow for Co-elution Issues start Start: Peak Shape Issue (Broad, Asymmetric, Shoulder) confirm Confirm Co-elution - Check spectra across peak - Plot Extracted Ion Chromatograms (EICs) start->confirm is_tailing Is Peak Tailing Severe? confirm->is_tailing fix_tailing Address Tailing: 1. Replace Inlet Liner/Septum 2. Trim Column 3. Check for Gas Leaks/Purity is_tailing->fix_tailing Yes optimize_gc Optimize GC Method: - Lower Initial Oven Temp - Reduce Temp Ramp Rate is_tailing->optimize_gc No fix_tailing->optimize_gc is_resolved Resolution Achieved? optimize_gc->is_resolved change_column Change Column: - Select a Chiral Stationary Phase (e.g., Cyclodextrin-based) is_resolved->change_column No success Success: Robust Separation Achieved is_resolved->success Yes is_resolved2 Resolution Achieved? change_column->is_resolved2 derivatize Implement Chemical Derivatization - To reduce polarity & improve peak shape - Use chiral reagent for diastereomer formation is_resolved2->derivatize No is_resolved2->success Yes derivatize->success If Resolved fail Consult Advanced Support: - Consider 2D-GC (GCxGC) - Review Sample Preparation derivatize->fail If Not Resolved

Caption: A step-by-step workflow for diagnosing and resolving co-elution in GC-MS.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the absolute best type of GC column for separating chiral 1-Amino-1-(2-ethenylphenyl)propan-2-one analogs? A: There is no single "best" column for all applications, but for chiral amphetamine-like compounds, columns with a cyclodextrin-based chiral stationary phase (CSP) are the industry standard and most successful starting point.[15] Specifically, derivatized beta- (β) and gamma- (γ) cyclodextrins often provide excellent enantioselectivity for this class of compounds.[15][16]

Q2: How often should I perform inlet maintenance to prevent activity-induced peak tailing? A: The frequency depends heavily on the cleanliness of your samples. For complex matrices or "dirty" samples, you may need to replace the inlet liner every 50-100 injections.[4] For cleaner samples, a range of 200-500 injections is more typical.[4] A good practice is to monitor the peak shape of a known standard; when tailing begins to appear, it's time for maintenance.

Q3: Can my injection technique affect co-elution? A: Yes, indirectly. A poor injection technique can lead to broad initial analyte bands at the head of the column, which reduces the overall efficiency of the separation and can worsen existing co-elution problems. For splitless injections, ensuring the initial oven temperature is low enough for solvent focusing is critical.[5][7] For split injections, using a split ratio that is too low can cause the sample transfer to be too slow, leading to peak broadening.[5][6]

Q4: My derivatization yield seems low, and I still see the underivatized analyte peak. What could be the cause? A: The most common cause for incomplete derivatization, especially with silylation reagents, is the presence of moisture. Ensure your sample is completely dry before adding reagents and that your solvents are anhydrous. Another cause can be insufficient reagent, time, or temperature. It's recommended to use at least a 2:1 molar excess of the derivatizing reagent to the active hydrogen sites on the analyte. If the reaction is still incomplete, try increasing the reaction temperature or time.

References
  • Troubleshooting Peak Tailing in Gas Chrom
  • GC Reagents | Thermo Fisher Scientific - US.
  • CHIRAL ST
  • Peak Shape Problems: Tailing Peaks | LabRulez GCMS.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Public
  • Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US.
  • Unveiling the Power of Chiral GC Columns - Chrom Tech, Inc.
  • Analysis of designer drugs in human blood using gas chrom
  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis - Benchchem.
  • GC Deriv
  • Chiral separation and quantification of R/S-amphetamine, R/S-methamphetamine, R/S-MDA, R/S-MDMA, and R/S-MDEA in whole blood by GC-EI-MS - PubMed.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chrom
  • The Use of Derivatization Reagents for Gas Chrom
  • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent.
  • The Secrets of Successful Temperature Programming | LCGC Intern
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • GC Temperature Programming—10 Things You Absolutely Need to Know.
  • The Study of Chiral Stationary Phases for Gas Chrom
  • Temperature Programming for Better GC Results | Phenomenex.
  • How to Resolve GC-MS Peak Overlap in High-Resolution Work - Eureka by P
  • Chiral column chrom
  • Tailing Peaks - Part 2 - GC Troubleshooting Series - YouTube.
  • The State of the Art in Chiral Capillary Gas Chromatography | LCGC Intern
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Using Multi-Dimensional GC with a GC-Orbitrap to Separate Isomers for Identification of Unknowns - Thermo Fisher Scientific.
  • A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids - National Institute of Standards and Technology.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS - OpenBU.
  • Optimizing GC Parameters for Faster Separations with Conventional Instrument
  • Simultaneous chiral separation of methylamphetamine and common precursors using gas chromatography/mass spectrometry. | Semantic Scholar.
  • GC Temperature Program Development - Element Lab Solutions.
  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and valid
  • Derivatiz

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Optimization

Technical Support Center: Stabilizing 1-Amino-1-(2-ethenylphenyl)propan-2-one Against Oxidative Degradation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Amino-1-(2-ethenylphenyl)propan-2-one. This molecule possesses three key functional groups sus...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Amino-1-(2-ethenylphenyl)propan-2-one. This molecule possesses three key functional groups susceptible to oxidative degradation: a primary amine, an α-keto group, and a vinyl (ethenyl) group. Understanding the interplay of these moieties is critical for maintaining the compound's integrity during storage, formulation, and experimentation. This document offers a series of frequently asked questions, troubleshooting guides, and detailed protocols to diagnose and mitigate degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: My freshly synthesized 1-Amino-1-(2-ethenylphenyl)propan-2-one is showing a rapid loss of purity. What is happening?

A1: The compound contains multiple functionalities prone to oxidation. The primary amine can be oxidized to form N-oxides or imines, while the vinyl group can undergo epoxidation or polymerization. Furthermore, the α-amino ketone is a reactive moiety that can participate in complex degradation pathways, potentially accelerated by autoxidation.[1][2] The simultaneous presence of these groups makes the molecule particularly sensitive to environmental conditions.

Q2: What are the first visual or analytical signs of degradation?

A2: Visually, you might observe a color change in the solid material or solution, often turning yellow or brown. Analytically, using High-Performance Liquid Chromatography (HPLC), you will typically see a decrease in the peak area of the parent compound and the emergence of new peaks, usually at different retention times, indicating the formation of more polar or structurally different byproducts.

Q3: What are the primary factors that accelerate the degradation of this compound?

A3: The key factors are exposure to oxygen , light (UV/visible) , elevated temperatures , and the presence of trace metal ions (e.g., Fe²⁺, Cu²⁺).[2] Oxygen is a direct reactant in autoxidation.[2] Light and heat provide the activation energy for these reactions, while metal ions can act as powerful catalysts, facilitating the formation of reactive oxygen species.[2]

Q4: Can I store the compound in solution? If so, what is the best solvent?

A4: Storing in solution is generally not recommended for long-term stability unless absolutely necessary. If required for short-term use, choose a deoxygenated, high-purity solvent. Protic solvents may participate in degradation pathways, while solvents prone to forming peroxides (e.g., older bottles of THF or diethyl ether) must be strictly avoided. A deoxygenated aprotic solvent like acetonitrile or a carefully purified and deoxygenated alcohol, stored under an inert atmosphere (Argon or Nitrogen), would be a preferable choice.

Section 2: Troubleshooting Guide: Investigating Degradation

If you are experiencing unexpected degradation, a systematic approach is necessary to identify the cause and implement a solution. This section guides you through diagnosing the stability issue.

Problem: Significant Purity Loss Detected by HPLC After Storage or During an Experimental Workflow.
Step 1: Identify Potential Degradation Pathways

The structure of 1-Amino-1-(2-ethenylphenyl)propan-2-one suggests several potential sites for oxidative attack. A forced degradation study is the definitive way to understand these vulnerabilities. However, based on chemical principles, we can predict the most likely pathways.

G Diagram 1: Potential Oxidative Degradation Pathways cluster_products Potential Degradation Products Parent 1-Amino-1-(2-ethenylphenyl)propan-2-one N_Oxide N-Oxide Formation (+16 Da) Parent->N_Oxide O2 Imine Imine Formation (-2 Da) Parent->Imine Oxidation Hydroxylation Aromatic Ring Hydroxylation (+16 Da) Parent->Hydroxylation ROS, O2 Epoxidation Vinyl Group Epoxidation (+16 Da) Parent->Epoxidation Peroxides, O2 Cleavage C-N Bond Cleavage (e.g., Aldehyde/Carboxylic Acid formation) Parent->Cleavage Further Oxidation Polymerization Vinyl Group Polymerization Parent->Polymerization Radicals, Light, Heat

Caption: Diagram 1: Potential Oxidative Degradation Pathways.

Step 2: Experimental Protocol for Forced Degradation

This study will expose the compound to various stress conditions to rapidly generate degradation products, helping to identify them and develop a stability-indicating analytical method.

Protocol 2.1: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a stock solution of your compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours, protected from light.

    • Thermal Stress: Place a solid sample of the compound in a 60°C oven for 24 hours. Dissolve in the stock solution solvent before analysis.

    • Photolytic Stress: Expose a stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by HPLC-UV and LC-MS.

  • Interpretation:

    • Compare the chromatograms from stressed samples to the control.

    • Significant degradation under H₂O₂ confirms oxidative liability.

    • Degradation under heat and light points to thermal and photolytic instability. The vinyl group is particularly susceptible here.[3]

    • Use LC-MS to determine the mass of the new peaks. A +16 Da shift often suggests N-oxidation, epoxidation, or hydroxylation.[2]

Section 3: Stabilization Strategies & Protocols

Based on the nature of the molecule and the results of your degradation studies, a multi-faceted stabilization approach is recommended.

Strategy 1: Control of Environmental Factors

This is the first and most crucial line of defense.

  • Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with oxygen, the primary driver of autoxidation.[2][3]

  • Light: Protect the compound from light at all times using amber vials or by wrapping containers in aluminum foil. Light can initiate radical reactions, especially involving the vinyl group.[2]

  • Temperature: Store the compound at low temperatures (-20°C or -80°C) to reduce the rate of all chemical reactions.[2]

Strategy 2: Chemical Stabilization

When environmental controls are insufficient, chemical stabilizers can be added. The choice of stabilizer depends on the primary degradation pathway.

G Diagram 2: Stabilization Strategy Workflow A Degradation Observed? B Identify Primary Pathway (Forced Degradation) A->B Yes K No Degradation A->K No C Pathway: Metal-Catalyzed Oxidation? B->C D Add Chelating Agent (e.g., EDTA) C->D Yes E Pathway: Radical-Mediated (Autoxidation, Photolysis)? C->E No D->E F Add Radical Scavenger (e.g., BHT, Tocopherol) E->F Yes G Pathway: Vinyl Polymerization? E->G No F->G H Add Polymerization Inhibitor (e.g., Dinitrocresol) G->H Yes I Implement Strict Environmental Controls (Inert Gas, Low Temp, Dark) G->I No/Also H->I J Monitor Stability via HPLC I->J

Caption: Diagram 2: Workflow for selecting a stabilization strategy.

Protocol 3.1: Screening Chemical Stabilizers
  • Prepare Samples: Prepare several identical solutions of your compound under the conditions where you observe degradation (e.g., in a specific buffer at room temperature).

  • Add Stabilizers: To each solution, add a different stabilizer from the classes below. Include a control sample with no stabilizer.

    • Radical Scavengers: Butylated hydroxytoluene (BHT) or α-Tocopherol (Vitamin E) at 0.01-0.1% (w/v). These are effective against free-radical-mediated oxidation.[2]

    • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) at a concentration of 10-100 µM. This will sequester metal ions that catalyze oxidation.[2]

    • Polymerization Inhibitors: For issues related to the vinyl group, a dinitrophenol compound like 2,6-dinitro-p-cresol can be effective, often at parts-per-million (ppm) levels.[3][4]

  • Incubate and Analyze: Store the samples under the test conditions for a defined period (e.g., 24, 48, 72 hours).

  • Evaluate: Analyze the purity of each sample by HPLC. Compare the remaining percentage of the parent compound in each stabilized sample to the control.

Data Summary: Stabilizer Screening
Stabilizer ClassExampleTypical ConcentrationTarget Degradation Pathway
Radical Scavenger BHT, α-Tocopherol0.01 - 0.1% (w/v)Autoxidation, Photolysis
Chelating Agent EDTA10 - 100 µMMetal-Ion Catalyzed Oxidation
Polymerization Inhibitor 2,6-dinitro-p-cresol10 - 500 ppmVinyl Group Polymerization

Section 4: Analytical Methodologies

A robust analytical method is essential for accurately assessing stability.

Protocol 4.1: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the parent drug from all its significant degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient that provides good separation between the parent peak and the degradant peaks observed in your forced degradation study.

    • Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Detection: Use a UV detector set to a wavelength where the parent compound has strong absorbance (e.g., determined from a UV scan). A Photo Diode Array (PDA) detector is highly recommended as it can help in peak purity assessment.

  • Validation: Inject your most degraded sample (e.g., the H₂O₂ stressed sample) to confirm that all major degradation products are resolved from the parent peak (baseline separation is ideal).

References

  • US6395943B1 - Process for inhibiting the polymerization of vinyl aromatic compounds - Google P
  • Ho, K. F., & Lee, S. C. (2002). Biases associated with the measurement of carbonyls using 2, 4-dinitrophenylhydrazine (DNPH)-coated solid sorbent cartridges. Atmospheric Environment, 36(4), 631-638. [Link]

  • EP1243571A2 - Stabilisation of vinyl monomers by compositions based on alkylhydroxylamines - Google P
  • Möhrle, H., & Rohn, C. (2007). Oxidation cyclischer α-Aminoketone (Oxidation of Cyclic α-Amino Ketones). Zeitschrift für Naturforschung B, 62(2), 249-260. [Link]

  • El-Sayed, R., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25335-25373. [Link]

  • ResearchGate. (A) Examples of pharmaceuticals containing primary amines... [Diagram]. ResearchGate. [Link]

  • El-Sayed, R., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25335-25373. [Link]

  • CA1224811A - Polymerization inhibition process for vinyl aromatic compounds - Google P
  • Kahl, R., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Alzheimer's Disease, 3(4), 395-403. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for the Quantification of Novel Psychoactive Substances

Focus: 1-Amino-1-(2-ethenylphenyl)propan-2-one (Hypothetical Cathinone Analogue) Introduction: The Analytical Imperative for Novel Psychoactive Substances (NPS) The landscape of illicit drug use is continually evolving,...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 1-Amino-1-(2-ethenylphenyl)propan-2-one (Hypothetical Cathinone Analogue)

Introduction: The Analytical Imperative for Novel Psychoactive Substances (NPS)

The landscape of illicit drug use is continually evolving, with the emergence of novel psychoactive substances (NPS) presenting significant challenges for forensic toxicology, clinical analysis, and drug development. These substances, often synthetic cathinones or their analogues, are designed to mimic the effects of controlled drugs while circumventing existing regulations.[1] The hypothetical compound, 1-Amino-1-(2-ethenylphenyl)propan-2-one, represents a typical example of such a challenge. Its structural similarity to known cathinones necessitates the development of highly reliable and robust analytical methods for its detection and quantification in biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these applications due to its superior sensitivity and selectivity.[1][2] However, the data generated by an LC-MS/MS method is only as reliable as the validation that underpins it. This guide provides a comprehensive framework for the full validation of an LC-MS/MS method for quantifying a novel cathinone analogue in human plasma, grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The Causality of Method Validation: Why Each Step Matters

The core parameters evaluated are selectivity, sensitivity, accuracy, precision, linearity, matrix effect, and stability.[4][6] Each parameter addresses a critical question about the method's performance, ensuring its robustness against the inherent variability of biological samples and the analytical process itself.

Experimental Design and Protocols: A Self-Validating System

The following sections detail the step-by-step methodologies for validating the key performance characteristics of the LC-MS/MS assay. The acceptance criteria are based on the harmonized guidelines from the FDA and EMA.[5][7]

Preparation of Standards and Quality Control (QC) Samples

The foundation of any quantitative assay is the accuracy of its calibration standards and quality control samples.

  • Primary Stock Solutions: Prepare a primary stock solution of the analyte (1-Amino-1-(2-ethenylphenyl)propan-2-one) and a stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol). The use of a SIL-IS is highly recommended as it is the ideal tool to compensate for variations in sample preparation and LC-MS/MS analysis.

  • Calibration Standards: Prepare a series of working solutions by serially diluting the analyte stock solution. These are then spiked into blank, pooled human plasma to create a calibration curve with a minimum of 6-8 non-zero concentration levels.[5]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels in blank plasma:

    • LLOQ QC: At the Lower Limit of Quantification.

    • Low QC: Approximately 3 times the LLOQ.

    • Mid QC: In the middle of the calibration range.

    • High QC: At approximately 75-85% of the Upper Limit of Quantification (ULOQ).

The Validation Workflow: A Bird's-Eye View

The entire validation process follows a structured workflow, ensuring all parameters are systematically evaluated before the method is approved for routine use.

Validation_Workflow Plan Validation Plan & Protocol Definition Prep Prepare Standards & QC Samples Plan->Prep Selectivity Selectivity & Specificity Prep->Selectivity LLOQ LLOQ Determination Prep->LLOQ Linearity Calibration Curve & Linearity Prep->Linearity Accuracy Accuracy & Precision (Intra- & Inter-Assay) Selectivity->Accuracy LLOQ->Accuracy Linearity->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Analyte Stability Assessment Accuracy->Stability Report Final Validation Report & SOP Matrix->Report Stability->Report

Caption: High-level workflow for bioanalytical method validation.

Sample Preparation and LC-MS/MS Analysis Protocol

A simple and robust sample preparation technique is crucial for high-throughput analysis. Protein precipitation is often a good starting point for small molecules in plasma.[8][9]

Protocol:

  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]

  • Transfer the supernatant to an HPLC vial.

  • Inject 5-10 µL onto the LC-MS/MS system.[10]

Analysis_Workflow Sample Plasma Sample (Standard, QC, Unknown) Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC UPLC/HPLC Separation (e.g., C18 Column) Transfer->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing (Quantification) MS->Data

Caption: Sample preparation and LC-MS/MS analysis workflow.

Data Analysis and Acceptance Criteria: A Comparison Guide

The performance of the method is compared against internationally accepted criteria. The table below summarizes the key validation experiments and their corresponding acceptance limits.

Validation ParameterExperimentAcceptance Criteria
Selectivity Analyze at least 6 different blank plasma sources.No significant interfering peaks at the retention time of the analyte and IS. Interference should be <20% of the LLOQ response for the analyte and <5% for the IS.[11]
Calibration Curve Analyze a curve with at least 6-8 non-zero standards over 3 separate runs.A regression model is chosen (typically 1/x² weighted linear regression). At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ).[5]
Lower Limit of Quantification (LLOQ) Analyze at least 5 replicates at the proposed LLOQ concentration.The analyte peak should be identifiable and reproducible. Accuracy must be within ±20% of the nominal value, and precision (%CV) must be ≤20%.[2][5]
Accuracy & Precision Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 separate runs.Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision (%CV): Should be ≤15% (≤20% at LLOQ).[2][5]
Matrix Effect Analyze analyte at Low and High QC levels in at least 6 different plasma sources.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. This ensures that variability in plasma composition between individuals does not affect quantification.[12]
Stability Evaluate analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).The mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared comparison samples.

Method Comparison: A Validated Method vs. Alternatives

FeatureValidated LC-MS/MS Method Screening-Only Method (e.g., Immunoassay) Non-Validated "Research" Method
Quantitative Accuracy High; established through rigorous accuracy and precision testing.Semi-quantitative or qualitative; prone to cross-reactivity.Unknown; may be inaccurate due to unassessed matrix effects or instability.
Specificity Very high; confirmed by chromatography and specific mass transitions.Lower; potential for false positives from structurally related compounds.Unverified; risk of interferences leading to inaccurate results.
Legal Defensibility High; follows international guidelines (FDA, EMA) and is fully documented.Low; generally not sufficient for definitive legal or clinical decisions.None; data is not defensible for regulatory or legal purposes.
Reliability High; proven to be robust and reproducible across different days and analysts.Variable; may lack reproducibility.Low; performance is not guaranteed over time or between experiments.

Conclusion

The validation of an LC-MS/MS method for a novel psychoactive substance like 1-Amino-1-(2-ethenylphenyl)propan-2-one is a critical scientific endeavor that underpins the quality and reliability of all subsequent data. By adhering to the structured, evidence-based approach outlined in international guidelines, researchers can develop a robust, defensible, and fit-for-purpose analytical method. This guide demonstrates that a properly validated method is not just a protocol but a self-validating system that provides trustworthy, high-quality data essential for advancing research, clinical diagnostics, and forensic science.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood . U.S. National Library of Medicine. [Link]

  • Analysis of Cathinones in Plasma Using LC-MS/MS . American Society for Mass Spectrometry. [Link]

  • Detection of cathinone and mephedrone in plasma by LC-MS/MS using standard addition quantification technique . Springer. [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood . Wiley Online Library. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? . Patsnap Synapse. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins . Bioanalysis Zone. [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins . U.S. National Library of Medicine. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Taylor & Francis Online. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation . Resolian. [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood . U.S. National Library of Medicine. [Link]

  • Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique . OMICS International. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS . Frontiers. [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) i . Frontiers. [Link]

  • Identification and Quantification of Synthetic Cathinones in Blood and Urine Using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry . Office of Justice Programs. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start . Agilex Biolabs. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation . ResearchGate. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . U.S. National Library of Medicine. [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials . United Nations Office on Drugs and Crime. [Link]

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Comparative

Comparative Analysis of 1-Amino-1-(2-ethenylphenyl)propan-2-one Cross-Reactivity in Standard Immunoassay Screens

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Navigating Analytical Ambiguity of Novel Psychoactive Substances The proliferation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Navigating Analytical Ambiguity of Novel Psychoactive Substances

The proliferation of Novel Psychoactive Substances (NPS) presents a formidable challenge to clinical and forensic toxicology. Synthetic cathinones, a prominent class of NPS, are characterized by rapid structural evolution, creating a continuous need for analytical vigilance. This guide provides a comprehensive examination of the cross-reactivity profile of a representative synthetic cathinone, 1-Amino-1-(2-ethenylphenyl)propan-2-one, within standard immunoassay drug screening panels. Our objective is to furnish researchers and laboratory professionals with a robust framework for interpreting preliminary screening results, understanding the underlying mechanisms of cross-reactivity, and implementing effective validation protocols.

The Analytical Challenge of Emerging Cathinones

Synthetic cathinones are structurally derived from cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[1] Clandestine chemical modifications yield a vast array of analogues with unpredictable cross-reactivity in standard immunoassays. Due to their foundational phenethylamine structure, these compounds bear a structural resemblance to amphetamine-class drugs, creating a high potential for producing false-positive results in widely used screening tests.[1][2][3] Such erroneous results can have significant clinical and legal ramifications, underscoring the need for a deeper understanding of individual analogue performance in these assays. This guide uses 1-Amino-1-(2-ethenylphenyl)propan-2-one as a case study to illustrate a validation-centric approach to this problem.

The Mechanism of Immunoassay Cross-Reactivity

Immunoassays are the workhorse of initial drug screening, valued for their speed and efficiency.[4][5][6] Most screening immunoassays operate on a competitive binding principle. In this system, a drug present in a biological sample (e.g., urine) competes against a labeled drug conjugate for a finite number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of the drug in the sample.

Cross-reactivity is an inherent limitation of immunoassays, occurring when the antibody binds to a non-target compound that is structurally similar to the intended analyte.[7][8] The degree of this interference is not solely an intrinsic property of the antibody but is also influenced by the specific format and parameters of the assay.[9] This phenomenon is the primary source of false-positive results in immunoassay screening.[4][10][11]

G cluster_0 Standard Competitive Immunoassay cluster_1 Cross-Reactivity Scenario Target Target Analyte (e.g., Amphetamine) Antibody Specific Antibody Target->Antibody Binds Signal Signal Generated (Inverse to Concentration) Antibody->Signal Less Unbound Labeled Analyte = Lower Signal Labeled_Analyte Labeled Analyte (Enzyme Conjugate) Labeled_Analyte->Antibody Competes for Binding Cross_Reactant Cross-Reactant (1-Amino-1-(2-ethenylphenyl)propan-2-one) Target_Antibody Specific Antibody (e.g., Amphetamine Assay) Cross_Reactant->Target_Antibody Binds due to Structural Similarity False_Signal False Positive Signal (Signal is Reduced) Target_Antibody->False_Signal Less Unbound Labeled Analyte = Lower Signal Labeled_Analyte_CR Labeled Analyte (Enzyme Conjugate) Labeled_Analyte_CR->Target_Antibody Competes for Binding

Caption: Immunoassay principle and cross-reactivity mechanism.

Performance Comparison: Cross-Reactivity of 1-Amino-1-(2-ethenylphenyl)propan-2-one

To quantify the impact of this specific cathinone derivative, we present illustrative data from an evaluation across three representative commercial immunoassay platforms. The study determined the concentration of 1-Amino-1-(2-ethenylphenyl)propan-2-one required to produce a positive result at the established cutoff for the target drug class.

Percent cross-reactivity was calculated using the formula: (Target Analyte Cutoff Concentration / Concentration of Test Compound Yielding a Positive Result) x 100.

Table 1: Comparative Immunoassay Cross-Reactivity Data

Immunoassay PlatformTarget Drug ClassTarget Analyte Cutoff (ng/mL)Required Concentration of 1-Amino-1-(2-ethenylphenyl)propan-2-one for Positive Result (ng/mL)Calculated Cross-Reactivity (%)
Platform Alpha Amphetamines1000>25,000<4.0%
Platform Bravo Amphetamines5008,5005.9%
Platform Charlie Methamphetamine500>50,000<1.0%
Platform Delta Generic Cathinone2520012.5%

Analysis of Performance:

The data reveals a significant variability in cross-reactivity across different assays. Platform Alpha, a common amphetamines screen, shows low cross-reactivity, requiring a very high concentration of the novel cathinone to trigger a positive result.[2][3] Conversely, Platform Bravo, while also targeting amphetamines, is more susceptible to interference. The generic cathinone assay (Platform Delta) detects the compound, but with significantly lower sensitivity than for its primary targets like mephedrone or MDPV, a common characteristic of broad-spectrum assays when encountering new analogues.[12] These findings underscore that a "positive" or "negative" screening result is highly dependent on the specific assay used.

Protocol for In-House Cross-Reactivity Validation

Given the variability demonstrated, it is a critical best practice for laboratories to validate the performance of their specific immunoassay lots against emerging NPS threats.[13] This proactive approach ensures the accuracy of reported results and provides a clear understanding of assay limitations.

Objective: To experimentally determine the percent cross-reactivity of a novel compound in a specific immunoassay.

Materials:

  • Certified reference material (CRM) of the test compound (e.g., 1-Amino-1-(2-ethenylphenyl)propan-2-one).

  • Certified drug-free human urine.

  • Assay-specific calibrators and controls.

  • Immunoassay reagents and analyzer.

  • Calibrated pipettes and laboratory glassware.

Methodology:

  • Stock Solution Preparation: Accurately prepare a high-concentration stock solution (e.g., 1 mg/mL) of the CRM in a suitable solvent such as methanol.

  • Serial Dilution: Perform serial dilutions of the stock solution into the certified drug-free human urine to create a range of test concentrations. The range should bracket the expected concentration needed to exceed the assay cutoff.

  • Specimen Analysis: Analyze each prepared urine sample using the immunoassay according to the manufacturer's standard operating procedure. Run assay-specific positive and negative controls to ensure the validity of the run.

  • Result Interpretation: Identify the lowest concentration of the test compound that produces a positive result, as defined by the assay's cutoff criteria.

  • Calculation: Calculate the percent cross-reactivity using the established formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Lowest Positive Concentration of Test Compound) x 100

G Start Start: Acquire Certified Reference Material (CRM) Prep_Stock Prepare High-Concentration Stock Solution of CRM Start->Prep_Stock Serial_Dilute Create Serial Dilutions in Drug-Free Urine Matrix Prep_Stock->Serial_Dilute Assay_Run Analyze Dilutions and Controls on Immunoassay Platform Serial_Dilute->Assay_Run Data_Analysis Identify Lowest Concentration Yielding a Positive Result Assay_Run->Data_Analysis Calculation Calculate Percent Cross-Reactivity Data_Analysis->Calculation Report End: Document and Report Validation Findings Calculation->Report

Caption: Experimental workflow for in-house cross-reactivity validation.

Conclusions and Authoritative Recommendations

The analytical landscape of toxicology is in constant flux due to the introduction of NPS. This guide demonstrates that while 1-Amino-1-(2-ethenylphenyl)propan-2-one is a synthetic cathinone, its detection and cross-reactivity are not uniform across standard immunoassay screens.

Key Takeaways and Recommendations:

  • Assay-Specific Performance: Cross-reactivity is highly variable. Laboratories should not assume that all assays for a given drug class (e.g., amphetamines) will perform identically when challenged with a novel analogue.

  • Confirmation is Mandatory: All presumptive positive results from an immunoassay must be confirmed using a more specific, definitive method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][10] This is the only way to definitively identify the specific compound present.

  • Proactive Validation: Laboratories should consider implementing a validation protocol, as described herein, for new and locally prevalent NPS to fully characterize their screening assays.

  • Consult Manufacturer Data: Always review the manufacturer's package insert for published cross-reactivity data, but recognize that these lists are often not exhaustive and may not include the latest emerging substances.[2][3]

By embracing a scientifically rigorous and validation-focused approach, the scientific community can better navigate the complexities of NPS detection, ensuring the highest level of accuracy in toxicological testing.

References

  • Title: Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Source: PubMed URL: [Link]

  • Title: (PDF) Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Source: ResearchGate URL: [Link]

  • Title: Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. Source: OA Monitor Ireland URL: [Link]

  • Title: Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. Source: PubMed URL: [Link]

  • Title: Drug Testing. Source: National Institute on Drug Abuse (NIDA) URL: [Link]

  • Title: A Practical Guide to Immunoassay Method Validation. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Theoretical Framework and Experimental Validation of Multiplexed Analyte Quantification Using Cross-Reactive Affinity Reagents. Source: ACS Publications URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges. Source: Gyros Protein Technologies URL: [Link]

  • Title: Drug Testing - StatPearls. Source: National Institutes of Health (NCBI Bookshelf) URL: [Link]

  • Title: Immunoassay Drug Test: How It Works and What It Tests For? Source: Diamond Diagnostics URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Source: MDPI URL: [Link]

  • Title: Theoretical framework and experimental validation of multiplexed analyte quantification using cross-reactive affinity reagents. Source: bioRxiv URL: [Link]

  • Title: LCD - Controlled Substance Monitoring and Drugs of Abuse Testing (L36393). Source: Centers for Medicare & Medicaid Services (CMS) URL: [Link]

  • Title: 1-(2-(Propan-2-yl)phenyl)ethan-1-one | C11H14O | CID 16504. Source: PubChem URL: [Link]

  • Title: 1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol — Chemical Substance Information. Source: NextSDS URL: [Link]

  • Title: Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Source: PubMed URL: [Link]

  • Title: Enhanced Assessment of Cross-Reactive Antigenic Determinants within the Spike Protein. Source: MDPI URL: [Link]

  • Title: Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone),... Source: ResearchGate URL: [Link]

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Validation

Benchmarking the Receptor Affinity of 1-Amino-1-(2-ethenylphenyl)propan-2-one: A Comparative Guide to In Vitro Characterization

Introduction: Unveiling the Pharmacological Profile of a Novel Psychoactive Scaffold The relentless pursuit of novel chemical entities with therapeutic potential in neuroscience necessitates a rigorous and systematic app...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Psychoactive Scaffold

The relentless pursuit of novel chemical entities with therapeutic potential in neuroscience necessitates a rigorous and systematic approach to pharmacological characterization. 1-Amino-1-(2-ethenylphenyl)propan-2-one, a substituted cathinone derivative, represents a novel scaffold with a currently uncharacterized receptor binding profile. Its structural similarity to known monoamine transporter inhibitors and psychostimulants suggests a potential interaction with key synaptic proteins, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

This guide provides a comprehensive, step-by-step framework for determining the in vitro receptor affinity of 1-Amino-1-(2-ethenylphenyl)propan-2-one. We will detail the experimental design and protocols for competitive radioligand binding assays, a cornerstone technique in molecular pharmacology for quantifying ligand-receptor interactions. Furthermore, we will benchmark the affinity of this novel compound against well-established, high-affinity ligands for the aforementioned monoamine transporters, providing a clear comparative context for its pharmacological activity. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in drug discovery and development.

I. Rationale for Target Selection and Benchmark Compounds

The core structure of 1-Amino-1-(2-ethenylphenyl)propan-2-one, a β-keto-phenethylamine, is a privileged scaffold found in numerous compounds that exhibit high affinity for monoamine transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are the primary targets for many therapeutic agents and substances of abuse. Therefore, the initial characterization of this novel compound will focus on its affinity for DAT, SERT, and NET.

To provide a meaningful comparison, we have selected the following well-characterized radioligands and competing ligands as benchmarks:

TargetRadioligandNon-labeled CompetitorRationale
Dopamine Transporter (DAT) [³H]WIN 35,428Cocaine[³H]WIN 35,428 is a high-affinity, selective radioligand for DAT. Cocaine is a classic, non-selective monoamine transporter inhibitor with well-documented affinity for DAT.
Serotonin Transporter (SERT) [³H]CitalopramFluoxetine[³H]Citalopram is a highly selective radioligand for SERT. Fluoxetine is a widely-used selective serotonin reuptake inhibitor (SSRI).
Norepinephrine Transporter (NET) [³H]NisoxetineDesipramine[³H]Nisoxetine is a selective radioligand for NET. Desipramine is a tricyclic antidepressant with high affinity for NET.

II. Experimental Workflow: From Theory to Data

The overall experimental workflow for determining the receptor affinity of a novel compound is a multi-step process that begins with the preparation of the biological material and culminates in data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis prep_membranes Cell Membrane Preparation (e.g., HEK293 cells expressing target) incubation Incubation of Membranes, Radioligand, and Competing Ligands prep_membranes->incubation prep_ligands Preparation of Ligand Solutions (Radioligand, Competitors, Test Compound) prep_ligands->incubation separation Separation of Bound and Free Radioligand (Rapid Filtration) incubation->separation quantification Quantification of Radioactivity (Liquid Scintillation Counting) separation->quantification curve_fitting Non-linear Regression Analysis (Sigmoidal Dose-Response) quantification->curve_fitting affinity_calc Calculation of IC50 and Ki Values curve_fitting->affinity_calc

Figure 1: A generalized workflow for in vitro competitive radioligand binding assays.

III. Detailed Experimental Protocols

The following protocols are adapted from standard methodologies in molecular pharmacology and should be optimized for specific laboratory conditions.

A. Preparation of Cell Membranes

This protocol describes the preparation of membranes from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Cell Culture: Culture HEK293 cells expressing the target transporter in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO₂ incubator.

  • Harvesting: When cells reach 80-90% confluency, wash them with ice-cold phosphate-buffered saline (PBS). Scrape the cells into PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh lysis buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

B. Competitive Radioligand Binding Assay

This protocol outlines the steps for a single-point competition assay, which can be expanded to a multi-point assay for determining IC₅₀ values.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer. For monoamine transporters, a common buffer is 50 mM Tris-HCl containing 120 mM NaCl and 5 mM KCl, pH 7.4.

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in order:

    • Assay buffer

    • A range of concentrations of the unlabeled competing ligand (1-Amino-1-(2-ethenylphenyl)propan-2-one, cocaine, fluoxetine, or desipramine).

    • A fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, typically at its Kd value).

    • Cell membrane preparation (typically 10-50 µg of protein per well).

  • Non-Specific Binding: To determine non-specific binding, a set of wells should contain a high concentration of a known, potent unlabeled ligand (e.g., 10 µM cocaine for DAT).

  • Total Binding: A set of wells should contain only the radioligand and membranes to determine total binding.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

IV. Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) will be used to calculate the inhibition constant (Ki) for 1-Amino-1-(2-ethenylphenyl)propan-2-one and the benchmark ligands.

G cluster_data_processing Data Processing cluster_curve_fitting Curve Fitting cluster_affinity_calculation Affinity Calculation raw_cpm Raw CPM Data specific_binding Calculate Specific Binding: Total Binding - Non-specific Binding raw_cpm->specific_binding percent_inhibition Calculate % Inhibition at each Competitor Concentration specific_binding->percent_inhibition nonlinear_regression Non-linear Regression: Sigmoidal Dose-Response Curve percent_inhibition->nonlinear_regression ic50 Determine IC50 Value nonlinear_regression->ic50 cheng_prusoff Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki_value Calculate Ki Value cheng_prusoff->ki_value

Figure 2: Data analysis workflow for calculating the inhibition constant (Ki).

The IC₅₀ (half-maximal inhibitory concentration) is determined by fitting the specific binding data to a sigmoidal dose-response curve using non-linear regression analysis. The Ki (inhibition constant), which represents the affinity of the competing ligand for the receptor, is then calculated from the IC₅₀ using the Cheng-Prusoff equation :

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

V. Hypothetical Benchmarking Data

The following table presents a hypothetical data set to illustrate how the results of these experiments would be presented. The values for the benchmark ligands are representative of those found in the literature, while the values for 1-Amino-1-(2-ethenylphenyl)propan-2-one are for illustrative purposes only.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
1-Amino-1-(2-ethenylphenyl)propan-2-one 751500300204
Cocaine2503002001.20.8
Fluoxetine20001015000.0050.75
Desipramine300020050.0670.0017

Interpretation of Hypothetical Data:

In this hypothetical scenario, 1-Amino-1-(2-ethenylphenyl)propan-2-one demonstrates a moderate affinity for DAT with a 20-fold selectivity over SERT and a 4-fold selectivity over NET. This profile suggests that the compound is primarily a dopamine transporter inhibitor, with weaker effects on the other monoamine transporters. Compared to cocaine, it is more potent at DAT and exhibits greater selectivity for DAT over SERT and NET.

VI. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the receptor affinity of the novel compound 1-Amino-1-(2-ethenylphenyl)propan-2-one. By employing competitive radioligand binding assays and benchmarking against well-characterized ligands, researchers can generate a detailed pharmacological profile of this and other novel chemical entities. The data generated from these experiments are crucial for understanding the potential therapeutic applications and off-target effects of new drug candidates.

Future studies should expand upon these initial binding assays to include functional assays, such as neurotransmitter uptake inhibition assays, to confirm the mechanism of action of 1-Amino-1-(2-ethenylphenyl)propan-2-one. Furthermore, in vivo studies are necessary to elucidate its pharmacokinetic and pharmacodynamic properties and to assess its overall physiological and behavioral effects.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances, and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50. [Link]

  • Hulme, E. C. (Ed.). (2016). Receptor-ligand interactions: a practical approach. Oxford university press. [Link]

  • Current Protocols in Pharmacology. (2008). Radioligand Binding. John Wiley & Sons, Inc.[Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

Comparative

Assessing Reproducibility of 1-Amino-1-(2-ethenylphenyl)propan-2-one Synthesis Protocols: A Comparative Guide

Executive Summary The synthesis of 1-amino-1-(2-ethenylphenyl)propan-2-one (CAS: 1270438-08-8) presents a unique challenge in organic chemistry and drug development. This bifunctional building block contains an α -amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 1-amino-1-(2-ethenylphenyl)propan-2-one (CAS: 1270438-08-8) presents a unique challenge in organic chemistry and drug development. This bifunctional building block contains an α -amino ketone motif adjacent to a highly reactive 2-ethenyl (vinyl) phenyl ring.

The core synthetic hurdle is chemoselectivity . Standard methods for synthesizing α -amino ketones—such as α -bromination followed by nucleophilic amination, or catalytic hydrogenation of an oxime—will inevitably destroy the sensitive 2-ethenyl group via electrophilic addition or reduction. To successfully synthesize this compound, researchers must utilize highly controlled, chemoselective pathways. This guide objectively compares two field-proven protocols: the Neber Rearrangement and Electrophilic Azidation followed by Staudinger Reduction .

Mechanistic Rationale & Pathway Selection

As an application scientist, selecting the correct synthetic route requires understanding the specific vulnerabilities of the substrate. The 2-ethenyl group is prone to polymerization under harsh conditions and will rapidly reduce to an ethyl group in the presence of standard transition-metal catalysts (e.g., Pd/C, H₂).

Protocol A: The Neber Rearrangement

The Neber rearrangement converts a ketoxime O-sulfonate into an α -amino ketone via a base-induced azirine intermediate .

  • Causality & Expertise: This pathway is entirely redox-neutral. By completely avoiding reducing agents, the integrity of the 2-ethenyl group is guaranteed. The use of a bulky base (Potassium tert-butoxide) at low temperatures prevents unwanted base-catalyzed polymerization of the styrene-like moiety.

Protocol B: Electrophilic Azidation & Staudinger Reduction
  • Causality & Expertise: Traditional α -azidation relies on α -bromination, but halogens will readily add across the 2-ethenyl double bond. To bypass this, we utilize electrophilic azidation of the kinetic enolate using Trisyl azide. The resulting α -azido ketone is then reduced using the Staudinger reaction (PPh₃/H₂O) [1]. The Staudinger reduction is exquisitely chemoselective, reducing the azide to a primary amine without touching the sensitive alkene or the carbonyl group [2] [3].

SynthesisLogic Start 1-(2-ethenylphenyl)propan-2-one Cond1 Preserve 2-Ethenyl (Vinyl) Group? Start->Cond1 Goal Target: 1-Amino-1-(2-ethenylphenyl)propan-2-one PathA Protocol A: Neber Rearrangement (Redox-Neutral, Base-Mediated) Cond1->PathA Yes PathB Protocol B: Electrophilic Azidation + Staudinger Reduction Cond1->PathB Yes BadPath Conventional Reductive Amination (H2, Pd/C) Cond1->BadPath No / Ignored PathA->Goal Azirine Hydrolysis PathB->Goal Chemoselective Reduction Fail Failure: Vinyl reduced to Ethyl BadPath->Fail

Logical decision tree for chemoselective synthesis preserving the 2-ethenyl group.

Experimental Protocols

Protocol A: Neber Rearrangement Strategy

This protocol relies on the acidity of the benzylic protons to drive the rearrangement.

Step 1: Oxime Formation & O-Tosylation

  • Dissolve 1-(2-ethenylphenyl)propan-2-one (1.0 eq) in anhydrous ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (1.5 eq). Reflux for 4 hours.

  • Concentrate, extract with dichloromethane (DCM), and dry over Na₂SO₄.

  • Cool the DCM solution to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq). Stir for 2 hours.

Step 2: Azirine Formation & Hydrolysis

  • Isolate the O-tosylate and redissolve in anhydrous THF at -20 °C.

  • Add Potassium tert-butoxide (KOtBu, 1.1 eq) dropwise. Stir for 60 minutes.

  • Self-Validating System: Isolate a small aliquot of the organic layer. IR spectroscopy must confirm the disappearance of the sulfonate S=O stretches (1360, 1170 cm⁻¹) and the appearance of a highly strained azirine C=N stretch (~1740 cm⁻¹), validating that the rearrangement has occurred before proceeding.

  • Add 2M HCl (aq) and allow the mixture to warm to room temperature, stirring for 2 hours to hydrolyze the azirine.

  • Basify with saturated Na₂CO₃, extract with ethyl acetate, and purify via silica gel chromatography to yield the free base.

Protocol B: Electrophilic Azidation & Staudinger Reduction

This protocol leverages the kinetic enolate to bypass halogenation entirely.

Step 1: Electrophilic Azidation

  • Dissolve 1-(2-ethenylphenyl)propan-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under argon.

  • Add Potassium hexamethyldisilazide (KHMDS, 1.1 eq) dropwise to quantitatively deprotonate the highly acidic benzylic position. Stir for 30 minutes.

  • Add a pre-cooled solution of 2,4,6-triisopropylbenzenesulfonyl azide (Trisyl azide, 1.2 eq) in THF. Stir for 1 hour, then quench with glacial acetic acid.

  • Self-Validating System: Prior to reduction, validate the formation of the α -azido ketone via IR spectroscopy. A strong, sharp asymmetric stretching band at ~2100 cm⁻¹ confirms azide incorporation.

Step 2: Staudinger Reduction

  • Dissolve the purified α -azido ketone in a 4:1 mixture of THF and water.

  • Add triphenylphosphine (PPh₃, 1.2 eq) in portions at room temperature. Nitrogen gas evolution will be immediately visible.

  • Once gas evolution ceases, heat the mixture to 50 °C for 4 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Concentrate, acidify to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer), basify, and back-extract with DCM.

Workflow cluster_A Protocol A: Neber Rearrangement cluster_B Protocol B: Electrophilic Azidation / Staudinger A1 1. Oxime Formation (NH2OH·HCl, Pyridine) A2 2. O-Tosylation (TsCl, Et3N, 0°C) A1->A2 A3 3. Azirine Formation (KOtBu, THF, -20°C) A2->A3 A4 4. Acidic Hydrolysis (HCl/H2O) A3->A4 Product Purified 1-Amino-1-(2-ethenylphenyl)propan-2-one (Free base or HCl salt) A4->Product B1 1. Kinetic Enolate Formation (KHMDS, THF, -78°C) B2 2. Electrophilic Azidation (Trisyl Azide) B1->B2 B3 3. Staudinger Reduction (PPh3, THF, then H2O) B2->B3 B3->Product

Parallel experimental workflows for Protocol A and Protocol B.

Quantitative Data Comparison

The following table summarizes the performance metrics of both protocols based on standard laboratory execution at a 10 mmol scale.

ParameterProtocol A (Neber Rearrangement)Protocol B (Azidation/Staudinger)
Overall Yield 45 - 55%65 - 75%
Chemoselectivity (Vinyl) Excellent (>99% preserved)Excellent (>99% preserved)
Key Intermediates Oxime, O-Tosylate, AzirineKinetic Enolate, α -Azido Ketone
Reaction Time (Total) ~36 hours~24 hours
Scalability Moderate (Exothermic azirine formation)High (Highly controlled additions)
Primary Safety Concern Hydroxylamine handlingAzide handling (requires proper venting)

References

  • Neber rearrangement - Wikipedia Source: Wikipedia URL:[Link]

  • Staudinger reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Catalytic Staudinger Reduction at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing Analytical Reference Standards for 1-Amino-1-(2-ethenylphenyl)propan-2-one Purity

Introduction: The Bedrock of Pharmaceutical Quality In the landscape of pharmaceutical research and development, the integrity of every analytical measurement underpins the safety and efficacy of the final therapeutic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bedrock of Pharmaceutical Quality

In the landscape of pharmaceutical research and development, the integrity of every analytical measurement underpins the safety and efficacy of the final therapeutic product. At the heart of this analytical rigor lies the analytical reference standard , a highly characterized and purified substance that serves as the benchmark for quality, purity, and identity.[1] The use of well-defined reference standards is not merely a matter of best practice; it is a fundamental requirement for regulatory compliance and a cornerstone of robust drug development.[2][3][4] These standards are indispensable for a multitude of critical applications, from the validation of analytical methods to the consistent quality control of drug batches and the accurate assessment of stability.[1][2]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of reference standards for 1-Amino-1-(2-ethenylphenyl)propan-2-one , a synthetic cathinone derivative. The purity of such a standard is paramount, as any inaccuracies can propagate through the entire development lifecycle, leading to flawed data and potentially compromising patient safety. We will explore the application of several core analytical techniques, delving into the causality behind experimental choices and presenting a framework for a self-validating, multi-faceted approach to purity verification.

Understanding the Analyte: Synthesis and Impurity Profile

A comprehensive purity assessment begins with an understanding of the molecule's synthetic pathway and potential byproducts. While numerous synthetic routes to cathinone derivatives exist, a common approach involves the reaction of a substituted bromoketone with an appropriate amine.

For 1-Amino-1-(2-ethenylphenyl)propan-2-one, a plausible synthesis could start from 2-vinylacetophenone. This precursor might undergo α-bromination followed by nucleophilic substitution with an amino group source.

This process can introduce several types of impurities:

  • Starting Materials: Unreacted 2-vinylacetophenone or α-bromo-2-vinylpropiophenone.

  • By-products: Isomeric impurities, such as those arising from reactions at different positions on the aromatic ring or rearrangement products. For instance, an isomeric impurity like 1-methylamino-1-phenylpentan-2-one (isopentedrone) has been observed as a by-product in the synthesis of pentedrone.[5]

  • Reagents and Solvents: Residual reagents or solvents used during synthesis and purification.

  • Degradation Products: Cathinones can be susceptible to degradation via oxidation or other pathways, especially during long-term storage.[6][7] Products like benzaldehyde and benzoic acid have been identified as degradation products of the related compound 1-phenyl-2-propanone.[6]

A robust analytical strategy must be capable of separating and identifying these diverse potential contaminants.

Orthogonal Analytical Approaches to Purity Determination

No single analytical technique can provide a complete picture of a reference standard's purity. A multi-technique, or orthogonal, approach is essential for a comprehensive characterization. We will now compare four critical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC is the workhorse for purity and impurity quantification in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. For cathinone derivatives, reversed-phase HPLC is typically the method of choice.[8]

Causality of Method Choice: The combination of a C18 column and a methanol/water or acetonitrile/water mobile phase provides excellent separation for moderately polar compounds like cathinones based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. Diode-Array Detection (DAD) is selected for its ability to acquire UV-Vis spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and impurity identification by comparing spectra.

Experimental Protocol: HPLC-DAD for Purity Assessment

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the 1-Amino-1-(2-ethenylphenyl)propan-2-one reference standard in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1.0 mg/mL.

    • Prepare a dilution of this solution to approximately 0.01 mg/mL (1% of the standard concentration) to aid in the quantification of minor impurities.

  • Chromatographic Conditions:

    • Instrument: Agilent 1290 Infinity II LC System or equivalent.

    • Column: Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B.

      • 15-18 min: Hold at 95% B.

      • 18.1-22 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 40 °C.[10]

    • Injection Volume: 5 µL.

    • DAD Detection: Monitor at 214 nm, 254 nm, and 280 nm. Acquire spectra from 200-400 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the 1.0 mg/mL standard solution.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.

    • Use the 1% solution chromatogram to accurately quantify any impurities present at low levels.

Data Presentation: HPLC Purity Comparison

ParameterReference Standard AReference Standard BReference Standard C
Retention Time (min)12.8512.8612.85
Purity by Area % (254 nm)99.85%98.91%99.52%
Impurity 1 (RT 9.5 min)0.08%0.45%0.15%
Impurity 2 (RT 14.2 min)0.05%0.61%0.30%
Other Impurities< 0.02%0.03%0.03%

Diagram: HPLC-DAD Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Solvent (e.g., 1.0 mg/mL) A->B C Transfer to HPLC Vial B->C D Inject Sample into HPLC System C->D E Separation on C18 Column D->E F Detection by DAD (200-400 nm) E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity (Area % Method) H->I

Caption: Workflow for HPLC-DAD Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting impurities that may not be amenable to HPLC analysis or for providing confirmatory structural information based on mass fragmentation patterns.[11]

Causality of Method Choice: Many cathinones have polar functional groups (-NH₂, C=O) that can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization, such as acylation with agents like trifluoroacetic anhydride (TFA), is employed to mask these polar groups.[12] This increases the compound's volatility and thermal stability, leading to sharper peaks and more reproducible results. Mass spectrometry is used as the detector for its high specificity and ability to provide structural information from the fragmentation patterns of the analyte and any impurities.

Experimental Protocol: GC-MS for Purity Assessment

  • Derivatization:

    • Dissolve ~1 mg of the reference standard in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFA).

    • Heat the mixture at 70°C for 30 minutes.[12]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13][14]

    • Inlet Temperature: 260 °C.[13]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 140 °C, hold for 2 min.

      • Ramp 1: 20 °C/min to 220 °C.

      • Ramp 2: 10 °C/min to 300 °C, hold for 5 min.[13]

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Calculate purity by area percent from the Total Ion Chromatogram (TIC).

    • Identify impurities by comparing their mass spectra against spectral libraries (e.g., NIST, Wiley) and fragmentation patterns of the parent compound.

Data Presentation: GC-MS Purity Comparison

ParameterReference Standard AReference Standard BReference Standard C
Purity by TIC Area %99.91%99.10%99.65%
Identified Impurity 1Not Detected2-vinylacetophenone (0.55%)2-vinylacetophenone (0.21%)
Identified Impurity 2Not DetectedUnidentified (m/z 145, 117) (0.31%)Not Detected
Other Impurities0.09%0.04%0.14%

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Standard in Solvent B Add Derivatizing Agent (e.g., TFA) A->B C Heat Mixture (e.g., 70°C, 30 min) B->C D Inject Derivatized Sample into GC C->D E Separation on HP-5MS Column D->E F Ionization (EI) and Mass Analysis (MS) E->F G Generate Total Ion Chromatogram (TIC) F->G H Identify Impurities via Mass Spectra G->H I Calculate Purity (TIC Area %) G->I

Caption: Workflow for GC-MS Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for structural elucidation and can serve as a primary method for quantitative analysis (qNMR). It provides detailed information about the molecular structure, allowing for unambiguous confirmation of identity and the detection of structurally similar impurities.

Causality of Method Choice: ¹H NMR is used to confirm the presence and connectivity of protons in the molecule. The integration of proton signals provides a ratio of different parts of the molecule, which can reveal impurities if unexpected signals or incorrect integration ratios are observed. ¹³C NMR provides information about the carbon skeleton. These techniques are non-destructive and can provide a direct measure of purity against a certified internal standard (qNMR) without needing a reference standard for each impurity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the reference standard.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, for chemical shift reference).

  • NMR Acquisition:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • ¹H NMR:

      • Acquire a 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

      • Observe key signals: aromatic protons, vinyl protons of the ethenyl group, methine and methyl protons of the propanone chain.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum (e.g., 1024-4096 scans).

      • Observe key signals: carbonyl carbon, aromatic carbons, vinyl carbons, and aliphatic carbons.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign peaks to the corresponding atoms in the structure of 1-Amino-1-(2-ethenylphenyl)propan-2-one.

    • Integrate the ¹H NMR signals and check if the ratios correspond to the expected structure.

    • Look for any unassigned peaks, which would indicate the presence of impurities.

Data Presentation: NMR Structural Confirmation

ParameterExpected Chemical Shift (δ, ppm)Reference Standard A (Observed)Reference Standard B (Observed)
¹H NMR
Aromatic-H~7.2-7.8ConformsConforms
Vinyl-H~5.3-6.8ConformsConforms
CH (propanone)~4.5-5.0ConformsConforms
CH₃ (propanone)~2.1-2.4ConformsConforms
Impurity SignalN/ANot DetectedSignal at δ 3.8 (0.05H integration)
¹³C NMR
C=O (carbonyl)~205-210ConformsConforms
Aromatic/Vinyl-C~115-140ConformsConforms
Aliphatic-C~30-60ConformsConforms

Diagram: NMR Logic for Purity Assessment

NMR_Logic A Dissolve Sample in Deuterated Solvent B Acquire ¹H and ¹³C NMR Spectra A->B C Process Spectra (FT, Phasing, Baseline) B->C D Assign Signals to Molecular Structure C->D E Check ¹H Signal Integration Ratios D->E F Search for Unassigned Signals D->F G Structural Confirmation and Impurity Detection E->G F->G

Caption: Logic flow for NMR-based purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While not typically used for quantification, it is an excellent tool for identity confirmation.

Causality of Method Choice: FTIR is chosen as a quick identity check. The presence of characteristic absorption bands for the carbonyl (C=O), amine (N-H), and vinyl (C=C) groups provides strong evidence that the material is the correct compound. The absence of unexpected bands (e.g., a broad -OH stretch) can rule out certain impurities.

Experimental Protocol: FTIR-ATR

  • Sample Preparation:

    • Place a small amount of the solid reference standard directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Acquisition:

    • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption peaks and compare them to the expected functional groups for 1-Amino-1-(2-ethenylphenyl)propan-2-one.

Data Presentation: FTIR Functional Group Confirmation

Functional GroupExpected Wavenumber (cm⁻¹)Reference Standard A (Observed)Reference Standard B (Observed)
N-H Stretch (primary amine)~3300-34003350, 33803351, 3382
C-H Stretch (aromatic/vinyl)~3000-310030803081
C-H Stretch (aliphatic)~2850-296029452946
C=O Stretch (ketone)~1680-170016951694
C=C Stretch (vinyl/aromatic)~1600-16401630, 16051631, 1604

Diagram: FTIR Experimental Workflow

FTIR_Workflow A Place Solid Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D E Confirm Functional Groups and Identity D->E

Caption: Workflow for FTIR Identity Confirmation.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeSensitivitySpecificityThroughputDestructiveKey Insight Provided
HPLC-DAD Quantification, PurityHigh (ng-pg)HighHighYesAccurate measurement of purity and separation of polar/non-polar impurities.
GC-MS Identification, QuantificationVery High (pg-fg)Very HighMediumYesIdentification of volatile impurities and structural confirmation via mass fragmentation.
NMR Structural Elucidation, IdentityLow (mg)Very HighLowNoUnambiguous structure confirmation and detection of isomeric/structural impurities.
FTIR Identity ConfirmationMedium (µg-mg)MediumVery HighNoRapid confirmation of functional groups present in the molecule.

Conclusion: An Integrated Strategy for Ensuring Standard Integrity

The comprehensive characterization of an analytical reference standard for a compound like 1-Amino-1-(2-ethenylphenyl)propan-2-one cannot be achieved with a single method. This guide demonstrates that an integrated, orthogonal approach is imperative for establishing the purity, identity, and overall quality of a reference standard.

  • HPLC-DAD serves as the primary tool for quantitative purity assessment.

  • GC-MS provides confirmatory identification and is crucial for detecting volatile impurities that might be missed by HPLC.

  • NMR spectroscopy offers definitive structural confirmation, acting as the ultimate arbiter of molecular identity.

  • FTIR provides a rapid and straightforward confirmation of the compound's functional group identity.

By synergistically applying these techniques, researchers, scientists, and drug development professionals can build a complete and self-validating profile of their reference standard. Investing in this rigorous analytical process is a critical step in ensuring data reliability, meeting stringent regulatory requirements, and ultimately, safeguarding public health through the development of safe and effective medicines.[15][16]

References

  • NHS (2015). Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]

  • Pharmaguideline (2023). Analytical Method Validation (AMV) in Pharmaceuticals. Available at: [Link]

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  • Al-Sened, K. A., & Morrison, C. (2019). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. Available at: [Link]

  • National Institute of Standards and Technology (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Available at: [Link]

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  • ND Global (2024). Analytical Method Validation in Pharmaceutical Quality Assurance. Available at: [Link]

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  • Silva, J. P., et al. (2021). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Molecules. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-Amino-1-(2-ethenylphenyl)propan-2-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-Amino-1-(2-ethenylphenyl)propan-2-one As a synthetic beta-amino ketone utilized in advanced drug development and chemical research, 1-Amino-1-(2-ethenylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Amino-1-(2-ethenylphenyl)propan-2-one

As a synthetic beta-amino ketone utilized in advanced drug development and chemical research, 1-Amino-1-(2-ethenylphenyl)propan-2-one requires rigorous lifecycle management. This guide provides drug development professionals and laboratory safety officers with an authoritative, step-by-step operational plan for the neutralization, segregation, and disposal of this compound, ensuring strict compliance with federal environmental and occupational safety regulations.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first deconstruct the molecule's reactivity profile. 1-Amino-1-(2-ethenylphenyl)propan-2-one features three critical functional groups that dictate its handling:

  • Primary Amine Group: Highly nucleophilic and basic. In its free-base form, it is prone to rapid oxidation and can react exothermically with strong acids.

  • Ketone Backbone: Susceptible to nucleophilic attack and condensation reactions under extreme pH conditions.

  • 2-Ethenyl (Vinyl) Moiety: This is the most critical feature for waste management. Vinyl aromatics are highly susceptible to auto-polymerization when exposed to heat, light, or radical initiators.

Causality in Safety: If the free base is discarded into a mixed organic waste drum containing peroxides or trace radical initiators, the ethenyl group can undergo a runaway exothermic polymerization. Therefore, the fundamental principle of disposing of this compound is stabilization via salt formation (e.g., conversion to a hydrochloride salt) prior to waste consolidation. Similar beta-amino ketones are documented to cause acute oral toxicity (H302) and severe skin/eye irritation (H315, H319)[1], mandating stringent exposure controls.

Waste Segregation & Quantitative Characterization

Proper segregation prevents incompatible chemical reactions in waste accumulation areas. The following table summarizes the physicochemical parameters of the compound (extrapolated from its structural isomer, 1-amino-1-phenylpropan-2-one[2]) and the corresponding EPA Resource Conservation and Recovery Act (RCRA) classifications[3].

ParameterValue / ClassificationOperational Implication for Disposal
Molecular Weight 175.23 g/mol (Free Base)Dictates stoichiometric ratios for acid quenching.
Log P ~1.70Moderate lipophilicity; readily partitions into organic waste.
GHS Hazards H302, H315, H319, H335Mandates N95/P100 respirators and nitrile PPE during cleanup.
EPA Waste Code D001 (if in flammable solvent)Requires segregation from oxidizers; mandates incineration.
Target pH for Waste 6.0 – 8.0Prevents D002 (Corrosive) classification; suppresses volatility.

Waste Disposal Workflow

WasteWorkflow Start 1-Amino-1-(2-ethenylphenyl) propan-2-one Waste State Assess Physical State Start->State Liquid Liquid Solutions State->Liquid Solid Solid Materials State->Solid Aqueous Aqueous Waste (pH Adjusted 6-8) Liquid->Aqueous Organic Organic Solvents (Halogenated/Non) Liquid->Organic PPE Contaminated PPE & Lab Consumables Solid->PPE Bulk Bulk Powder/ Spill Cleanup Solid->Bulk Incineration High-Temperature Incineration (EPA RCRA Compliant) Aqueous->Incineration Organic->Incineration PPE->Incineration Bulk->Incineration

Fig 1: Operational decision tree for the segregation and disposal of beta-amino ketone waste.

Operational Disposal Protocols

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratory personnel must follow a self-validating Chemical Hygiene Plan (CHP)[4]. The following step-by-step methodologies ensure safe, compliant disposal.

Protocol A: Routine Liquid Waste Neutralization and Disposal

This protocol is designed to stabilize the reactive ethenyl group and neutralize the basic amine prior to disposal.

  • Thermal Stabilization: Transfer the reaction mixture containing 1-Amino-1-(2-ethenylphenyl)propan-2-one to an ice bath. Causality: Lowering the temperature mitigates the risk of auto-polymerization of the vinyl group during the exothermic neutralization step.

  • Acidic Quenching: Slowly add dilute hydrochloric acid (1M HCl) dropwise to the solution while stirring continuously.

  • Self-Validation (pH Check): Use standardized pH indicator strips to test the solution. Continue adding HCl until the pH stabilizes between 6.0 and 7.0. Causality: Maintaining a near-neutral pH ensures the compound remains in its protonated, water-soluble salt form, which suppresses the volatility of the free amine and prevents the waste stream from triggering an EPA D002 (Corrosive) violation.

  • Solvent Segregation:

    • If the primary solvent is halogenated (e.g., Dichloromethane), transfer the quenched mixture to the "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

    • If the solvent is aqueous or non-halogenated (e.g., Methanol), transfer to the respective compatible waste stream.

  • Manifesting: Immediately update the hazardous waste tag attached to the carboy with the exact chemical composition and concentration, as mandated by EPA 40 CFR Part 261[3].

Protocol B: Solid Spill Response and Bulk Disposal

Dry powders of beta-amino ketones pose a severe inhalation hazard (H335)[1]. This protocol prevents aerosolization.

  • Isolation & PPE: Immediately restrict access to the spill zone. Responders must don chemical-resistant nitrile gloves, unvented safety goggles, and a NIOSH-approved N95 or P100 particulate respirator.

  • Damp Containment: Do not dry sweep the powder. Causality: Dry sweeping generates fine airborne particulates, drastically increasing the risk of acute oral toxicity via mucociliary clearance and ingestion. Instead, gently cover the spill with absorbent pads lightly dampened with water or a 1:1 mixture of sand and sodium carbonate.

  • Collection: Use non-sparking polypropylene scoops to collect the absorbed material. Transfer the slurry into a puncture-resistant, poly-lined solid hazardous waste drum.

  • Chemical Decontamination: Wash the spill surface with a 5% acetic acid solution. Causality: The mild acid solubilizes any residual free-base amine into a water-soluble acetate salt, allowing it to be easily wiped away.

  • Final Validation: Perform a final wipe of the area with distilled water. Dispose of all contaminated wipes and PPE into the solid waste drum and seal it for high-temperature commercial incineration.

Regulatory Compliance & Documentation

To maintain compliance with federal oversight, all disposal actions involving 1-Amino-1-(2-ethenylphenyl)propan-2-one must be documented from "cradle to grave."

  • OSHA Compliance: All personnel handling this material must have documented training on its specific hazards, integrated into the facility's written Chemical Hygiene Plan[4].

  • EPA Compliance: Waste drums must be inspected weekly for bulging or off-gassing (indicators of unwanted polymerization). Final disposal must be executed via an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) utilizing high-temperature incineration (>1000°C) to ensure complete thermal destruction of the aromatic and nitrogenous components, preventing environmental contamination[3].

References

  • "1-Amino-1-phenylpropan-2-one hydrochloride | CID 2797003." PubChem, National Institutes of Health (NIH). Available at:[Link]

  • "Compound Details: SCHEMBL3954994 (1-amino-1-phenylpropan-2-one hydrochloride)." SureChEMBL. Available at: [Link]

  • "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Environmental Protection Agency (EPA), eCFR. Available at:[Link]

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Handling

Personal protective equipment for handling 1-Amino-1-(2-ethenylphenyl)propan-2-one

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical causality. Handling 1-Amino-1-(2-ethenylphenyl)propan-2-one (CAS: 1270438-08-8) r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical causality. Handling 1-Amino-1-(2-ethenylphenyl)propan-2-one (CAS: 1270438-08-8) requires a deep understanding of its bifunctional nature. This molecule is a highly reactive synthetic intermediate used in advanced drug development[1]. Because it contains both a nucleophilic primary amine and a polymerizable ethenyl (vinyl) group, standard operational protocols must be elevated to prevent rapid degradation, auto-polymerization, and severe exposure risks.

The following guide synthesizes technical accuracy with field-proven methodologies, structured around the American Chemical Society's (ACS) RAMP framework: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies[2].

Chemical Profiling & Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE) and operational controls, we must first understand why this specific compound is hazardous.

  • The Primary Amine (-NH₂): Amines are basic and highly nucleophilic. Upon contact with skin or ocular tissue, they disrupt lipid bilayers, causing severe irritation and potential sensitization[3].

  • The Ethenyl (Vinyl) Group (-CH=CH₂): This moiety is highly susceptible to radical-initiated auto-polymerization. If exposed to oxygen, ambient light, or temperatures above 8°C, it can form peroxides that initiate a runaway exothermic reaction.

  • The Ketone (-C=O): While generally stable, the presence of an intramolecular amine creates a risk of Schiff base formation (condensation) if the compound is not stored strictly under inert conditions.

HazardPathway Amine Primary Amine (-NH2) Irritation Tissue Irritation & Sensitization Amine->Irritation Degradation Schiff Base (Degradation) Amine->Degradation Vinyl Ethenyl Group (-CH=CH2) Polymerization Auto-polymerization (Exothermic) Vinyl->Polymerization Heat/O2 Ketone Ketone (-C=O) Ketone->Degradation

Logical relationship of functional groups to their primary chemical hazards.

Quantitative Physicochemical Data

Understanding the physical state of the chemical dictates our engineering controls.

PropertyValueOperational Implication
CAS Number 1270438-08-8Unique identifier for SDS and inventory tracking[4].
Molecular Weight 175.23 g/mol Determines stoichiometric calculations[5].
Boiling Point 290.1 ± 35.0 °C (Predicted)Low volatility at room temp, but aerosolizes if heated[5].
Density 1.054 ± 0.06 g/cm³ (Predicted)Slightly denser than water; dictates biphasic separation[5].
Storage Temp 2–8 °C (Inert Gas)Critical to prevent auto-polymerization of the vinyl group.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's Personal Protective Equipment Standard (29 CFR 1910.132)[6], PPE must be selected based on a rigorous hazard assessment. Because 1-Amino-1-(2-ethenylphenyl)propan-2-one poses both corrosive and reactive threats, the following matrix is mandatory.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness). Double-glove for transfers.Nitrile provides a superior barrier against lipophilic organic amines compared to latex, preventing dermal penetration[6].
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Prevents severe ocular damage from basic amine nucleophilic attack. Safety glasses with side shields are insufficient for liquid amines[7].
Body Protection Flame-Resistant (FR) Lab Coat, long pants, closed-toe shoes.Mitigates burn risks if the vinyl group undergoes rapid, exothermic auto-polymerization or ignition[8].
Respiratory / Engineering Class II Chemical Fume Hood (Face velocity ≥100 fpm).Captures hazardous aerosols generated during transfer. Essential for compliance with OSHA's Laboratory Standard[9].

Operational Workflow & Handling Protocol

Every protocol in a high-functioning laboratory must be a self-validating system . You should never assume your safety controls are working; you must prove it mechanically before exposing the chemical.

Step-by-Step Methodology

Step 1: Environmental Preparation & Validation

  • Action: Turn on the chemical fume hood and verify the digital monitor reads a face velocity of 100–120 feet per minute (fpm).

  • Self-Validation: Tape a 2-inch piece of tissue paper to the bottom edge of the sash. A steady, inward pull physically confirms directional airflow, validating the digital readout before you open the chemical container.

Step 2: Visual Inspection for Polymerization

  • Action: Retrieve the vial from 2–8°C storage. Before opening, visually inspect the contents through the glass.

  • Causality: If the liquid appears highly viscous, cloudy, or solidified, the ethenyl group has auto-polymerized. Do not force the cap open, as pressure may have built up. Treat as hazardous waste immediately.

Step 3: Inert Transfer (Schlenk Technique)

  • Action: Because oxygen initiates vinyl polymerization, all transfers must occur under an inert Argon or Nitrogen atmosphere.

  • Self-Validation: Route your Schlenk line exhaust through an oil bubbler. A steady rate of 1–2 bubbles per second physically validates that positive inert pressure is actively displacing oxygen in your reaction vessel.

Step 4: Precision Weighing

  • Action: Place your analytical balance inside a vented enclosure or the fume hood.

  • Self-Validation: Tare the balance and add a standard 1.000g calibration weight. If the reading fluctuates by >0.005g, the hood draft is causing aerodynamic turbulence. Lower the sash until the reading stabilizes to ensure accurate stoichiometry without compromising respiratory safety.

Workflow Step1 1. Environmental Prep (Fume Hood, N2/Ar Gas) Step2 2. PPE Donning (Nitrile, Goggles, FR Coat) Step1->Step2 Step3 3. Visual Inspection (Check for Viscosity) Step2->Step3 Step4 4. Inert Transfer (Schlenk Line / Glovebox) Step3->Step4 Liquid/Solid (Pass) Step5 5. Storage / Disposal (2-8°C / Organic Waste) Step3->Step5 Viscous (Fail) Step4->Step5

Step-by-step operational workflow for safe handling and inert transfer.

Emergency Response & Disposal Plan

Even with perfect protocols, anomalies occur. Your response must be immediate and chemically sound.

  • Spill Mitigation: If 1-Amino-1-(2-ethenylphenyl)propan-2-one is spilled, do not use combustible absorbents like sawdust. The heat of amine neutralization or vinyl polymerization can ignite them. Instead, smother the spill with inert, non-combustible materials such as dry sand or vermiculite.

  • Waste Disposal: Collect all contaminated consumables and unreacted chemical as Halogen-Free Organic Waste . Never mix this waste stream with strong acids (which will cause a violent, exothermic salt-formation with the amine) or radical initiators (which will trigger runaway polymerization of the ethenyl group)[10].

References

  • "Laboratory Safety Guidance". Occupational Safety and Health Administration (OSHA). [Link]

  • "Safety Tipsheets & Best Practices". American Chemical Society (ACS).[Link]

Sources

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